3-Chloro-5-methyl-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c1-2-5-3(4)7-6-2/h1H3,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDKVRCTAMEXHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165141 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15285-15-1 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015285151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-5-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80165141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-5-methyl-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data of 3-Chloro-5-methyl-1H-1,2,4-triazole
An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-methyl-1H-1,2,4-triazole
Authored by: A Senior Application Scientist
Foreword: The structural elucidation of heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, the 1,2,4-triazole scaffold is of paramount importance, featuring in a wide array of pharmacologically active agents. This guide provides a comprehensive analysis of the spectroscopic characteristics of a key derivative, this compound. Our objective is to move beyond a mere cataloging of data, instead offering a deep, mechanistic interpretation of the spectral features, grounded in the principles of structural chemistry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and validate this and similar molecular entities.
Molecular Structure and Tautomeric Considerations
This compound (Molecular Formula: C₃H₄ClN₃, Molecular Weight: 117.54 g/mol ) is a substituted triazole with a unique electronic and structural profile.[1][2] A critical aspect of 1,2,4-triazole chemistry is the potential for tautomerism, where the proton on the nitrogen can reside on different nitrogen atoms of the heterocyclic ring.[3] For this specific molecule, the primary tautomeric forms would be the 1H and 4H isomers, with the 1H form generally being more stable based on theoretical and physical studies.[3] Spectroscopic analysis is indispensable for confirming the predominant tautomer in a given state or solution.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle & Causality: ¹H NMR spectroscopy provides unparalleled insight into the electronic environment of hydrogen atoms within a molecule. The chemical shift of a proton is dictated by the degree of shielding from the external magnetic field, which is influenced by neighboring atoms and functional groups. For this compound, we anticipate two primary signals corresponding to the methyl (CH₃) protons and the N-H proton of the triazole ring.
Experimental Protocol: A Self-Validating System
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and to slow down the exchange of labile protons like N-H, resulting in sharper signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard, with its signal defined as 0.00 ppm.[4]
-
Instrument Parameters:
-
Spectrometer: A 300 or 400 MHz spectrometer is sufficient for routine characterization.[4]
-
Pulse Sequence: A standard single-pulse experiment is used.
-
Number of Scans: 16-32 scans are typically averaged to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is employed to allow for full relaxation of the protons.
-
Data Interpretation and Predicted Spectrum
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₃ | ~2.3 - 2.5 | Singlet (s) | 3H | The methyl group is attached to the electron-deficient triazole ring, causing a downfield shift from a typical aliphatic methyl group. The absence of adjacent protons results in a singlet. |
| N-H | ~13.0 - 14.0 (in DMSO-d₆) | Broad Singlet (br s) | 1H | The N-H proton of a triazole is acidic and involved in hydrogen bonding, leading to a significant downfield shift and signal broadening. This signal is exchangeable with D₂O.[5] |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Principle & Causality: ¹³C NMR spectroscopy maps the carbon framework of a molecule. The chemical shifts are highly sensitive to the electronic environment, with electronegative atoms causing a significant downfield shift (deshielding) of the attached carbon nucleus.
Experimental Protocol
The sample preparation is identical to that for ¹H NMR. A standard proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a spectrum with a good signal-to-noise ratio.
Data Interpretation and Predicted Spectrum
For this compound, three distinct carbon signals are expected.
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₃ | ~10 - 15 | The methyl carbon is in a typical aliphatic region, slightly downfield due to attachment to the triazole ring. |
| C5-CH₃ | ~155 - 160 | This ring carbon is deshielded by the adjacent nitrogen atoms. |
| C3-Cl | ~145 - 150 | This ring carbon is significantly deshielded by both the ring nitrogens and the highly electronegative chlorine atom. |
Mass Spectrometry (MS)
Principle & Causality: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, Electron Ionization (EI) is a suitable technique that generates a molecular ion (M⁺) and a series of fragment ions, which together create a unique mass "fingerprint."
Experimental Protocol
A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] The resulting ions are then separated by their m/z ratio and detected.
Data Interpretation and Predicted Spectrum
The molecular weight of C₃H₄ClN₃ is 117.54. A key diagnostic feature will be the isotopic pattern of chlorine. Natural chlorine consists of two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio. This results in two molecular ion peaks:
-
M⁺: at m/z 117 (for C₃H₄³⁵ClN₃)
-
M+2: at m/z 119 (for C₃H₄³⁷ClN₃), with an intensity of about one-third of the M⁺ peak.
Plausible Fragmentation Pathway
The 1,2,4-triazole ring is known to undergo characteristic fragmentation, often involving the loss of stable neutral molecules like nitrogen (N₂) or hydrogen cyanide (HCN).[6]
Caption: A simplified potential fragmentation pathway for this compound under EI-MS.
| m/z Value | Proposed Fragment | Rationale |
| 117, 119 | [C₃H₄ClN₃]⁺ (M⁺, M+2) | Molecular ion peaks showing the characteristic 3:1 chlorine isotope pattern. |
| 82 | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl). |
| 90, 92 | [C₂HClN₃]⁺ | Loss of a methyl radical (•CH₃). |
Infrared (IR) Spectroscopy
Principle & Causality: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequency of these vibrations is specific to the type of bond and the functional groups present.
Experimental Protocol
The spectrum can be recorded by preparing a potassium bromide (KBr) pellet containing a small amount of the sample or by analyzing the neat solid using an Attenuated Total Reflectance (ATR) accessory. The instrument records the transmittance of IR radiation over a range, typically 4000-400 cm⁻¹.
Data Interpretation and Predicted Spectrum
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |
| 3100 - 3300 | N-H Stretch | Broad, Medium | The broadness is due to intermolecular hydrogen bonding (N-H···N) between triazole molecules.[7][8] |
| 2900 - 3000 | C-H Stretch (aliphatic) | Medium | Corresponds to the stretching of the C-H bonds in the methyl group. |
| ~1600 - 1450 | C=N, N=N Stretch | Medium-Strong | These absorptions are characteristic of the triazole ring vibrations.[3] |
| ~1250 | C-N Stretch | Medium | Ring stretching vibrations. |
| ~700 - 800 | C-Cl Stretch | Strong | The carbon-chlorine bond stretch typically appears in this region of the fingerprint. |
Comprehensive Data Summary
| Technique | Feature | Predicted Value |
| ¹H NMR | -CH₃ | ~2.3 - 2.5 ppm (s, 3H) |
| N-H | ~13.0 - 14.0 ppm (br s, 1H) | |
| ¹³C NMR | -CH₃ | ~10 - 15 ppm |
| C5-CH₃ | ~155 - 160 ppm | |
| C3-Cl | ~145 - 150 ppm | |
| Mass Spec (EI) | Molecular Ion (M⁺, M+2) | m/z 117, 119 (3:1 ratio) |
| IR | N-H Stretch | 3100 - 3300 cm⁻¹ (broad) |
| C=N, N=N Stretch | ~1600 - 1450 cm⁻¹ | |
| C-Cl Stretch | ~700 - 800 cm⁻¹ |
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process where each analytical technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the proton and carbon environments, mass spectrometry validates the molecular weight and elemental composition (specifically the presence of chlorine), and IR spectroscopy identifies the key functional groups and bonding arrangements. Together, these methods provide a robust and self-validating system for the unequivocal identification and quality control of this important heterocyclic compound, enabling its confident use in research and development pipelines.
References
- 1. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]
- 2. synchem.de [synchem.de]
- 3. ijsr.net [ijsr.net]
- 4. rsc.org [rsc.org]
- 5. ijrpc.com [ijrpc.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Chloro-5-methyl-1H-1,2,4-triazole
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-5-methyl-1H-1,2,4-triazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural nuances of this heterocyclic compound and their manifestation in NMR spectra. The guide synthesizes theoretical predictions, data from analogous structures, and best practices for spectral acquisition and interpretation. While specific experimental spectra for this exact molecule are not widely published, this guide offers a robust framework for its characterization.
Introduction: The Structural Significance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents due to its metabolic stability and ability to engage in various biological interactions.[1] The specific substitution pattern of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methyl group, creates a unique electronic environment within the aromatic ring. Understanding the precise tautomeric forms and electronic distribution is critical for predicting its reactivity and biological activity, and NMR spectroscopy is the most powerful tool for this elucidation in the solution state.[2]
A pivotal aspect of 1,2,4-triazole chemistry is the phenomenon of prototropic tautomerism, where the N-H proton can reside on different nitrogen atoms of the ring.[3][4][5] For this compound, three potential tautomers exist: the 1H, 2H, and 4H forms. The relative populations of these tautomers are influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[2] NMR spectroscopy is exceptionally sensitive to these tautomeric equilibria, as the chemical shifts of the ring carbons and protons, as well as the N-H proton, will vary depending on the dominant tautomeric form.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two main signals: one for the methyl protons and another for the N-H proton.
Methyl Protons (CH₃): The methyl protons are anticipated to appear as a sharp singlet. The chemical shift of this signal will be influenced by the electronic environment of the triazole ring. Given the presence of the electronegative chloro substituent and the aromatic nature of the ring, the methyl proton signal is predicted to be in the range of δ 2.3 - 2.6 ppm . The precise chemical shift will be dependent on the solvent used for the analysis.
N-H Proton: The N-H proton will appear as a broad singlet, a characteristic feature of exchangeable protons. Its chemical shift is highly dependent on the solvent, concentration, and temperature. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, the N-H signal is expected to be significantly downfield, likely in the range of δ 13.0 - 15.0 ppm . In a less polar solvent like CDCl₃, the signal may be more upfield and broader. The position and broadening of this peak are direct consequences of the tautomeric exchange.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide critical information about the carbon skeleton of the molecule. Three distinct signals are expected: one for the methyl carbon and two for the triazole ring carbons.
Methyl Carbon (CH₃): The methyl carbon is expected to resonate in the aliphatic region of the spectrum, typically in the range of δ 10 - 15 ppm .
Triazole Ring Carbons (C3 and C5): The two carbons of the triazole ring, C3 (bearing the chloro substituent) and C5 (bearing the methyl substituent), will appear in the aromatic region.
-
C3-Cl: The carbon atom attached to the chlorine atom is expected to be significantly downfield due to the deshielding effect of the electronegative chlorine. Its predicted chemical shift is in the range of δ 150 - 155 ppm .
-
C5-CH₃: The carbon atom attached to the methyl group will be more shielded compared to C3. Its predicted chemical shift is anticipated in the range of δ 155 - 160 ppm . The relative positions of C3 and C5 can be influenced by the dominant tautomer and solvent effects.
Summary of Predicted NMR Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | 2.3 - 2.6 | 10 - 15 | Singlet |
| N-H | 13.0 - 15.0 (in DMSO-d₆) | - | Broad Singlet |
| C3-Cl | - | 150 - 155 | - |
| C5-CH₃ | - | 155 - 160 | - |
The Critical Role of Tautomerism in NMR Interpretation
As mentioned, the existence of 1H, 2H, and 4H tautomers is a key feature of 1,2,4-triazoles. The observed NMR spectrum is a weighted average of the spectra of the individual tautomers if the exchange is fast on the NMR timescale. If the exchange is slow, separate signals for each tautomer might be observed.
Caption: Tautomeric equilibrium in this compound.
The relative stability of these tautomers is dictated by the electronic effects of the substituents. The electron-withdrawing nature of the chlorine at C3 and the electron-donating nature of the methyl group at C5 will influence the acidity of the different nitrogen atoms, thereby affecting the position of the tautomeric equilibrium. Quantum-chemical calculations can provide insights into the relative energies of the tautomers and help in the interpretation of the experimental NMR data.[6]
Experimental Protocol for NMR Analysis
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended:
Caption: A streamlined workflow for NMR analysis.
1. Sample Preparation:
-
Solvent Selection: DMSO-d₆ is a highly recommended solvent due to its ability to dissolve a wide range of compounds and its property of shifting N-H protons downfield, which aids in their identification. CDCl₃ can also be used, but the N-H proton signal may be broader and more difficult to observe.
-
Concentration: A concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent is typically sufficient.
-
Internal Standard: Tetramethylsilane (TMS) should be added as an internal standard (δ = 0.00 ppm) for accurate chemical shift referencing.
2. NMR Spectrometer Parameters:
-
¹H NMR:
-
A spectral width of at least 16 ppm is recommended to ensure all signals, including the potentially downfield N-H proton, are observed.
-
A sufficient number of scans (e.g., 16 or 32) should be acquired to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
A spectral width of approximately 200-220 ppm is appropriate.
-
Proton decoupling should be employed to simplify the spectrum and improve sensitivity.
-
A longer acquisition time and a larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
3. Advanced NMR Experiments:
-
2D NMR: To unambiguously assign the carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
-
HSQC: This experiment correlates proton signals with the directly attached carbon signals. It would definitively link the methyl proton signal to the methyl carbon signal.
-
HMBC: This experiment shows correlations between protons and carbons that are two or three bonds away. It would be crucial for confirming the assignments of the C3 and C5 ring carbons by observing correlations from the methyl protons to both C5 and C3.
-
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to provide clear and interpretable data for the structural elucidation of this important heterocyclic compound. The key spectral features will be the singlet for the methyl group, the broad N-H signal, and the two distinct signals for the triazole ring carbons. A thorough understanding of the potential for tautomerism is essential for an accurate interpretation of the spectra. The application of advanced 2D NMR techniques will allow for the unequivocal assignment of all proton and carbon signals, providing a complete picture of the molecular structure in solution. This guide provides the necessary theoretical framework and practical considerations for researchers to confidently acquire and interpret the NMR data for this compound and its analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. dspace.ncl.res.in [dspace.ncl.res.in]
- 3. scribd.com [scribd.com]
- 4. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 5. 15N NMR investigation of the tautomeric equilibria of some 1,2,4‐triazoles and related compounds | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 3-Chloro-5-methyl-1H-1,2,4-triazole
Abstract
This technical guide provides a comprehensive examination of 3-Chloro-5-methyl-1H-1,2,4-triazole, a key heterocyclic building block in modern drug discovery and materials science. We delve into the core analytical techniques of Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS), presenting not just the data, but the fundamental principles and expert rationale behind the experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure the accurate identification, structural elucidation, and quality control of this important chemical entity. Detailed, self-validating protocols, data tables, and explanatory diagrams are provided to serve as a robust reference for laboratory application.
Introduction to this compound
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents.[1] The introduction of specific substituents, such as a chloro group and a methyl group, onto this heterocyclic core creates this compound (Figure 1), a versatile intermediate for synthesizing more complex molecules with tailored biological activities.[2][3] Accurate and unambiguous characterization of this starting material is paramount to ensure the integrity and success of subsequent synthetic steps.
1.1 Chemical Structure and Properties
-
Molecular Formula: C₃H₄ClN₃[4]
-
Molecular Weight: 117.54 g/mol [4]
-
Structure: A five-membered aromatic ring containing three nitrogen atoms, substituted with a chlorine atom at position 3 and a methyl group at position 5. The "1H" designation indicates the tautomeric form where the proton resides on the N1 nitrogen.[3]
-
Significance: The combination of the electron-withdrawing chloro group and the electron-donating methyl group, along with the hydrogen-bonding capability of the N-H group, defines its reactivity and spectroscopic signature.

1.2 Analytical Objectives
The primary goal of this guide is to establish a definitive analytical workflow for confirming the identity and structure of this compound. We will leverage two complementary techniques:
-
FT-IR Spectroscopy to identify the key functional groups and the overall molecular "fingerprint."
-
Mass Spectrometry to determine the precise molecular weight and deduce the structure from its characteristic fragmentation pattern.
Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). This absorption pattern is unique to the molecule's structure and functional groups.
2.1 Causality Behind Experimental Choices: Why ATR-FT-IR?
For the analysis of solid powders like this compound, the Attenuated Total Reflectance (ATR) sampling technique is superior to traditional methods like KBr pellets.[5]
-
Expertise & Experience: ATR requires little to no sample preparation, eliminating the time-consuming and potentially error-prone process of grinding and pressing pellets.[6] It provides excellent sample-to-crystal contact, ensuring high-quality, reproducible spectra. The evanescent wave, an infrared field that extends beyond the ATR crystal surface, penetrates only a few microns into the sample, making it ideal for strongly absorbing solid materials.[7][8]
2.2 Experimental Protocol: ATR-FT-IR
This protocol is designed as a self-validating system to ensure data integrity.
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Meticulously clean the surface of the diamond or zinc selenide ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.
-
Background Spectrum Acquisition: Collect a background spectrum of the clean, empty ATR crystal. This is a critical step that subtracts the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself from the final sample spectrum.
-
Sample Application: Place a small amount (a few milligrams) of the this compound powder onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface.[6]
-
Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.
-
Data Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Post-Measurement Cleaning: Clean the ATR crystal surface thoroughly as described in step 2.
2.3 Data Interpretation: The Vibrational Signature
The FT-IR spectrum of this compound is a composite of the vibrations from its triazole ring and its substituents. The key absorption bands are assigned based on established group frequencies for similar heterocyclic systems.[9][10]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Comments |
| ~3125 cm⁻¹ | N-H Stretching | Triazole Ring | Broad absorption characteristic of a hydrogen-bonded N-H group in the solid state.[9] |
| ~3000-2850 cm⁻¹ | C-H Stretching | Methyl Group (-CH₃) | Aliphatic C-H stretches from the methyl substituent. |
| ~1550-1480 cm⁻¹ | C=N & N=N Stretching | Triazole Ring | Strong absorptions typical for the aromatic C=N and N=N bonds within the triazole ring system.[9] |
| ~1450 cm⁻¹ | C-H Bending | Methyl Group (-CH₃) | Asymmetric and symmetric bending vibrations of the methyl group. |
| ~1200-1000 cm⁻¹ | Ring Vibrations | C-N Stretching | Complex vibrations involving the stretching of C-N bonds within the triazole ring. |
| ~800-700 cm⁻¹ | C-Cl Stretching | Chloro Group (-Cl) | The C-Cl stretch typically appears in this region, providing direct evidence for the chloro-substituent. |
2.4 Workflow Visualization
The logical flow of the ATR-FT-IR experiment is crucial for obtaining reliable data.
Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides two critical pieces of information for structural elucidation: the molecular weight of the compound and structural details derived from its fragmentation pattern.
3.1 Causality Behind Experimental Choices: Why Electron Ionization (EI)?
Electron Ionization (EI) is the chosen method for this analysis.[11]
-
Expertise & Experience: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV).[12] While this often prevents the observation of the molecular ion for fragile molecules, for stable aromatic systems like triazoles, it produces a rich, reproducible fragmentation pattern.[13] This pattern serves as a highly specific "fingerprint" that can be compared against spectral libraries, such as the NIST database, for confident identification.[14]
3.2 Experimental Protocol: EI-MS
-
Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: In the ion source, the vaporized sample molecules are bombarded by a 70 eV electron beam. This energetic collision ejects an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).[11]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, stable charged ions (fragment ions) and neutral radicals or molecules.
-
Mass Analysis: The population of ions (molecular and fragment) is accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions strike a detector, generating a signal proportional to their abundance.
-
Data Output: The output is a mass spectrum, a plot of relative ion abundance versus m/z.
3.3 Data Interpretation: Decoding the Fragmentation
The mass spectrum of this compound is uniquely defined by the presence of a chlorine atom.
The Isotopic Signature of Chlorine: A cornerstone of this analysis is recognizing the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%), approximately a 3:1 ratio.[15][16][17] This means any fragment containing a chlorine atom will appear as a pair of peaks (an "isotope pattern") separated by 2 m/z units, with the peak at the higher mass (containing ³⁷Cl) having about one-third the intensity of the peak at the lower mass (containing ³⁵Cl).[18][19]
Key Ions and Their Formation:
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion | Rationale & Comments |
| 117 | 119 | [C₃H₄ClN₃]⁺• (M⁺•) | The molecular ion peak . The presence of the M⁺• and M+2 peaks in a ~3:1 ratio is definitive proof of a monochlorinated compound.[19] |
| 90 | 92 | [C₂H₃ClN]⁺• | Loss of a neutral hydrogen cyanide (HCN) molecule from the molecular ion, a common fragmentation pathway for triazoles.[1] |
| 82 | - | [C₃H₄N₃]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. This results in an ion without chlorine, so the characteristic isotope pattern disappears. |
| 54 | - | [C₂H₂N₂]⁺• | A plausible fragment resulting from further cleavage of the triazole ring. |
The NIST Mass Spectrometry Data Center provides a reference spectrum for this compound, which confirms the presence of the molecular ion cluster at m/z 117 and 119.[14]
3.4 Fragmentation Pathway Visualization
The fragmentation process can be visualized as a cascade originating from the molecular ion.
Integrated Spectroscopic Analysis: A Holistic Approach
-
FT-IR confirms the presence of the N-H, C-H (methyl), C=N/N=N, and C-Cl functional groups.
-
MS confirms the molecular weight (117.54 g/mol ) and, crucially, the presence of exactly one chlorine atom via the M⁺•/M+2 isotope pattern. The fragmentation pattern is consistent with the proposed triazole ring structure.
4.1 Logical Flow for Structural Elucidation
Conclusion: Best Practices and Advanced Considerations
The combined application of ATR-FT-IR and EI-MS provides a rapid, reliable, and robust methodology for the structural confirmation of this compound. The FT-IR spectrum validates the presence of key functional groups, while the mass spectrum confirms the molecular weight and elemental composition (specifically, the presence of one chlorine atom) and offers structural insights through predictable fragmentation. Adherence to the detailed, self-validating protocols outlined in this guide is essential for ensuring data quality and reproducibility. For advanced studies, such as metabolite identification or reaction monitoring, coupling these techniques with liquid chromatography (LC-MS) or employing soft ionization techniques like Electrospray Ionization (ESI) may be warranted to preserve the molecular ion and analyze more complex mixtures.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. ijsr.net [ijsr.net]
- 4. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]
- 5. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fiveable.me [fiveable.me]
- 12. azom.com [azom.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]
- 15. Isotopes of chlorine - Wikipedia [en.wikipedia.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Chlorine-37 - Wikipedia [en.wikipedia.org]
- 18. USGS -- Isotope Tracers -- Resources [wwwrcamnl.wr.usgs.gov]
- 19. youtube.com [youtube.com]
Tautomerism in Substituted 1,2,4-Triazoles: A Technical Guide for Drug Development
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, integral to numerous approved drugs.[2][19] The biological function of these molecules is profoundly dictated by their structural dynamics, specifically prototropic tautomerism. This guide provides a comprehensive technical overview of the tautomeric phenomena in substituted 1,2,4-triazoles. It covers the fundamental tautomeric forms, the physicochemical factors governing their equilibrium, detailed experimental and computational protocols for their characterization, and the critical implications of tautomerism in drug design and development. This document is intended as an authoritative resource for researchers, scientists, and drug development professionals to navigate and harness the complexities of tautomerism in 1,2,4-triazole-based therapeutics.
Introduction: The Significance of Tautomerism in 1,2,4-Triazoles
Tautomerism, a dynamic equilibrium between interconverting structural isomers, is a critical concept in organic chemistry with significant consequences for a molecule's biological and chemical properties.[3] In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism—the migration of a proton—is a key feature.[4] The position of this mobile proton determines the molecule's electronic distribution, hydrogen bonding capabilities, pKa, lipophilicity, and overall three-dimensional shape.[2][20] Consequently, understanding and controlling the tautomeric balance is paramount in drug development, as the predominant tautomer dictates how a molecule interacts with its biological target.[2][10]
The unsubstituted 1,2,4-triazole ring can exist in multiple tautomeric forms, with the 1H-tautomer being the most stable.[3][5] However, the introduction of substituents dramatically influences the relative stabilities of these forms, creating a complex tautomeric landscape that must be carefully characterized.[3][6]
The Tautomeric Landscape of Substituted 1,2,4-Triazoles
For a C-substituted 1,2,4-triazole, three primary annular tautomers are possible, designated by the position of the mobile proton on the ring's nitrogen atoms: 1H , 2H , and 4H .[5] In addition, if substituents at the C3 or C5 positions contain labile protons (e.g., -OH, -SH, -NHR), further tautomeric equilibria such as keto-enol, thione-thiol, or imine-enamine forms must be considered.[2][9]
For instance, 1,2,4-triazole-5-thiones primarily exist in a thione-thiol equilibrium, with quantum chemical calculations indicating the thione form is generally the most stable.[2][21]
Factors Governing Tautomeric Equilibrium
The delicate balance between tautomers is governed by a combination of intrinsic (substituent effects) and extrinsic (environmental) factors.
-
Electronic Effects of Substituents: The nature and position of substituents are arguably the most significant factors. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the triazole ring, stabilizing or destabilizing different tautomers.[5] For example, in 3,5-disubstituted 1,2,4-triazoles, the tautomeric hydrogen tends to reside on the nitrogen atom closer to the more electron-releasing substituent.
-
Solvent Effects: The polarity and hydrogen-bonding capability of the solvent can dramatically shift the tautomeric equilibrium.[6] Polar solvents may stabilize more polar tautomers through dipole-dipole interactions or hydrogen bonding. Continuum solvation models like PCM are often used in computational studies to simulate these effects.[2]
-
pH and Ionization State: The pKa of each nitrogen atom in the triazole ring is different for each tautomer.[7][14] As the pH of the environment changes, the molecule may become protonated or deprotonated, favoring the tautomer that is most stable in that particular ionization state. The pKa of the neutral 1,2,4-triazole is approximately 10.26, while the pKa for the protonated form is around 2.19.[7][13]
-
Temperature: Changes in temperature can alter the equilibrium constant between tautomers, as described by the van 't Hoff equation. While often a secondary effect, it can be significant in systems with small energy differences between tautomers.
Data Presentation: Influence of Substituents on Tautomer Stability
The following table summarizes the predominant tautomer for various C3-substituted 1,2,4-triazoles, illustrating the profound impact of substituent electronic properties.
| Substituent at C3 | Predominant Tautomer | Stability Order | Reference(s) |
| Unsubstituted | 1H | 1H > 4H | [3][4] |
| 3-Amino | 1H | 1H > 2H > 4H | [5] |
| 3-Chloro | 1H (3-chloro isomer) | 3-chloro-1H > 5-chloro-1H > 3-chloro-4H | [5] |
| 3-Bromo | 4H | --- | [5] |
| 3-Mercapto | Thione | Thione > Thiol | [5][9] |
| 3-Amino-5-nitro | 1H (gas phase), 2H (polar solvent) | --- | [5] |
Analytical and Computational Characterization of Tautomers
A multi-faceted approach combining spectroscopic and computational methods is essential for the unambiguous elucidation of tautomeric forms and their equilibrium dynamics.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful and indispensable tool for studying tautomerism in solution.[8] The chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[1][12]
Expert Insight: While ¹H and ¹³C NMR are standard, ¹⁵N NMR is arguably the most reliable method for studying prototropic tautomerism in azoles.[1] The large chemical shift difference between pyrrole-type (-NH-) and pyridine-type (-N=) nitrogens provides a clear and direct probe of the proton's location.[1] Furthermore, two-dimensional experiments like HMBC can establish long-range correlations (e.g., ³J(¹⁵N,¹H)) that are definitive for structural assignment.[22]
Experimental Protocol: ¹⁵N NMR Analysis of Tautomeric Equilibrium
-
Sample Preparation: Dissolve the synthesized 1,2,4-triazole compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a concentration of 10-20 mg/mL in a high-quality NMR tube. Causality: DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and its residual proton signal does not interfere with the N-H region.
-
Instrument Setup: Use a high-field NMR spectrometer (≥ 400 MHz) equipped with a probe capable of ¹⁵N detection.
-
Acquisition of ¹H-Coupled ¹⁵N Spectrum: Acquire a standard 1D ¹⁵N spectrum. This is often time-consuming due to the low natural abundance and unfavorable relaxation times of ¹⁵N.
-
Acquisition of 2D ¹H-¹⁵N HMBC/HSQC: Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) or Heteronuclear Single Quantum Coherence (gHSQC) spectrum.
-
gHSQC: This experiment will show direct, one-bond correlations between nitrogen atoms and any protons directly attached to them. This is the quickest way to identify the N-H signal.
-
gHMBC: This experiment is optimized for long-range (2-3 bond) couplings. It will reveal correlations between protons on the ring or substituents and the various nitrogen atoms in the ring, allowing for complete assignment. For example, a correlation between the C5-H proton and both N4 and N1 would strongly suggest a 2H-tautomer.
-
-
Data Analysis:
-
Identify the number of distinct N-H signals in the HSQC, which corresponds to the number of observable tautomers.
-
Use the cross-peaks in the HMBC spectrum to assign the chemical shifts of all nitrogen atoms for each tautomer.
-
Compare the observed ¹⁵N chemical shifts to values predicted by DFT calculations for each possible tautomer to confirm assignments.[22]
-
If signals for multiple tautomers are observed and well-resolved, integration of the corresponding signals in the ¹H spectrum can provide a quantitative measure of their population ratio in solution.[3]
-
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information in the solid state.[11] It definitively identifies the tautomeric form present in the crystal lattice by precisely locating all atoms, including the mobile proton.[3][15]
Trustworthiness: While X-ray crystallography gives an exact structure, it's crucial to remember this represents the lowest energy conformation in the solid state. The predominant tautomer in solution can be different due to solvent interactions. Therefore, crystallographic data must be complemented with solution-state studies (like NMR) for a complete picture.[11]
Computational Approaches
Quantum chemical calculations, particularly Density Functional Theory (DFT), are essential for predicting tautomer stability and interpreting experimental data.[20]
Workflow: DFT Analysis of Tautomer Stability
-
Structure Modeling: Build all possible tautomeric structures of the molecule of interest.
-
Geometry Optimization: Optimize the geometry of each tautomer using a suitable level of theory (e.g., B3LYP or M06-2X) and a robust basis set (e.g., 6-311++G(d,p)).[2][20]
-
Energy Calculation: Calculate the single-point electronic energies and perform frequency calculations to obtain Gibbs free energies (ΔG) for each optimized structure. The tautomer with the lowest ΔG is predicted to be the most stable.
-
Solvent Modeling (Self-Validation): Repeat the energy calculations incorporating a solvation model (e.g., SMD, PCM) that matches the solvent used in experimental studies (e.g., DMSO, water).[6] Comparing the gas-phase and solvated results reveals the influence of the environment and serves as an internal validation of the model's predictive power.
-
Spectroscopic Property Simulation: Simulate NMR chemical shifts (using the GIAO method), UV-Vis absorption wavelengths, and IR vibrational frequencies for each tautomer.[2] Comparing these simulated spectra with experimental data is the gold standard for validating the predicted tautomer populations.[20][6]
Implications in Drug Discovery and Development
The tautomeric state of a 1,2,4-triazole-based drug candidate is not an academic curiosity; it is a critical determinant of its pharmacological profile.
-
Receptor Binding and Pharmacodynamics: Different tautomers present distinct hydrogen bond donor/acceptor patterns and three-dimensional shapes.[2] A switch from a 1H-tautomer (which has an N-H donor) to a 4H-tautomer (where the same nitrogen is now a pyridine-type acceptor) can completely alter the binding mode to a target enzyme or receptor, potentially turning an active molecule into an inactive one, or vice-versa.
-
Physicochemical Properties: Tautomerism directly influences key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
pKa: The basicity of the triazole ring changes with the tautomeric form, affecting the ionization state of the drug at physiological pH (7.4), which in turn impacts solubility, cell permeability, and potential for off-target effects.[21]
-
Lipophilicity (logP): The distribution of polar N-H bonds and lone pairs differs between tautomers, leading to different logP values. This affects how the drug partitions between aqueous and lipid environments, influencing its absorption and distribution.
-
Solubility: The ability of a tautomer to form hydrogen bonds with water molecules affects its aqueous solubility, a critical parameter for oral bioavailability.
-
Conclusion
Tautomerism in substituted 1,2,4-triazoles is a complex but manageable phenomenon that is central to their application in drug discovery. A thorough understanding of the factors that control tautomeric equilibria is essential for the rational design of new therapeutic agents. By employing an integrated strategy of high-resolution spectroscopy, particularly ¹⁵N NMR, single-crystal X-ray diffraction, and validated computational modeling, researchers can confidently identify and quantify the tautomeric forms of their compounds. This knowledge allows for the fine-tuning of molecular properties to optimize target engagement and achieve a desirable pharmacokinetic profile, ultimately leading to safer and more effective medicines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 8. Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles - UNT Digital Library [digital.library.unt.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. 1, 2, 4-Triazoles. IV. Tautomerism of 3, 5-Disubstituted 1, 2, 4-Triazoles | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. chemmethod.com [chemmethod.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. 15N NMR spectroscopic and theoretical GIAO-DFT studies for the unambiguous characterization of disubstituted 1,2,3-triazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Crystal structure of 3-Chloro-5-methyl-1H-1,2,4-triazole derivatives
An In-Depth Technical Guide to the Crystal Structure of 3-Chloro-5-methyl-1H-1,2,4-triazole Derivatives
Authored by a Senior Application Scientist
Foreword: The Triazole Scaffold—A Privileged Structure in Modern Science
The 1,2,4-triazole nucleus is a cornerstone of contemporary medicinal chemistry and materials science.[1] This five-membered heterocyclic ring, with its unique arrangement of three nitrogen atoms, possesses a remarkable combination of properties: metabolic stability, hydrogen bonding capability, and a rigid framework for orienting functional groups.[2] These attributes make it a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[2] Derivatives of 1,2,4-triazole are found in leading antifungal, anticancer, antiviral, and antibacterial therapies.[3][4][5]
The specific introduction of a chloro group at the 3-position and a methyl group at the 5-position of the 1H-1,2,4-triazole ring creates a molecule with distinct electronic and steric properties. The chlorine atom, an electron-withdrawing group, can significantly influence the acidity of the ring protons and act as a potential halogen bond donor. The methyl group provides a lipophilic anchor. Understanding how these substituents direct the three-dimensional arrangement of molecules in the solid state is paramount for rational drug design. Single-crystal X-ray crystallography is the definitive method for this purpose, providing unequivocal proof of molecular structure and revealing the intricate network of intermolecular interactions that dictate the physicochemical properties of the bulk material.[1]
This guide provides an in-depth exploration of the synthesis, crystallization, and structural analysis of this compound derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of solid-state chemistry to advance their work.
Part 1: Synthesis and Crystallization of Target Derivatives
The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The synthetic pathways to 1,2,4-triazoles are well-established, offering flexibility in substituent introduction.
Synthetic Strategy: A Modular Approach
A common and effective route to substituted 1,2,4-triazoles involves the cyclization of key precursors. For this compound, a logical approach involves forming the triazole ring first, followed by functionalization, or building the substituted ring in a one-pot reaction. Many methods exist, including reactions of hydrazines with formamide or multicomponent reactions.[6][7] A plausible pathway could be adapted from patented industrial syntheses which often prioritize accessible starting materials.[8]
The diagram below outlines a generalized synthetic workflow.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure adapted from established methodologies for triazole synthesis.
Objective: To synthesize the target compound from commercially available starting materials.
Materials:
-
5-Methyl-1H-1,2,4-triazol-3-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator, magnetic stirrer, reflux condenser, ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 5-Methyl-1H-1,2,4-triazol-3-ol (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Catalyst Addition: Slowly add N,N-Dimethylaniline (0.1 equivalents) to the suspension. The causality here is that the tertiary amine acts as a catalyst to facilitate the chlorination reaction.
-
Reflux: Heat the reaction mixture to reflux (approx. 107 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After completion, cool the mixture to room temperature and then carefully pour it over crushed ice. This step hydrolyzes the excess POCl₃ in a controlled manner. Caution: This is a highly exothermic reaction.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). The organic layer will contain the desired product.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure this compound.
Protocol: Growing Single Crystals for X-ray Diffraction
The goal of crystallization is to encourage molecules to pack in a highly ordered, repeating lattice. The choice of method is critical and often requires screening various conditions.
Principle: The key is to achieve slow supersaturation of the compound in a solvent or solvent system, allowing molecules sufficient time to orient themselves into a low-energy, crystalline state.
Common Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a volatile solvent and left undisturbed in a vial covered with a perforated film. The slow evaporation of the solvent gradually increases the concentration, leading to crystal growth.
-
Vapor Diffusion (Liquid-Liquid): A concentrated solution of the compound in a good solvent is placed in a small vial. This vial is then placed inside a larger, sealed container holding a poor solvent (the "anti-solvent") in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
-
Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. As the temperature decreases, the solubility drops, resulting in crystal formation.
Self-Validating System: The success of any crystallization protocol is validated by the outcome: the formation of well-defined, non-twinned single crystals of sufficient size (>0.1 mm) that diffract X-rays effectively.
Part 2: The Core of the Matter: Crystal Structure Analysis
Single-crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous information about the three-dimensional arrangement of atoms in a crystal.
The SC-XRD Experiment: From Crystal to Structure
The process involves irradiating a single crystal with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. The positions and intensities of these spots contain the information needed to determine the unit cell (the basic repeating block of the crystal) and the arrangement of atoms within it.
Caption: The experimental workflow for single-crystal X-ray diffraction (SC-XRD).
Crystallographic Data: The Blueprint of the Crystal
The output of an SC-XRD experiment is a crystallographic information file (CIF), which contains a wealth of data. The table below summarizes key parameters for representative 1,2,4-triazole derivatives to illustrate the type of data obtained.[1][9]
| Parameter | Compound 1 (Fused Triazole)[1] | Compound 2 (Triazol-5-one Deriv.)[9] |
| Chemical Formula | C₁₈H₁₄BrN₅S | C₁₇H₁₅N₃OCl₂ |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2(1)/n |
| a (Å) | 5.9308 | 8.1479 |
| b (Å) | 10.9695 | 7.9177 |
| c (Å) | 14.7966 | 25.774 |
| α (°) | 100.501 | 90 |
| β (°) | 98.618 | 92.976 |
| γ (°) | 89.988 | 90 |
| Volume (ų) | 930.58 | 1659.1 |
| Z (Molecules/Unit Cell) | 2 | 4 |
This table presents data from related triazole structures to exemplify the parameters obtained from SC-XRD analysis.
Supramolecular Architecture: The Role of Intermolecular Interactions
The crystal packing of triazole derivatives is rarely governed by simple close-packing. Instead, a hierarchy of directional non-covalent interactions dictates the final supramolecular assembly.[10] Understanding these interactions is crucial for predicting properties like solubility, melting point, and bioavailability.
Key Interactions in Triazole Crystals:
-
Hydrogen Bonds: The N-H protons of the triazole ring are excellent hydrogen bond donors, readily interacting with nitrogen atoms of adjacent rings (N-H···N) or other acceptor groups. These are typically the strongest and most structure-directing interactions.
-
Halogen Bonds: The chlorine atom at the C3 position is an effective halogen bond donor. The region of positive electrostatic potential on the chlorine atom (the σ-hole) can interact favorably with lone pairs on nitrogen or oxygen atoms.
-
π-π Stacking: The aromatic triazole rings can stack on top of each other in either a face-to-face or offset arrangement.[11] These interactions are vital for stabilizing the crystal lattice.
-
C-H···π Interactions: The C-H bonds of methyl groups or other substituents can act as weak hydrogen bond donors to the electron-rich face of the triazole ring.[11]
Caption: Key intermolecular interactions guiding crystal packing of triazole derivatives.
Computational Insight: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal.[12] The surface is generated around a molecule, and the distance from the surface to the nearest atom inside (dᵢ) and outside (dₑ) is calculated. These distances are plotted on a 2D "fingerprint plot," which provides a quantitative summary of all close contacts.
Interpreting a 2D Fingerprint Plot:
-
Sharp Spikes: Indicate strong, directional interactions like N-H···N hydrogen bonds.
-
"Wings" or Diffuse Regions: Represent weaker or more varied contacts like H···H van der Waals interactions.
-
Symmetry: Symmetrical plots often indicate that a molecule makes similar contacts with its neighbors.
This analysis allows for a quantitative comparison of the packing environments between different derivatives or polymorphs.[10][13]
References
- 1. benchchem.com [benchchem.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. isres.org [isres.org]
- 8. 5-chloro-3-nitro-1H-1,2,4-triazole () for sale [vulcanchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
Physical and chemical properties of 3-Chloro-5-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-methyl-1H-1,2,4-triazole is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the realms of pharmaceutical and agrochemical research. Its unique structural features, combining a reactive chloro substituent with a stable triazole ring, make it a versatile building block for the synthesis of a wide array of more complex molecules with diverse biological activities. This guide provides an in-depth exploration of the physical and chemical properties of this compound, offering valuable insights for professionals engaged in drug discovery and development.
The 1,2,4-triazole scaffold is a well-established pharmacophore, present in numerous clinically approved drugs, including antifungal and antiviral agents. The introduction of a chlorine atom and a methyl group to this core structure modulates its electronic and steric properties, influencing its reactivity and biological interactions. Understanding these fundamental characteristics is paramount for the rational design and synthesis of novel therapeutic agents.
Molecular Structure and Isomerism
This compound exists as a five-membered aromatic ring containing three nitrogen atoms and two carbon atoms. The presence of the chloro and methyl groups at positions 3 and 5, respectively, defines its specific isomeric form. It is important to note that 1,2,4-triazoles can exhibit tautomerism, with the proton on the nitrogen atom capable of migrating between the available nitrogen atoms in the ring. For this compound, the most stable tautomer is the 1H form.
An In-depth Technical Guide to the Solubility of 3-Chloro-5-methyl-1H-1,2,4-triazole in Common Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Chloro-5-methyl-1H-1,2,4-triazole. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering insights into its physicochemical properties, predicted solubility, and robust methodologies for experimental solubility determination.
Introduction: The Critical Role of Solubility
In the realms of pharmaceutical sciences and chemical process development, understanding the solubility of a compound is a cornerstone of its successful application. Solubility, the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, dictates a molecule's bioavailability, impacts its formulation, and governs its purification and reaction kinetics. For a molecule like this compound, which belongs to a class of heterocyclic compounds with significant pharmacological and agrochemical potential, a thorough understanding of its solubility profile is paramount for its journey from laboratory synthesis to industrial application.[1] This guide delves into the specifics of this compound, providing both theoretical and practical frameworks for its study.
Physicochemical Properties of this compound
To comprehend the solubility of a compound, one must first understand its intrinsic physicochemical properties. These properties govern the intermolecular forces at play between the solute and the solvent.
| Property | Value | Source |
| Molecular Formula | C₃H₄ClN₃ | [2] |
| Molecular Weight | 117.54 g/mol | [3] |
| CAS Number | 15285-15-1 | [2][3] |
| Structure | A five-membered triazole ring with a chloro group at position 3 and a methyl group at position 5. | [2] |
| Predicted logP | 0.285 | [4] |
| Predicted Water Solubility (log₁₀WS) | -1.38 (mol/L) | [4] |
The structure of this compound, featuring both a hydrogen bond donor (the N-H group of the triazole ring) and acceptor sites (the nitrogen atoms), along with a lipophilic chloro group, suggests a nuanced solubility profile.[5] The parent 1H-1,2,4-triazole is known to be highly soluble in water and other polar organic solvents due to its ability to form strong hydrogen bonds.[6] The introduction of a methyl group and a chlorine atom modifies this polarity. The chloro-substituent, in particular, increases the lipophilicity of the molecule, which may decrease its solubility in highly polar solvents like water while potentially enhancing it in less polar organic solvents.[5]
Solubility Profile: Predictions and Qualitative Observations
Direct, experimentally-derived quantitative solubility data for this compound in a range of common solvents is not extensively available in peer-reviewed literature. However, based on computational predictions and the known behavior of related triazole derivatives, we can construct a predicted solubility profile.
Water Solubility (Predicted)
A computationally predicted water solubility (log₁₀WS) of -1.38 mol/L is available.[4] This can be converted to an approximate concentration:
-
10⁻¹.³⁸ mol/L ≈ 0.0417 mol/L
-
0.0417 mol/L * 117.54 g/mol ≈ 4.90 g/L, or 0.49 g/100 mL
This predicted value suggests that this compound is sparingly soluble in water.
Solubility in Organic Solvents (Qualitative)
Based on the general solubility characteristics of substituted triazoles, the following qualitative solubility profile can be inferred:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Protic Polar | Water, Methanol, Ethanol | Sparingly to Moderately Soluble | The triazole ring's capacity for hydrogen bonding facilitates dissolution in protic solvents. However, the chloro and methyl groups may reduce solubility compared to the unsubstituted parent triazole.[6] |
| Aprotic Polar | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | Moderately to Highly Soluble | These solvents can act as hydrogen bond acceptors and have dipole moments that can interact favorably with the polar triazole ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Likely Soluble | The presence of the chlorine atom on the triazole may enhance solubility in chlorinated solvents through favorable dipole-dipole interactions. |
| Esters | Ethyl Acetate | Moderately Soluble | Ethyl acetate's moderate polarity makes it a good candidate for dissolving compounds with both polar and non-polar features. |
| Non-polar | Hexane, Toluene | Poorly Soluble | The significant polarity and hydrogen bonding capability of the triazole ring are not well-matched with the non-polar nature of these solvents. |
Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol
For researchers requiring precise solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method . This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the analytical method is accurate.
Principle
An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium between the dissolved and undissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined using a validated analytical method.
Experimental Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Methodology
-
Preparation:
-
Ensure the purity of this compound is high (>99%), as impurities can significantly affect solubility.
-
Use high-purity solvents (e.g., HPLC grade).
-
-
Equilibration:
-
Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the vials for a predetermined period. To ensure equilibrium is reached, a time-course study is recommended. For example, samples can be taken at 24, 48, and 72 hours. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.
-
-
Sample Separation (Self-Validation Point):
-
After equilibration, cease agitation and allow the solid to settle.
-
Separate the saturated solution (supernatant) from the excess solid. This is a critical step to avoid contamination with undissolved particles. Centrifugation followed by filtration through a fine-pored filter (e.g., 0.22 µm PTFE) is a robust method.
-
-
Analysis:
-
Accurately dilute a known volume of the clear supernatant with the appropriate solvent to bring the concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A pre-developed and validated HPLC method with a calibration curve is essential for accuracy.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in desired units (e.g., mg/mL, g/100 mL, or mol/L).
-
Discussion: The Interplay of Structure and Solvent
The solubility of this compound is a result of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.
-
In Polar Protic Solvents (e.g., Water, Ethanol): The primary interactions will be hydrogen bonding between the triazole's N-H and N atoms and the solvent molecules. The chloro and methyl groups, being non-polar, will disrupt the solvent's hydrogen-bonding network, leading to a less favorable entropy change and thus limiting solubility.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents cannot donate hydrogen bonds but can accept them. They also possess significant dipole moments. Therefore, dipole-dipole interactions and hydrogen bonding with the triazole's N-H group will be the dominant forces driving solubilization. The lack of a disruptive effect on a strong solvent hydrogen-bonding network (as seen in water) often leads to higher solubility for molecules like this.
-
In Non-polar Solvents (e.g., Hexane): The energy required to break the strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystalline this compound is not compensated by the weak van der Waals forces that would be formed with a non-polar solvent. Consequently, solubility is expected to be very low.
Conclusion
While specific experimental data on the solubility of this compound remains to be published, a strong predictive framework can be established based on its physicochemical properties and the behavior of related compounds. It is anticipated to have sparing solubility in water, and moderate to good solubility in polar organic solvents, particularly aprotic ones. For researchers and drug development professionals, the provided experimental protocol offers a robust and self-validating pathway to determine the precise thermodynamic solubility of this compound, a critical parameter for its successful application.
References
- 1. synchem.de [synchem.de]
- 2. 1H-1,2,4-Triazole, 3-chloro-5-methyl- (CAS 15285-15-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 5-chloro-3-nitro-1H-1,2,4-triazole () for sale [vulcanchem.com]
- 4. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Guide to Quantum Chemical Studies of 1,2,4-Triazole Derivatives: Bridging Theory and Therapeutic Design
Abstract
The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties.[1] The unique electronic and structural characteristics of this five-membered heterocyclic ring enable it to interact with a diverse array of biological targets.[2] This in-depth technical guide provides a comprehensive overview of the application of quantum chemical methods to the study of 1,2,4-triazole derivatives. It is intended for researchers, scientists, and professionals in drug development, offering both theoretical foundations and practical insights into the computational workflows that accelerate the discovery of novel and more effective therapeutic agents. This guide will explore the causality behind the selection of computational methods, detail self-validating experimental protocols, and provide a robust framework for integrating computational and experimental approaches in the rational design of 1,2,4-triazole-based drugs.
Introduction: The Significance of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms. Its derivatives are a cornerstone of modern medicinal chemistry, with many compounds approved for clinical use.[3][4] Examples include the antifungal agents fluconazole and itraconazole, and the anticancer drugs anastrozole and letrozole.[3] The therapeutic success of these molecules stems from the ability of the triazole ring to engage in various non-covalent interactions, such as hydrogen bonding, and to coordinate with metal ions in the active sites of enzymes.[2][5]
The versatility of the 1,2,4-triazole scaffold allows for extensive chemical modification, leading to the generation of large libraries of derivatives with diverse physicochemical properties and biological activities.[5] However, the traditional approach of synthesizing and screening large numbers of compounds is both time-consuming and resource-intensive. Quantum chemical studies offer a powerful alternative, providing deep insights into the molecular properties of these derivatives and their interactions with biological targets, thereby guiding the rational design of more potent and selective drug candidates.[1]
Core Computational Methodologies in the Study of 1,2,4-Triazole Derivatives
Quantum chemical methods have become indispensable tools for elucidating the structure-activity relationships (SAR) of 1,2,4-triazole derivatives.[1] The two most prominent and complementary techniques employed are Density Functional Theory (DFT) and molecular docking.
Density Functional Theory (DFT): Unveiling Intrinsic Molecular Properties
DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[1] It is particularly well-suited for studying the intrinsic properties of 1,2,4-triazole derivatives, providing a wealth of information that can be correlated with their chemical behavior and biological activity.
-
Optimized Molecular Geometry: DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule, providing precise information on bond lengths, bond angles, and dihedral angles.[1] This optimized geometry is the foundation for all other computational analyses and is crucial for understanding how the molecule will fit into the active site of a biological target.
-
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability.[6] The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's excitability and can be correlated with its biological activity.[6][7]
-
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution within a molecule. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with biological targets.[8]
-
Spectroscopic Properties: DFT can be used to predict vibrational (infrared and Raman) and electronic (UV-Visible) spectra.[9][10] Comparing these theoretical spectra with experimental data serves as a crucial validation of the chosen computational method and basis set.[9]
-
Molecule Building and Initial Optimization:
-
Construct the 2D structure of the 1,2,4-triazole derivative using a molecular editor (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field like MMFF94) to obtain a reasonable starting structure.[2]
-
-
DFT Geometry Optimization:
-
Select a suitable DFT functional and basis set. The B3LYP functional with the 6-311++G(d,p) basis set is a commonly used and well-validated combination for organic molecules.[8][10]
-
Perform a full geometry optimization without any constraints. This will yield the lowest energy conformation of the molecule.
-
Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Calculation of Molecular Properties:
-
Using the optimized geometry, perform single-point energy calculations to determine the HOMO and LUMO energies and generate the MEP map.
-
Perform a frequency calculation to obtain the theoretical vibrational spectrum.
-
To predict the UV-Visible spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.[11]
-
-
Analysis of Results:
-
Visualize the optimized structure, HOMO-LUMO orbitals, and MEP map.
-
Compare the calculated spectroscopic data with experimental results for validation.
-
Correlate the calculated quantum chemical descriptors (e.g., HOMO-LUMO gap, dipole moment) with the observed biological activity of the compound.
-
Molecular Docking: Simulating Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand (the 1,2,4-triazole derivative) when bound to a biological target, such as an enzyme or receptor.[1] It is a cornerstone of structure-based drug design, providing invaluable insights into the binding mode and affinity of a potential drug candidate.[3]
-
Binding Pose: The most favorable three-dimensional orientation of the ligand within the active site of the target.
-
Binding Affinity/Energy: A score that estimates the strength of the interaction between the ligand and the target, typically expressed in kcal/mol.[3] Lower binding energies generally indicate a more stable complex and a more potent inhibitor.
-
Key Interactions: Identification of the specific amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces.
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from a repository like the Protein Data Bank (PDB).
-
Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Preparation of the Ligand:
-
Use the DFT-optimized geometry of the 1,2,4-triazole derivative as the starting point.
-
Assign partial charges and define the rotatable bonds.
-
-
Docking Simulation:
-
Define the binding site on the receptor, typically based on the location of a known co-crystallized ligand or through active site prediction algorithms.
-
Perform the docking using software such as AutoDock or Schrödinger's Glide.[3] The software will generate a series of possible binding poses and rank them based on their predicted binding affinity.
-
-
Analysis of Docking Results:
-
Visualize the top-ranked docking poses and analyze the interactions between the ligand and the active site residues.
-
Compare the binding affinities of different 1,2,4-triazole derivatives to identify the most promising candidates.
-
Use the insights from the docking study to propose modifications to the ligand structure that could enhance its binding affinity and selectivity.
-
Visualization of Computational Workflows and Molecular Interactions
Visual representations are crucial for understanding the complex data generated from quantum chemical studies. Graphviz diagrams can be used to illustrate the logical flow of computational workflows and the intricate network of interactions between a 1,2,4-triazole derivative and its biological target.
Caption: A generalized workflow for the computational design of 1,2,4-triazole derivatives.
Caption: Antifungal mechanism of 1,2,4-triazoles via CYP51 inhibition.
Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[12][13] In the context of 1,2,4-triazole derivatives, QSAR models are developed using the quantum chemical descriptors calculated from DFT as independent variables and the experimentally determined biological activity (e.g., IC50 values) as the dependent variable.[12][14]
A well-validated QSAR model can be used to predict the biological activity of newly designed, unsynthesized 1,2,4-triazole derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing.[13][15]
Table 1: Commonly Used Quantum Chemical Descriptors in QSAR Studies of 1,2,4-Triazole Derivatives
| Descriptor | Description | Relevance to Biological Activity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the molecule's ability to donate electrons in chemical reactions. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the molecule's ability to accept electrons in chemical reactions. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO | Indicates the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule | Influences the molecule's solubility and its ability to engage in long-range electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | The 3D charge distribution of the molecule | Identifies regions of the molecule that are likely to participate in electrostatic and hydrogen bonding interactions. |
| Hardness (η) and Softness (σ) | Global reactivity descriptors derived from HOMO and LUMO energies | Provide insights into the overall stability and reactivity of the molecule. |
Note: Specific values for these descriptors are highly dependent on the particular 1,2,4-triazole derivative and the computational method employed.
Future Perspectives and Conclusion
The integration of quantum chemical studies into the drug discovery pipeline for 1,2,4-triazole derivatives has already proven to be highly successful. Future advancements in this field are likely to involve the use of more sophisticated computational methods, such as quantum mechanics/molecular mechanics (QM/MM) simulations, to model the behavior of these derivatives in a more realistic biological environment. Additionally, the application of machine learning and artificial intelligence algorithms to analyze the vast datasets generated from these studies will undoubtedly accelerate the discovery of next-generation 1,2,4-triazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 3. ijcrcps.com [ijcrcps.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. researchgate.net [researchgate.net]
- 6. irjweb.com [irjweb.com]
- 7. irjweb.com [irjweb.com]
- 8. New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantum chemical studies on structural, spectroscopic, nonlinear optical, and thermodynamic properties of the 1,2,4-triazole compound | Semantic Scholar [semanticscholar.org]
- 12. Structural characterization and QSAR modeling of 1,2,4-triazole derivatives as α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. QSAR Study of 1, 2, 4-Triazole for their Anticancer Activity - ProQuest [proquest.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Reactivity and Functionalization of 3-Chloro-5-methyl-1H-1,2,4-triazole: A Versatile Scaffold for Modern Chemistry
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, present in a multitude of clinically significant drugs.[1][2] Among the functionalized triazoles, 3-chloro-5-methyl-1H-1,2,4-triazole stands out as a particularly valuable and versatile building block. Its unique electronic architecture, featuring a reactive C-Cl bond and multiple nucleophilic nitrogen atoms, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of the synthesis, reactivity, and functionalization of this key heterocyclic intermediate. We will dissect the causality behind common experimental strategies, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and regioselective N-functionalization. Detailed, field-proven protocols and data summaries are provided to empower researchers in their synthetic endeavors and accelerate the drug discovery process.
Introduction: The Strategic Importance of the 1,2,4-Triazole Core
Heterocyclic compounds are fundamental to the development of new therapeutic agents, and the 1,2,4-triazole ring is a privileged scaffold.[3] Its five-membered aromatic structure, containing three nitrogen atoms, is capable of engaging in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for molecular recognition at biological targets.[4] This has led to the successful development of 1,2,4-triazole-containing drugs with a wide spectrum of activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer agents.[1][5]
This compound serves as an ideal starting point for creating diverse molecular libraries. The chloro-substituent at the C3 position is an excellent leaving group, paving the way for the introduction of various functionalities through substitution and cross-coupling reactions. The methyl group at C5 provides a degree of steric identity and can influence the regioselectivity of subsequent reactions.
Tautomerism: A Critical Consideration for Reactivity
Like many N-unsubstituted azoles, this compound exists as a mixture of rapidly interconverting tautomers. The proton can reside on the N1, N2, or N4 nitrogen atoms. Theoretical and physical studies on similar systems suggest that the 1H-tautomer is generally the most stable.[6][7] The specific tautomeric equilibrium can be influenced by the solvent, pH, and temperature, which in turn dictates the outcome of reactions such as N-alkylation. Understanding this dynamic is crucial for achieving regiochemical control.
Caption: The principal tautomeric forms of the title compound.
Synthesis of the Core Scaffold
The preparation of this compound is typically achieved through a multi-step sequence starting from readily available materials. A common and robust approach involves the cyclization of an acylthiosemicarbazide to form the corresponding 1,2,4-triazole-3-thione, followed by oxidative chlorination.
Representative Synthetic Protocol
Step 1: Synthesis of 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
-
To a solution of thiosemicarbazide (1.0 eq) in a suitable solvent like pyridine, add acetic anhydride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Heat the mixture to reflux for 8-12 hours to effect cyclization.
-
Cool the reaction, pour it into ice water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield the triazole-thione.
Step 2: Oxidative Chlorination to this compound
-
Suspend the 5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.0 eq) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Bubble chlorine gas through the suspension or add an aqueous solution of a chlorinating agent (e.g., sodium hypochlorite) dropwise, maintaining the temperature below 10 °C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the crude product, wash thoroughly with water to remove salts, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Functionalization Strategies at the C3-Position
The C3 carbon of the triazole ring is electron-deficient due to the inductive effect of the adjacent nitrogen atoms and the chlorine substituent.[7] This makes it highly susceptible to attack by nucleophiles, forming the basis for the two primary functionalization strategies: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a powerful and direct method for displacing the chloro group with a variety of heteroatom nucleophiles. The reaction proceeds via a high-energy Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing nature of the triazole ring.
Causality Behind Experimental Choices:
-
Base: A base (e.g., K₂CO₃, NaH, Et₃N) is almost always required to deprotonate the incoming nucleophile (e.g., an alcohol, thiol, or amine), increasing its nucleophilicity and driving the reaction forward.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can solvate the cation of the base without solvating the nucleophile, thus maximizing its reactivity.
-
Temperature: While some reactions proceed at room temperature, heating is often necessary to overcome the activation energy for the formation of the Meisenheimer complex.
Caption: Generalized workflow for SNAr functionalization.
Table 1: Representative SNAr Reactions
| Nucleophile (Nu-H) | Base | Solvent | Temp (°C) | Product Type |
| Phenol | K₂CO₃ | DMF | 80-100 | Aryl Ether |
| Benzyl Mercaptan | NaH | THF | 0 to RT | Thioether |
| Aniline | K₂CO₃ | DMSO | 120 | Secondary Amine |
| Morpholine | Et₃N | Acetonitrile | Reflux | Tertiary Amine |
| Sodium Azide | N/A | DMF/H₂O | 100 | Azide |
Palladium-Catalyzed Cross-Coupling Reactions
For the formation of C-C and certain C-N bonds, which are often challenging via SNAr, palladium-catalyzed cross-coupling reactions are indispensable.[8] Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination allow for the introduction of aryl, vinyl, alkynyl, and complex amine fragments.[9][10]
Causality Behind Experimental Choices:
-
Catalyst: A palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand are required. The ligand choice is critical; bulky, electron-rich ligands (e.g., SPhos, XPhos, P(tBu)₃) often accelerate the reaction by promoting the rate-limiting oxidative addition and reductive elimination steps.[11]
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step of the catalytic cycle. The choice of base can significantly impact yield and must be compatible with the substrates.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and often water is used, especially for Suzuki couplings, to dissolve both the organic and inorganic reagents.
Caption: Simplified catalytic cycle for a Suzuki cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling an arylboronic acid to the C3 position.
-
To an oven-dried reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ (3.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
-
Add a degassed solvent system, typically a mixture like toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to afford the 3-aryl-5-methyl-1H-1,2,4-triazole product.
Table 2: Example Suzuki Cross-Coupling Conditions
| Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (4%) | K₂CO₃ | Toluene/H₂O | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | Dioxane/H₂O | 80-90 |
| 3-Pyridinylboronic acid | Pd(OAc)₂/SPhos (2%) | K₃PO₄ | Toluene/H₂O | 75-85 |
Functionalization at the Ring Nitrogens
N-functionalization of the triazole ring is a key strategy for modulating a molecule's physicochemical properties, such as solubility and metabolic stability. However, the presence of three distinct nitrogen atoms (N1, N2, N4) presents a significant regioselectivity challenge.[12][13]
Factors Influencing Regioselectivity:
-
Steric Hindrance: Bulky electrophiles tend to react at the less sterically hindered N1 position. The methyl group at C5 further disfavors reaction at the adjacent N4 position.
-
Electronic Effects: The N4 position is often considered the most nucleophilic in the 1H-tautomer, but the reaction outcome is complex. In S-substituted 1,2,4-triazoles, N2 alkylation is often preferred.[12][14]
-
Reaction Conditions: The choice of base, solvent, and counter-ion can dramatically influence the site of alkylation. For instance, using NaH in THF might favor one isomer, while K₂CO₃ in acetone could favor another.[7]
Caption: N-alkylation can lead to a mixture of regioisomers.
Protocol: Regioselective N1-Alkylation
This protocol favors N1 alkylation by using conditions that are often selective for the thermodynamically preferred product.
-
To a solution of this compound (1.0 eq) in a polar aprotic solvent like DMF, add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the triazolide anion.
-
Add the alkylating agent (e.g., benzyl bromide, 1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Quench the reaction carefully by adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with water and brine, and dry over Na₂SO₄.
-
After filtration and concentration, purify the isomeric mixture by column chromatography to isolate the desired N1-alkylated product.
Conclusion and Future Outlook
This compound is a powerful and adaptable building block for chemical synthesis and drug discovery. Its reactivity is governed by the interplay between the electrophilic C3 carbon and the nucleophilic ring nitrogens. Mastery of its functionalization through SNAr, cross-coupling, and regiocontrolled N-alkylation allows for the rapid generation of novel and diverse chemical entities. As the demand for new therapeutics continues to grow, the strategic application of scaffolds like this will remain a critical component of innovation in medicinal chemistry. Future work will likely focus on developing even more selective catalytic systems for C-H functionalization and late-stage diversification, further expanding the synthetic utility of this remarkable heterocycle.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 5. chemijournal.com [chemijournal.com]
- 6. ijsr.net [ijsr.net]
- 7. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Metal catalyzed C–H functionalization on triazole rings - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05697F [pubs.rsc.org]
- 12. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Introduction: The 1,2,4-Triazole Core in Modern Medicine
An In-Depth Guide to the Synthesis of Bioactive 1,2,4-Triazole Derivatives
The 1,2,4-triazole ring is a five-membered heterocyclic scaffold containing three nitrogen atoms that has emerged as a cornerstone in medicinal chemistry.[1][2][3] This privileged structure is featured in a wide array of clinically significant drugs, demonstrating a remarkable spectrum of biological activities.[4][5][6] Its derivatives are prominent as potent antifungal agents (e.g., Fluconazole, Itraconazole), antiviral therapeutics (e.g., Ribavirin), anxiolytics (e.g., Alprazolam), and anticancer drugs (e.g., Letrozole, Anastrozole).[2][7][8] The versatility of the 1,2,4-triazole nucleus stems from its unique physicochemical properties: it is a stable aromatic system, capable of participating in hydrogen bonding and coordinating with metal ions in enzyme active sites, yet it possesses a high degree of metabolic stability.[4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of key synthetic routes to bioactive 1,2,4-triazole derivatives. It moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, offering both classical and modern protocols. We will explore foundational named reactions like the Pellizzari and Einhorn-Brunner reactions before delving into the specific, multi-step syntheses of blockbuster drugs like Fluconazole and Ribavirin.
Part 1: Classical Routes to the 1,2,4-Triazole Ring
The construction of the triazole core can be achieved through several well-established cyclocondensation reactions. These methods, while over a century old, remain relevant for their reliability and adaptability in generating diverse compound libraries for drug discovery.
The Pellizzari Reaction
First reported by Guido Pellizzari in 1911, this reaction provides a direct route to symmetrically or asymmetrically substituted 3,5-disubstituted-1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[9][10]
Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the amide's carbonyl carbon.[10] This is followed by an intramolecular cyclization and a series of dehydration steps to form the stable aromatic triazole ring.[10][11] The primary driving force is the formation of this highly stable heterocyclic system.
Traditionally, the Pellizzari reaction requires harsh conditions, such as high temperatures (often >200°C) and long reaction times, which can lead to side products and decomposition.[9][10] Modern advancements, particularly the use of microwave irradiation, have dramatically improved the efficiency of this transformation, reducing reaction times from hours to minutes and often increasing yields.[7][9]
Caption: Generalized mechanism of the Pellizzari reaction.[10]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
This protocol details the classical, thermal synthesis of a symmetrical 1,2,4-triazole.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
High-boiling solvent (e.g., nitrobenzene) or neat conditions
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide (e.g., 10 mmol each).[11]
-
If using a solvent, add it to the flask. For a neat reaction, ensure the solids are well-mixed.
-
Heat the reaction mixture to 220-250°C under a gentle stream of nitrogen gas.[11]
-
Maintain this temperature with constant stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
After the reaction is complete, allow the mixture to cool to room temperature. The product will often solidify.[9]
-
If the reaction was performed neat, triturate the solid with a solvent like ethanol to remove impurities.[11]
-
Collect the crude product by filtration.
-
Purify the crude solid by recrystallization from a suitable solvent such as ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.[11]
-
Characterization: Confirm the product's identity and purity using NMR, IR, and Mass Spectrometry.
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction; decomposition at high temperatures. | Extend reaction time, monitoring by TLC. Gradually increase temperature. Consider microwave synthesis to reduce heating time and improve yield.[11] |
| Mixture of Isomers | Transamination or acyl interchange at high temperatures (in unsymmetrical reactions). | Optimize to the lowest effective temperature. Use microwave synthesis to minimize reaction time.[11] |
| Complex Byproducts | Decomposition of starting materials or products. | Lower the reaction temperature. Protect sensitive functional groups on the starting materials before the reaction.[11] |
| Purification Difficulty | Similar polarities of product and side products. | Utilize column chromatography with a gradient elution. Reverse-phase HPLC can be effective for separating closely related isomers.[11] |
| Table 1: Troubleshooting the Pellizzari Reaction. |
The Einhorn-Brunner Reaction
The Einhorn-Brunner reaction is another foundational method for synthesizing 1,2,4-triazoles, involving the condensation of imides (diacylamines) with hydrazines.[12][13][14] A key advantage of this reaction is its predictable regioselectivity when using unsymmetrical imides.
Mechanism and Regioselectivity: The reaction is typically acid-catalyzed and begins with the nucleophilic attack of the hydrazine on one of the imide's carbonyl groups.[13][14] This is followed by cyclization and dehydration to form the triazole ring.
A critical feature is its regioselectivity: the acyl group derived from the stronger carboxylic acid will preferentially reside at the 3-position of the resulting 1,2,4-triazole.[13][14] This is because the more electron-withdrawing acyl group makes its adjacent carbonyl carbon more electrophilic and thus more susceptible to the initial nucleophilic attack by the hydrazine.[14] This predictability is invaluable for the targeted synthesis of specific isomers.
Caption: Generalized workflow of the Einhorn-Brunner reaction.
Experimental Protocol: General Synthesis of a 1,5-Disubstituted-1,2,4-triazole
Materials:
-
N-acyl imide (e.g., N-formyl benzamide)
-
Substituted hydrazine (e.g., phenylhydrazine)
-
Weak acid catalyst (e.g., acetic acid)
-
Solvent (e.g., ethanol or a high-boiling solvent)
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating source (heating mantle or oil bath)
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the N-acyl imide (1 eq.) in the chosen solvent in a round-bottom flask.
-
Add the substituted hydrazine (1 eq.) and a catalytic amount of weak acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC. The reaction of N-formyl benzamide and phenyl hydrazine yields 1,5-diphenyl-1,2,4-triazole.[15]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1,2,4-triazole derivative.
-
Characterization: Confirm the structure and purity of the product using NMR, IR, and Mass Spectrometry.
Part 2: Targeted Synthesis of Key Bioactive 1,2,4-Triazoles
While classical methods are excellent for library synthesis, the production of complex, highly functionalized drugs often requires bespoke, multi-step pathways. Here, we detail the synthetic routes for two landmark 1,2,4-triazole-containing drugs.
Synthesis of Fluconazole: An Antifungal Agent
Fluconazole is a broad-spectrum bis-triazole antifungal agent that functions by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Its synthesis is a cornerstone of medicinal chemistry education and practice.
A common and efficient synthetic route begins with 1,3-difluorobenzene and proceeds through a key epoxide intermediate.[16]
Caption: General synthetic workflow for Fluconazole.[16]
Experimental Protocol: Multi-step Synthesis of Fluconazole
This protocol is a composite of established synthetic steps.[16][17][18]
Materials:
-
1,3-Difluorobenzene
-
Chloroacetyl chloride
-
Anhydrous aluminum trichloride (AlCl₃)
-
1,2,4-Triazole
-
Triethylamine or Potassium Carbonate
-
Trimethylsulfoxonium iodide
-
Sodium hydroxide or Potassium hydroxide
-
Solvents: Dichloromethane, Ethyl acetate, Toluene
Equipment:
-
Multi-neck reaction flasks, reflux condensers, dropping funnels
-
Ice bath
-
Standard glassware for extraction and purification
Procedure:
Step 1: Synthesis of α-Chloro-2,4-difluoroacetophenone (III)
-
Suspend anhydrous AlCl₃ in dichloromethane in a reaction vessel.
-
Add 1,3-difluorobenzene to the suspension.
-
Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise while stirring.[16]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can often be used without further purification.[16]
Step 2: Synthesis of α-(1H-1,2,4-Triazol-1-yl)-2,4-difluoroacetophenone (V)
-
Dissolve the crude product from Step 1 in a suitable solvent like ethyl acetate or acetonitrile.
-
Add 1,2,4-triazole and a base such as triethylamine or potassium carbonate.[16]
-
Reflux the mixture for several hours, monitoring by TLC.
-
After completion, cool the mixture, filter off any salts, and wash the filtrate with water.
-
Dry the organic layer and evaporate the solvent to yield the crude triazole-substituted acetophenone.[16]
Step 3: Synthesis of the Epoxide Intermediate
-
To a mixture of trimethylsulfoxonium iodide in toluene, add a 20% aqueous solution of sodium hydroxide and the product from Step 2.[16]
-
Heat the biphasic mixture to approximately 60°C and stir vigorously for 3-4 hours.[16]
-
Monitor the formation of the epoxide by TLC.
-
Upon completion, cool the reaction, add water, and extract the product with toluene.
-
Combine the organic layers, wash with water, dry, and evaporate the solvent to yield the crude epoxide.[16]
Step 4: Synthesis of Fluconazole
-
Dissolve the crude epoxide from Step 3 in a solvent like N,N-dimethylformamide (DMF).
-
Add another equivalent of 1,2,4-triazole and a base like anhydrous potassium carbonate.
-
Heat the mixture (e.g., to 80°C) and stir for several hours until the epoxide is consumed (monitored by TLC).[17]
-
Cool the mixture and pour it into water to precipitate the crude fluconazole.
-
Filter the solid, wash thoroughly with water, and dry.
-
The crude fluconazole can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the final product.[16]
Synthesis of Ribavirin: An Antiviral Nucleoside
Ribavirin is a purine nucleoside analog with broad-spectrum activity against both RNA and DNA viruses.[19] It is a cornerstone therapy, particularly for hepatitis C.[20] Its synthesis can be achieved through both chemical and enzymatic routes.[20][21] The classical chemical synthesis involves the glycosylation of a triazole derivative.
Synthetic Strategy: The established chemical route involves the reaction of a protected ribofuranose (e.g., peracetylated β-D-ribofuranose) with a triazole ester, such as methyl 1,2,4-triazole-3-carboxylate, followed by aminolysis to form the final carboxamide group.[20]
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.com [ijpsr.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic strategies due to new 1,2,4-triazoles getting (literature review) [wisdomlib.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. benchchem.com [benchchem.com]
- 17. CN1353108A - Process for preparing fluconazole as antifungal medicine - Google Patents [patents.google.com]
- 18. bcc.bas.bg [bcc.bas.bg]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. news-medical.net [news-medical.net]
Application Notes and Protocols for N-Alkylation of 3-Chloro-5-methyl-1H-1,2,4-triazole
Introduction
The N-alkylation of the 1,2,4-triazole scaffold is a cornerstone reaction in medicinal chemistry and drug development. The resulting N-substituted triazoles are integral components of numerous pharmacologically active compounds. This guide provides detailed application notes and robust protocols for the N-alkylation of 3-chloro-5-methyl-1H-1,2,4-triazole, a versatile building block in the synthesis of novel chemical entities.
The primary challenge in the alkylation of unsymmetrically substituted 1,2,4-triazoles is controlling the regioselectivity. The triazole ring presents three potential nucleophilic nitrogen atoms (N1, N2, and N4), leading to the possible formation of a mixture of isomers. This document will delve into the mechanistic underpinnings of this regioselectivity and provide experimentally validated protocols to steer the reaction towards the desired N-alkylated product.
Understanding Regioselectivity in 1,2,4-Triazole Alkylation
The alkylation of this compound can theoretically yield three regioisomers: the N1, N2, and N4-alkylated products. The distribution of these products is intricately influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the C3 position and the electron-donating methyl group at the C5 position modulate the electron density and nucleophilicity of the adjacent nitrogen atoms.
-
Steric Hindrance: The substituents on the triazole ring can sterically hinder the approach of the alkylating agent to the adjacent nitrogen atoms.
-
Reaction Conditions: The choice of base, solvent, and the nature of the alkylating agent play a pivotal role in determining the final isomeric ratio. Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) and weaker bases such as potassium carbonate (K₂CO₃) are commonly employed.[1][2] The use of stronger bases like sodium hydride (NaH) can also be effective.[3]
In many instances, the alkylation of 1,2,4-triazoles leads to a mixture of N1 and N4 isomers, with the N1 isomer often being the major product.[2]
Visualizing the Reaction Pathway
The N-alkylation of this compound proceeds via a nucleophilic substitution mechanism. The triazole, upon deprotonation by a base, forms a triazolide anion which then acts as a nucleophile, attacking the electrophilic alkylating agent.
Caption: General mechanism of N-alkylation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the N-alkylation of this compound using common laboratory reagents.
Protocol 1: Alkylation using Potassium Carbonate in DMF
This protocol is a widely used and reliable method for the N-alkylation of azoles, often favoring the formation of the N1-alkylated isomer.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to separate the regioisomers.
Protocol 2: Alkylation using Sodium Hydride in DMF or THF
This method employs a stronger base and is often effective for less reactive alkylating agents or when Protocol 1 gives low yields. Caution should be exercised when handling sodium hydride as it is a flammable solid.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Set up a dry three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and an inlet for an inert atmosphere.
-
Under an inert atmosphere, add sodium hydride (1.1 - 1.2 eq) to the flask.
-
Add anhydrous DMF or THF to the flask.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF or THF and add it dropwise to the NaH suspension via the dropping funnel.
-
Allow the mixture to stir at 0 °C for 30-60 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Alternative N-Alkylation Methodologies
Beyond traditional Sₙ2 reactions with alkyl halides, other powerful methods can be employed for the N-alkylation of this compound, particularly when dealing with sensitive substrates or to achieve different regioselectivity.
Mitsunobu Reaction
The Mitsunobu reaction allows for the N-alkylation of azoles with primary or secondary alcohols under mild, neutral conditions.[4] This reaction typically proceeds with an inversion of stereochemistry at the alcohol's carbon center.
Key Reagents:
-
An alcohol (R-OH) as the alkyl source.
-
A phosphine, typically triphenylphosphine (PPh₃).
-
An azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
References
Application Notes and Protocols: Integrating 3-Chloro-5-methyl-1H-1,2,4-triazole into Click Chemistry Workflows
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the utilization of 3-Chloro-5-methyl-1H-1,2,4-triazole in click chemistry applications, a cornerstone of modern drug discovery and bioconjugation.[1] It is important to recognize that the quintessential click reaction, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), forms a 1,2,3-triazole ring.[2][3] Therefore, the integration of a pre-formed 1,2,4-triazole scaffold, such as this compound, necessitates a preparatory functionalization step. This document details the scientifically grounded protocols for converting this compound into a "clickable" derivative bearing an azide moiety. Subsequently, it provides a robust protocol for the application of this functionalized triazole in a standard CuAAC reaction, enabling its conjugation to alkyne-containing molecules. This powerful, modular approach allows for the incorporation of the metabolically stable and pharmacologically relevant 1,2,4-triazole core into a diverse array of molecular architectures.
Introduction: The Strategic Value of 1,2,4-Triazoles in Drug Discovery
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and its capacity to engage in hydrogen bonding, making it a valuable component in the design of therapeutic agents. Its presence in numerous antifungal, antiviral, and anticancer drugs underscores its pharmacological significance. Click chemistry, particularly the CuAAC reaction, presents a highly efficient and dependable method for conjugating these 1,2,4-triazole cores to other molecules of interest, such as imaging agents, polymers, or other bioactive compounds.[4] The CuAAC reaction, a [3+2] cycloaddition between an azide and a terminal alkyne, is catalyzed by a copper(I) species and exclusively yields a 1,4-disubstituted 1,2,3-triazole linker.[2][3] The reaction's high yields, mild conditions, and broad functional group tolerance make it an exemplary tool for the late-stage functionalization of complex molecules.
Enabling Click Chemistry: Functionalization of this compound
To participate in a CuAAC reaction, the this compound molecule must first be equipped with either a terminal alkyne or an azide functional group. The presence of a chlorine atom on the triazole ring provides a convenient handle for nucleophilic substitution. This section outlines the protocol for the synthesis of 3-Azido-5-methyl-1H-1,2,4-triazole, a key intermediate for subsequent click chemistry applications.
The chloro substituent on the 1,2,4-triazole ring can be displaced by a nucleophile, a reaction characteristic of many chloroazines.[5][6] The rate and success of this nucleophilic aromatic substitution (SNAr) are influenced by the electronic nature of the heterocyclic ring.[5][6]
Protocol: Synthesis of 3-Azido-5-methyl-1H-1,2,4-triazole
This protocol describes the conversion of this compound to its azido derivative via nucleophilic substitution with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, as this can generate highly toxic and explosive hydrazoic acid.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle in a fume hood.
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous dimethylformamide (DMF) to dissolve the starting material.
-
Add sodium azide (1.5 - 2.0 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield pure 3-Azido-5-methyl-1H-1,2,4-triazole.
Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
With the successful synthesis of 3-Azido-5-methyl-1H-1,2,4-triazole, this functionalized molecule is now ready to be employed in the CuAAC reaction. This section provides a detailed protocol for a typical click reaction with a generic terminal alkyne.
Reaction Mechanism
The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, coordinates to the terminal alkyne. The azide then adds to the copper acetylide, and after a series of steps, the 1,2,3-triazole ring is formed, regenerating the copper(I) catalyst.
Experimental Workflow Diagram
Caption: Experimental workflow for the CuAAC reaction.
Protocol: CuAAC Reaction of 3-Azido-5-methyl-1H-1,2,4-triazole
This protocol describes a general procedure for the copper-catalyzed click reaction between 3-Azido-5-methyl-1H-1,2,4-triazole and a terminal alkyne.
Materials:
-
3-Azido-5-methyl-1H-1,2,4-triazole
-
A terminal alkyne-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent system (e.g., t-butanol/water, DMF, DMSO)
-
Deionized water
-
Ethyl acetate or dichloromethane for extraction
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Reaction vial or flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve 3-Azido-5-methyl-1H-1,2,4-triazole (1.0 eq) and the terminal alkyne (1.0-1.2 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).
-
In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (e.g., 0.1 M).
-
In another separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
To the stirring solution of the azide and alkyne, add the copper(II) sulfate solution (0.01-0.05 eq).
-
Immediately add the sodium ascorbate solution (0.1-0.2 eq). The solution may change color, indicating the reduction of Cu(II) to Cu(I).
-
Stir the reaction mixture at room temperature for 4-24 hours.
-
Monitor the reaction by TLC until completion.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the resulting 1,2,3-triazole product by column chromatography on silica gel.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Azide:Alkyne Ratio | 1:1 to 1:1.2 | A slight excess of the alkyne can help drive the reaction to completion. |
| Copper(II) Sulfate | 1-5 mol% | Higher catalyst loading may be required for less reactive substrates. |
| Sodium Ascorbate | 10-20 mol% | A stoichiometric excess relative to copper ensures the maintenance of the Cu(I) oxidation state. |
| Solvent | t-BuOH/H₂O, DMF, DMSO | The choice of solvent depends on the solubility of the reactants. |
| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |
| Reaction Time | 4-24 hours | Reaction time should be optimized based on TLC monitoring. |
Overall Synthesis Pathway
The following diagram illustrates the two-step process of functionalizing this compound and its subsequent use in a click chemistry reaction.
Caption: Overall synthetic pathway.
Conclusion
While this compound does not directly participate in the canonical CuAAC click reaction, it serves as a valuable and readily available precursor for generating a "clickable" azido-functionalized 1,2,4-triazole. The protocols detailed in this application note provide a robust and scientifically sound methodology for this transformation and subsequent conjugation. This indirect approach significantly broadens the utility of this compound, enabling its incorporation into diverse molecular frameworks for applications in drug discovery, chemical biology, and materials science. The modularity and efficiency of this strategy empower researchers to rapidly synthesize novel conjugates, accelerating the development of new chemical entities with tailored properties.
References
- 1. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fused Heterocyclic Systems from 3-Chloro-5-methyl-1H-1,2,4-triazole
Abstract: This technical guide provides researchers, chemists, and drug development professionals with detailed protocols and application notes for the synthesis of medicinally relevant fused heterocyclic systems utilizing 3-chloro-5-methyl-1H-1,2,4-triazole as a versatile starting material. We delve into the strategic application of this synthon, outlining the causal mechanisms behind key synthetic transformations and providing validated, step-by-step protocols for the construction of fused[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine and[1][2][3]triazolo[4,3-a]pyrimidine cores. The document emphasizes experimental design, mechanistic insights, and practical considerations to ensure reproducibility and high-yield outcomes.
Introduction: The Strategic Value of Fused Triazoles and the Utility of this compound
Fused heterocyclic scaffolds, particularly those incorporating the 1,2,4-triazole moiety, represent a cornerstone of modern medicinal chemistry. The unique electronic properties and hydrogen bonding capabilities of the triazole ring confer favorable pharmacokinetic and pharmacodynamic properties, leading to their integration into a wide array of therapeutic agents, including antifungal, anticancer, and antiviral drugs.[5][6] The combination of a 1,2,4-triazole with other heterocyclic rings, such as thiadiazines or pyrimidines, generates rigid, three-dimensional structures that can effectively interact with biological targets, often with high specificity and potency.[2][5]
This compound is an exceptionally valuable and reactive building block for constructing these complex systems. Its utility stems from two key features:
-
The C3-Chloro Group: The chlorine atom at the 3-position is an excellent leaving group, rendering the carbon atom highly susceptible to nucleophilic substitution. This allows for the straightforward introduction of various functionalities.
-
The Triazole Ring Nitrogens: The nitrogen atoms of the triazole ring, particularly N4, can act as nucleophiles in subsequent intramolecular reactions, facilitating the formation of a new fused ring.
This dual reactivity enables a powerful and convergent strategy known as cyclocondensation, where the triazole acts as an electrophilic anchor for a bifunctional nucleophile, leading directly to the desired fused heterocyclic system.
General Synthetic Principle: Cyclocondensation with Bifunctional Nucleophiles
The primary strategy for elaborating this compound into fused systems involves a two-step, one-pot reaction sequence with a bifunctional nucleophile (Nu-X-Nu').
-
Step 1: Intermolecular Nucleophilic Aromatic Substitution (SNAr): The more reactive nucleophilic site of the bifunctional reagent attacks the electrophilic C3 carbon of the triazole, displacing the chloride ion to form a linear intermediate.
-
Step 2: Intramolecular Cyclization: The second nucleophilic site of the intermediate attacks a nitrogen atom (typically N4) of the triazole ring, closing the new ring. This step is often followed by a dehydration or elimination event to yield the final, stable aromatic fused system.
Caption: General workflow for fused heterocycle synthesis.
Application Protocol 1: Synthesis of 6-Methyl-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine Derivatives
Scientific Rationale: This protocol describes the reaction of this compound with α-haloketones in the presence of thiosemicarbazide. This is a variation of the Hantzsch thiazole synthesis adapted for a fused system. The thiosemicarbazide first reacts with the α-haloketone to form an intermediate, which then undergoes cyclocondensation with the chloro-triazole. A more direct approach involves reacting the chloro-triazole with a pre-formed aminothiol. Here, we detail a common and reliable method starting with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, which can be synthesized from the title compound or other precursors. For the purpose of demonstrating the fusion, we will focus on the reaction of this key intermediate with an α-haloketone.
The reaction between a 4-amino-3-mercapto-1,2,4-triazole and an α-haloketone is a well-established method for creating the triazolothiadiazine core.[4] The initial step is the S-alkylation of the thiol group by the α-haloketone, which is more nucleophilic than the amino group. This is followed by intramolecular cyclization of the N4-amino group onto the ketone carbonyl, and subsequent dehydration to form the stable fused aromatic ring system.
Detailed Experimental Protocol
Objective: To synthesize 3,6-dimethyl-7-phenyl-5H-[1][2][3]triazolo[3,4-b][1][3][4]thiadiazine.
Materials:
-
4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 mmol, 144.2 mg)
-
2-Bromoacetophenone (phenacyl bromide) (1 mmol, 199.0 mg)
-
Absolute Ethanol (15 mL)
-
Triethylamine (TEA) (catalytic amount, ~2-3 drops)
-
Standard glassware: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer.
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (1 mmol).
-
Solvent Addition: Add absolute ethanol (15 mL) to the flask and stir the suspension.
-
Reagent Addition: Add 2-bromoacetophenone (1 mmol) to the mixture, followed by the addition of a catalytic amount of triethylamine.
-
Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/hexane, 1:1). The reaction is typically complete within 3-5 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A solid precipitate will usually form.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The collected solid is often of high purity. If necessary, recrystallize the product from a suitable solvent like ethanol or a DMF-ethanol mixture to obtain fine crystals.
-
Characterization: Dry the purified product under vacuum and characterize it using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, IR).
| Compound | Starting Triazole | α-Haloketone | Yield (%) | Reference |
| 1 | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 2-Bromoacetophenone | ~70-80% | [4] |
| 2 | 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol | 2-Chloro-1-(4-chlorophenyl)ethanone | ~75% | [4] |
| 3 | 4-Amino-5-ethyl-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-(4-nitrophenyl)ethanone | ~65-75% | [4] |
Application Protocol 2: Synthesis of 5-Methyl-[1][2][3]triazolo[4,3-a]pyrimidine Derivatives
Scientific Rationale: This synthesis involves the reaction of this compound with β-enaminones or β-ketones in the presence of a base. The reaction proceeds via an initial nucleophilic substitution of the chloro group by the enamine nitrogen or the enolate of the β-ketone. This is followed by an intramolecular cyclization where a triazole ring nitrogen attacks the carbonyl group, leading to the fused pyrimidine ring after dehydration. This method is highly versatile, allowing for significant diversity in the final product based on the choice of the β-dicarbonyl compound.
Detailed Experimental Protocol
Objective: To synthesize 7-hydroxy-2,5-dimethyl-[1][2][3]triazolo[4,3-a]pyrimidine.
Materials:
-
This compound (1 mmol, 131.5 mg)
-
Ethyl acetoacetate (1.1 mmol, 143.2 mg, 0.14 mL)
-
Sodium ethoxide (NaOEt) (1.1 mmol, prepared fresh or from a commercial solution)
-
Absolute Ethanol (20 mL)
-
Standard glassware: Round-bottom flask (50 mL), reflux condenser, magnetic stirrer.
Procedure:
-
Base Preparation: In a 50 mL round-bottom flask under a dry atmosphere, prepare a solution of sodium ethoxide (1.1 mmol) in absolute ethanol (10 mL).
-
Enolate Formation: To the stirred solution of sodium ethoxide, add ethyl acetoacetate (1.1 mmol) dropwise at room temperature. Stir for 15-20 minutes to ensure complete formation of the enolate.
-
Reagent Addition: Add a solution of this compound (1 mmol) in absolute ethanol (10 mL) to the enolate solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 6-8 hours.
-
Reaction Monitoring: Monitor the reaction by TLC (e.g., mobile phase: chloroform/methanol, 9:1) until the starting chloro-triazole spot disappears.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a few drops of glacial acetic acid. This will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent, such as an ethanol/water mixture, to yield the pure fused pyrimidine.
-
Characterization: Dry the product and confirm its structure by spectroscopic analysis.
Caption: Experimental workflow for triazolo[4,3-a]pyrimidine synthesis.
Safety and Troubleshooting
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Hydrazine derivatives and halogenated heterocyclic compounds can be toxic and should be handled with care.
-
Sodium ethoxide is corrosive and moisture-sensitive. Handle it under an inert atmosphere.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive reagents. 2. Insufficient base or catalyst. 3. Reaction time too short or temperature too low. | 1. Use fresh or purified starting materials. 2. Ensure the base (e.g., NaOEt) is not hydrolyzed. Use a stoichiometric amount. 3. Increase reflux time and monitor carefully by TLC. |
| Multiple Products (Spotted on TLC) | 1. Formation of isomers. 2. Side reactions (e.g., self-condensation of the ketone). | 1. Optimize reaction temperature; lower temperatures can sometimes improve regioselectivity. 2. Add the chloro-triazole slowly to the enolate solution to maintain a low concentration. 3. Use column chromatography for purification. |
| Reaction Stalls | 1. Deactivation of catalyst/base. 2. Poor solubility of starting materials. | 1. Add an additional portion of catalyst or base. 2. Try a co-solvent system (e.g., DMF/ethanol) to improve solubility. |
Conclusion
This compound serves as a robust and adaptable platform for the synthesis of diverse fused heterocyclic systems. The protocols detailed herein for the construction of[1][2][3]triazolo[3,4-b][1][3][4]thiadiazines and[1][2][3]triazolo[4,3-a]pyrimidines highlight the efficiency of the cyclocondensation strategy. By understanding the underlying reaction mechanisms and carefully controlling experimental parameters, researchers can readily access these valuable scaffolds for applications in drug discovery and materials science.
References
- 1. scispace.com [scispace.com]
- 2. Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents - PMC [pmc.ncbi.nlm.nih.gov]
The Art of the Bond: A Researcher's Guide to Suzuki Cross-Coupling Reactions with 3-Chloro-1,2,4-Triazoles
For the dedicated researcher, scientist, and drug development professional, the synthesis of novel molecular architectures is a cornerstone of innovation. Among the myriad of synthetic transformations, the Suzuki-Miyaura cross-coupling reaction stands as a titan, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides an in-depth exploration of the application of this reaction to a particularly important class of substrates: 3-chloro-1,2,4-triazoles. The resulting 3-aryl-1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, appearing in a wide array of biologically active compounds.
This document moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, offers validated protocols, and provides a framework for troubleshooting, ensuring a higher probability of success in your synthetic endeavors.
The Challenge and Opportunity of 3-Chloro-1,2,4-Triazoles
The 1,2,4-triazole ring is a key pharmacophore, but its functionalization can be challenging. The 3-chloro-1,2,4-triazole offers a versatile handle for C-C bond formation via cross-coupling. However, the electron-deficient nature of the triazole ring and the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitate carefully optimized reaction conditions. The nitrogen atoms within the triazole ring can also act as ligands for the palladium catalyst, potentially leading to catalyst deactivation. Overcoming these hurdles is key to unlocking the synthetic potential of this substrate class.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura reaction is paramount to rational protocol design and troubleshooting. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 3-chloro-1,2,4-triazole, forming a Pd(II) intermediate. This is often the rate-limiting step for chloro-heterocycles.[2]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the chloride. This step is facilitated by a base, which activates the boronic acid.[3]
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1]
Key Experimental Parameters and Their Rationale
The success of a Suzuki coupling with 3-chloro-1,2,4-triazoles hinges on the judicious selection of several key parameters.
Catalyst and Ligand Selection
For challenging substrates like chloro-heterocycles, the choice of ligand is critical. Standard phosphine ligands such as triphenylphosphine are often insufficient. Bulky, electron-rich phosphine ligands, often referred to as "Buchwald ligands," are highly effective as they promote the oxidative addition step and stabilize the catalytically active species.[1]
| Catalyst System | Substrate Type | Typical Conditions | Advantages |
| Pd(OAc)₂ / SPhos | Electron-deficient chloro-heterocycles | 1-5 mol% Pd, 1.1-1.2:1 L:Pd, K₃PO₄, Dioxane/H₂O, 80-110 °C | High activity, good functional group tolerance. |
| Pd₂(dba)₃ / XPhos | Sterically hindered chloro-heterocycles | 1-5 mol% Pd, 1.1-1.2:1 L:Pd, K₂CO₃, Toluene, 100-120 °C | Excellent for sterically demanding couplings. |
| Pd(PPh₃)₄ | Bromo-heterocycles (for comparison) | 3-5 mol% Pd, K₂CO₃, Toluene/EtOH/H₂O, 130 °C | Less effective for chlorides, but a common benchmark.[4] |
The Role of the Base
The base plays a multifaceted role in the Suzuki coupling. Its primary function is to activate the boronic acid for transmetalation. However, the choice of base can also influence catalyst stability and side reactions. For 3-chloro-1,2,4-triazoles, inorganic bases are generally preferred.
-
Potassium Carbonate (K₂CO₃): A versatile and cost-effective base, often used in a biphasic solvent system.
-
Potassium Phosphate (K₃PO₄): A stronger base that can be particularly effective for less reactive chloro-substrates.
-
Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in challenging couplings.
Solvent Systems
The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic polar solvents are commonly employed.
-
1,4-Dioxane/Water: A widely used biphasic system that can enhance the solubility of the inorganic base.
-
Toluene/Ethanol/Water: Another effective biphasic system, particularly with Pd(PPh₃)₄.[4]
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can be useful for substrates with poor solubility in other solvents.
Experimental Protocols
The following protocols are designed to serve as a robust starting point for the Suzuki cross-coupling of 3-chloro-1,2,4-triazoles. It is crucial to perform all reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.
Synthesis of Starting Material: 3-Chloro-1,2,4-triazole
The 3-chloro-1,2,4-triazole starting material can be synthesized from the commercially available 3-amino-1,2,4-triazole via a Sandmeyer-type reaction.
Figure 2: Synthesis of 3-chloro-1,2,4-triazole.
Protocol 1: Synthesis of 3-Chloro-1,2,4-triazole
-
Dissolution: In a flask equipped with a magnetic stirrer, dissolve 3-amino-1,2,4-triazole in aqueous hydrochloric acid.
-
Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid. Slowly add the cold diazonium salt solution to the CuCl solution.
-
Work-up: Allow the reaction to warm to room temperature and stir for several hours. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to obtain 3-chloro-1,2,4-triazole.
Note: This is a generalized procedure based on established methods for converting amino-heterocycles to their chloro-derivatives via diazotization.[5]
General Protocol for Suzuki Cross-Coupling
The following is a general procedure for the coupling of a 3-chloro-1,2,4-triazole with an arylboronic acid. Optimization may be required for specific substrates.
Figure 3: General workflow for Suzuki cross-coupling.
Protocol 2: Suzuki Coupling of 3-Chloro-1,2,4-triazole with an Arylboronic Acid
-
Materials:
-
3-Chloro-1,2,4-triazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 v/v, degassed)
-
-
Procedure:
-
To a dry Schlenk flask, add 3-chloro-1,2,4-triazole, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of the degassed solvent and add this catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography.
-
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidation).2. Poor choice of ligand/base.3. Low reaction temperature. | 1. Ensure rigorous exclusion of oxygen.2. Screen different ligands (e.g., XPhos) and bases (e.g., Cs₂CO₃).3. Increase the reaction temperature. |
| Decomposition of Starting Material | 1. Reaction temperature is too high.2. Unstable boronic acid. | 1. Lower the reaction temperature and increase reaction time.2. Use the corresponding boronate ester (e.g., pinacol ester). |
| Protodeboronation (Loss of Boronic Acid) | 1. Presence of excess water.2. Base is too strong or reaction time is too long. | 1. Use anhydrous solvents and a carefully controlled amount of water.2. Switch to a milder base (e.g., K₂CO₃) or shorten the reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen or Pd(II) species at the start of the reaction. | Ensure thorough degassing of solvents and use of a Pd(0) precatalyst or conditions that favor in situ reduction of Pd(II).[2] |
Conclusion
The Suzuki-Miyaura cross-coupling of 3-chloro-1,2,4-triazoles is a powerful tool for the synthesis of valuable 3-aryl-1,2,4-triazole derivatives. Success in this endeavor requires a solid understanding of the reaction mechanism and the careful selection of catalysts, ligands, bases, and solvents. By leveraging the insights and protocols provided in this guide, researchers can confidently approach this challenging yet rewarding transformation, accelerating the pace of discovery in medicinal chemistry and materials science.
References
The Strategic Application of 3-Chloro-5-methyl-1H-1,2,4-triazole in Modern Medicinal Chemistry: A Guide for Researchers
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and dipole moment, which facilitate strong interactions with biological targets.[1] This privileged heterocycle is a key component in a multitude of approved drugs, demonstrating a broad spectrum of pharmacological activities, including antifungal, antiviral, and anticancer properties.[2][3] Within this versatile chemical family, 3-Chloro-5-methyl-1H-1,2,4-triazole emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive chloro group at the 3-position allows for facile derivatization through nucleophilic substitution, providing a gateway to a diverse array of functionalized triazoles. This, combined with the modulating effect of the methyl group at the 5-position, makes it a strategic starting material for drug discovery programs.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals, exploring the synthesis and utilization of this compound in the design and discovery of new bioactive molecules.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of its corresponding hydroxyl precursor, 3-methyl-1H-1,2,4-triazol-5(4H)-one. This transformation is a crucial step in accessing the reactive chloro-substituted intermediate.
Protocol 1: Synthesis of this compound
This protocol outlines a common method for the chlorination of a hydroxy-triazole derivative, a procedure that can be adapted for the synthesis of the title compound.
Materials:
-
3-methyl-1H-1,2,4-triazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline
-
Toluene (anhydrous)
-
Ice bath
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methyl-1H-1,2,4-triazol-5(4H)-one (1 equivalent) in anhydrous toluene.
-
Cool the suspension in an ice bath.
-
Slowly add N,N-dimethylaniline (1.2 equivalents) to the stirred suspension.
-
Carefully add phosphorus oxychloride (3 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
Causality Behind Experimental Choices:
-
Phosphorus oxychloride (POCl₃): This is a powerful chlorinating agent commonly used to convert hydroxyl groups on heterocyclic rings to chloro groups.
-
N,N-Dimethylaniline: This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the reaction to completion.
-
Toluene: An inert solvent with a suitable boiling point for this reaction.
-
Ice bath and slow addition: The reaction between POCl₃ and the hydroxy-triazole is exothermic. Cooling and slow addition are crucial to control the reaction rate and prevent unwanted side reactions.
-
Aqueous workup and neutralization: This step is necessary to quench the excess POCl₃ and neutralize the acidic reaction mixture.
-
Extraction and Chromatography: These are standard procedures for isolating and purifying the final product.
Part 2: Application in the Synthesis of Bioactive Molecules
The chloro substituent at the 3-position of this compound is a versatile handle for introducing a wide range of functionalities through nucleophilic aromatic substitution (SNAr) reactions. This allows for the rapid generation of libraries of compounds for biological screening.
Application in Anticancer Drug Discovery
The 1,2,4-triazole nucleus is a key pharmacophore in several anticancer agents.[2][4] Derivatives of this compound can be synthesized to target various cancer-related pathways.
Caption: General workflow for synthesizing and evaluating anticancer agents.
Protocol 2: Synthesis of 3-Arylamino-5-methyl-1H-1,2,4-triazole Derivatives
This protocol describes a general procedure for the nucleophilic substitution of the chloro group with an aromatic amine.
Materials:
-
This compound
-
Substituted aniline (or other aromatic/heterocyclic amine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Dimethylformamide (DMF) or another suitable polar aprotic solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the desired substituted aniline (1.1 equivalents), and potassium carbonate (2 equivalents).
-
Add DMF to dissolve the reactants.
-
Heat the reaction mixture at 80-100 °C for 8-12 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 3-arylamino-5-methyl-1H-1,2,4-triazole derivative.
Causality Behind Experimental Choices:
-
Polar aprotic solvent (DMF): This type of solvent is ideal for SNAr reactions as it can solvate the cation of the base while leaving the anion (the nucleophile) more reactive.
-
Base (K₂CO₃): The base is required to deprotonate the amine nucleophile, increasing its nucleophilicity, and to neutralize the HCl formed during the reaction.
-
Heating: SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Protocol 3: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the anticancer activity of the synthesized compounds.[4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Normal cell line (e.g., MRC-5) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the culture medium. The final concentration of DMSO should be less than 0.5%.
-
Replace the medium in the wells with the medium containing the different concentrations of the compounds. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation:
| Compound | Target Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
| Example 1 | MCF-7 | 10.5 | 5.2 |
| Example 2 | A549 | 8.2 | 7.1 |
| Doxorubicin | MCF-7 | 1.2 | 1.5 |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells
Application in Antimicrobial Drug Discovery
The 1,2,4-triazole scaffold is also a key feature of many successful antimicrobial agents.[1][5] By reacting this compound with various nucleophiles, novel compounds with potential antibacterial and antifungal activities can be synthesized.
Caption: Mechanism of action of many triazole antifungals.
Protocol 4: Synthesis of 3-(Substituted-thio)-5-methyl-1H-1,2,4-triazole Derivatives
This protocol describes the reaction of this compound with a thiol to introduce a thioether linkage.
Materials:
-
This compound
-
Aromatic or aliphatic thiol
-
Sodium hydroxide (NaOH) or another suitable base
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve the thiol (1 equivalent) in ethanol.
-
Add a solution of sodium hydroxide (1 equivalent) in water to the flask and stir for 15 minutes at room temperature to form the sodium thiolate.
-
Add a solution of this compound (1 equivalent) in ethanol to the reaction mixture.
-
Stir the reaction mixture at room temperature for 6-8 hours, monitoring the progress by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure 3-(substituted-thio)-5-methyl-1H-1,2,4-triazole derivative.
Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microorganisms.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized compounds (dissolved in DMSO)
-
Standard antimicrobial drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the test microorganism.
-
Add the microbial inoculum to each well.
-
Include a growth control (no compound), a sterility control (no inoculum), and a positive control (standard drug).
-
Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| Example 3 | 16 | 32 | 8 |
| Example 4 | 8 | 16 | 4 |
| Ciprofloxacin | 1 | 0.5 | - |
| Fluconazole | - | - | 2 |
Part 3: Structure-Activity Relationship (SAR) Insights
The biological activity of 3,5-disubstituted-1,2,4-triazoles is highly dependent on the nature of the substituents. For derivatives of this compound, the following general SAR trends can be considered:
-
The nature of the nucleophile: The type of atom (N, S, O) linking the substituent to the triazole ring can significantly influence activity.
-
Substitution on the aromatic/heterocyclic ring: The electronic properties (electron-donating or electron-withdrawing) and the position of substituents on any appended aromatic or heterocyclic rings can dramatically alter the biological profile. For instance, halogen substitutions on an aromatic ring are often explored to enhance activity.
-
Lipophilicity: The overall lipophilicity of the molecule, influenced by the introduced substituents, plays a crucial role in its pharmacokinetic and pharmacodynamic properties.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of the chloro group provide a robust platform for the generation of diverse libraries of novel compounds. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the potential of this scaffold in the discovery and development of new therapeutic agents to address unmet medical needs in oncology and infectious diseases.
References
- 1. Synthesis of some 3-arylamino-5-aryloxymethyl[1,2,4]triazole derivatives and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemmethod.com [chemmethod.com]
- 4. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols: 3-Chloro-5-methyl-1H-1,2,4-triazole as a Precursor for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The escalating emergence of drug-resistant fungal pathogens necessitates the development of novel, more effective antifungal agents. The 1,2,4-triazole scaffold is a cornerstone in the architecture of numerous clinically successful antifungal drugs.[1][2] This document provides a comprehensive guide to the strategic use of 3-chloro-5-methyl-1H-1,2,4-triazole as a versatile precursor for the synthesis of new potential antifungal compounds. We will delve into the mechanistic underpinnings of triazole antifungals, detailed synthetic protocols, characterization techniques, and safety considerations. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers in the field of medicinal chemistry and drug discovery.
Introduction: The Significance of the 1,2,4-Triazole Moiety in Antifungal Therapy
The 1,2,4-triazole ring is a privileged pharmacophore in a significant class of antifungal agents that have revolutionized the treatment of both superficial and systemic mycoses.[3][4] These synthetic compounds, including well-known drugs like fluconazole and voriconazole, exhibit a broad spectrum of activity against various fungal pathogens.[3][4] The alarming rise in antimicrobial resistance underscores the urgent need for new antifungal agents with novel mechanisms of action or improved efficacy against resistant strains.[3]
The primary mechanism of action for triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][6][7] By binding to the heme iron of CYP51, triazoles disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane.[1][7]
This compound is a particularly valuable building block for the synthesis of novel antifungal candidates. The presence of a reactive chloro group allows for facile nucleophilic substitution reactions, enabling the introduction of diverse side chains and functional groups. This modularity is key to exploring the structure-activity relationships (SAR) and optimizing the pharmacological properties of new triazole derivatives.[1]
Synthesis and Characterization of this compound
The synthesis of the precursor itself is a critical first step. A common and efficient method involves the cyclization of appropriate starting materials. While various synthetic routes exist for 1,2,4-triazoles, a general understanding of the process is beneficial.[8]
Note: The following is a generalized synthetic concept. Researchers should consult specific literature for detailed, optimized, and safety-validated protocols.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the triazole precursor.
Characterization Data (Hypothetical)
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the methyl protons and the N-H proton of the triazole ring. |
| ¹³C NMR | Resonances for the methyl carbon and the two distinct carbons of the triazole ring. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight of C₃H₄ClN₃. |
| Infrared (IR) | Characteristic absorption bands for N-H and C=N stretching.[9] |
| Melting Point | A sharp and defined melting point, indicating high purity. |
Protocol: Synthesis of Novel Antifungal Agents via Nucleophilic Substitution
This protocol details the synthesis of a library of novel 1,2,4-triazole derivatives by reacting this compound with various nucleophiles. This approach allows for the systematic modification of the scaffold to probe the chemical space for antifungal activity.
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[11][12][13]
-
This compound and many reagents used are potentially hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.[10][11][12][13]
-
Handle all chemicals with care to avoid inhalation, ingestion, and skin contact.[10]
Materials and Reagents:
-
This compound
-
A selection of nucleophiles (e.g., substituted thiols, secondary amines, phenols)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica gel for chromatography)
Step-by-Step Protocol:
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in a minimal amount of anhydrous solvent.
-
Add the base (1.2 eq) to the solution and stir.
-
-
Addition of Nucleophile:
-
In a separate flask, dissolve the chosen nucleophile (1.1 eq) in the anhydrous solvent.
-
Slowly add the nucleophilic solution to the reaction mixture at room temperature. The rationale for slow addition is to control any potential exotherm and prevent side reactions.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-80 °C) depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the crude product under reduced pressure using a rotary evaporator.
-
Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
-
Characterization:
-
Characterize the purified product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.[14]
-
Reaction Scheme Visualization
Caption: General scheme for nucleophilic substitution on the triazole core.
Antifungal Activity Screening
Once a library of compounds has been synthesized and characterized, the next crucial step is to evaluate their antifungal activity.
In Vitro Antifungal Susceptibility Testing
A standard method for this is the broth microdilution assay, which determines the Minimum Inhibitory Concentration (MIC) of the compounds against various fungal strains.[2]
Protocol Outline:
-
Prepare Fungal Inoculum: Culture the desired fungal strains (e.g., Candida albicans, Aspergillus fumigatus) and prepare a standardized inoculum suspension.
-
Serial Dilutions: Prepare serial dilutions of the synthesized compounds in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (temperature and time) for fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.[2]
Data Presentation (Hypothetical Results)
| Compound ID | Modification (R-group) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Control (Fluconazole) | - | 8 | >64 |
| SC-01 | 4-Fluorophenylthio | 4 | 16 |
| SC-02 | 2,4-Dichlorophenylthio | 2 | 8 |
| SC-03 | 4-Nitrophenylthio | 16 | 32 |
| SC-04 | Piperidin-1-yl | 32 | >64 |
Structure-Activity Relationship (SAR) Insights
The data obtained from the antifungal screening can provide valuable insights into the SAR of the synthesized compounds. For instance, based on the hypothetical data above, it could be inferred that electron-withdrawing substituents on the phenylthio moiety, particularly halogens, enhance antifungal activity. This information guides the rational design of the next generation of compounds with potentially improved potency and spectrum.
Conclusion
This compound is a highly valuable and versatile precursor for the development of novel antifungal agents. Its reactivity allows for the straightforward synthesis of diverse libraries of compounds. By combining systematic synthetic efforts with robust biological screening, researchers can effectively explore the chemical space around the 1,2,4-triazole scaffold, paving the way for the discovery of new and more effective treatments for fungal infections.
References
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Advances in synthetic approach to and antifungal activity of triazoles [beilstein-journals.org]
- 5. Triazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 6. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 7. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 9. ijsr.net [ijsr.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. chemicalbook.com [chemicalbook.com]
- 12. chemdmart.com [chemdmart.com]
- 13. fishersci.com [fishersci.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Synthesis of Novel Anticancer Agents Utilizing 3-Chloro-5-methyl-1H-1,2,4-triazole: Application Notes and Protocols
Introduction: The Privileged 1,2,4-Triazole Scaffold in Oncology
The 1,2,4-triazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its metabolic stability, make it an ideal building block for the design of novel therapeutics.[2] In the realm of oncology, several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature the 1,2,4-triazole core, underscoring its significance in the development of anticancer agents.[3]
Derivatives of 1,2,4-triazole exert their anticancer effects through diverse mechanisms, including the inhibition of crucial enzymes like kinases and topoisomerases, disruption of microtubule dynamics, and induction of apoptosis.[4][5] This guide provides a detailed framework for the synthesis of novel anticancer candidates starting from the readily available precursor, 3-Chloro-5-methyl-1H-1,2,4-triazole. We will focus on a robust and versatile synthetic pathway involving nucleophilic aromatic substitution followed by the formation of Schiff bases, a class of compounds known for their broad spectrum of biological activities, including potent anticancer properties.[6]
Strategic Synthesis Pathway: From Chloro-triazole to Bioactive Schiff Bases
The synthetic strategy is centered around a two-step process. The first key transformation is the nucleophilic aromatic substitution of the chloro group on the triazole ring with an amino group. This is followed by the condensation of the resulting amino-triazole with various substituted benzaldehydes to generate a library of Schiff base derivatives. This approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the benzaldehyde ring.
Caption: Overall synthetic workflow.
Experimental Protocols
Part 1: Synthesis of 3-Amino-5-methyl-1H-1,2,4-triazole (Intermediate 1)
Principle: This protocol details the nucleophilic aromatic substitution of the chlorine atom in this compound with an amino group using hydrazine hydrate. The reaction proceeds via an addition-elimination mechanism, which is common for electron-deficient heterocyclic systems.[7]
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10 mmol) in ethanol (50 mL).
-
To this solution, add hydrazine hydrate (80%, 20 mmol) dropwise with constant stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the disappearance of the starting material spot on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) to precipitate the product.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold water and dry it under vacuum to obtain 3-Amino-5-methyl-1H-1,2,4-triazole (Intermediate 1).
Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 2: General Protocol for the Synthesis of Novel 1,2,4-Triazole Schiff Bases
Principle: This protocol describes the condensation reaction between the amino group of Intermediate 1 and the carbonyl group of various substituted benzaldehydes to form the corresponding Schiff bases (imines). This reaction is typically acid-catalyzed.[8]
Materials:
-
3-Amino-5-methyl-1H-1,2,4-triazole (Intermediate 1)
-
Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a 100 mL round-bottom flask, dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (Intermediate 1, 5 mmol) in absolute ethanol (30 mL).
-
To this solution, add the respective substituted benzaldehyde (5 mmol).
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated solid is collected by vacuum filtration.
-
Recrystallize the crude product from ethanol to obtain the pure Schiff base derivative.
Characterization: The final products should be characterized by IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures.
Expected Results and Data Presentation
The synthesized Schiff base derivatives are expected to exhibit cytotoxic activity against various cancer cell lines. The potency of these compounds can be quantified by determining their half-maximal inhibitory concentration (IC50) values using standard assays like the MTT assay.
Table 1: Representative Anticancer Activity Data for 1,2,4-Triazole Schiff Bases
| Compound ID | R-group on Benzaldehyde | Cancer Cell Line | IC50 (µM) | Reference |
| SB-1 | 4-Cl | HeLa (Cervical Cancer) | 1.8 | [9] |
| SB-2 | 4-OCH₃ | DU145 (Prostate Cancer) | 49.80 | [2] |
| SB-3 | 4-NO₂ | A549 (Lung Cancer) | 4.4 | [10] |
| SB-4 | 3,4,5-(OCH₃)₃ | MCF-7 (Breast Cancer) | 0.38 | [11] |
Note: The IC50 values presented are representative examples from the literature for structurally similar compounds and serve as a benchmark for newly synthesized derivatives.
Mechanistic Insights and Potential Targets
The anticancer activity of 1,2,4-triazole derivatives often stems from their ability to interact with key biological targets involved in cancer cell proliferation and survival. Two prominent mechanisms for related compounds are the inhibition of Epidermal Growth Factor Receptor (EGFR) and the disruption of tubulin polymerization.
Epidermal Growth Factor Receptor (EGFR) Inhibition
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth and proliferation.[4] Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies.[1] Triazole-based compounds have been shown to act as EGFR inhibitors.[12]
Caption: EGFR signaling pathway and inhibition.
Disruption of Tubulin Polymerization
Microtubules, which are dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division.[13] Agents that interfere with tubulin polymerization can arrest the cell cycle and induce apoptosis.[14] Many 1,2,4-triazole derivatives have been identified as potent tubulin polymerization inhibitors.[15]
Caption: Tubulin polymerization dynamics.
Conclusion and Future Directions
The synthetic protocols outlined in this guide provide a robust platform for the generation of a diverse library of novel 1,2,4-triazole Schiff bases derived from this compound. By systematically varying the substituents on the benzaldehyde component, researchers can explore the structure-activity relationships and optimize the anticancer potency of these compounds. Further investigations should focus on detailed mechanistic studies to elucidate the precise molecular targets of the most active compounds and their evaluation in in vivo cancer models to assess their therapeutic potential.
References
- 1. Current progress of 1,2,3-triazole hybrids as EGFR inhibitors for cancer therapy – a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Computational Evaluation of N‑Acetyl-Derived Schiff Bases Incorporating 1,2,4-Triazoles for Dual Inhibition of Prostate Cancer Cells and Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. login.medscape.com [login.medscape.com]
- 4. Triazole-Pyrimidine Hybrids as EGFR Inhibitors via Synthesis, In Silico, In Vitro, and In Vivo Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 7. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Synthesis and evaluation of antitumor activities of novel chiral 1,2,4-triazole Schiff bases bearing γ-butenolide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 13. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Highly potent triazole-based tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 1,2,4-Triazole-3-thiones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the synthesis of 1,2,4-triazole-3-thiones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[1][2][3] This guide offers a comprehensive overview of the most common and effective synthetic routes, an in-depth explanation of the underlying chemical mechanisms, and detailed, step-by-step protocols for laboratory application. Visual aids in the form of reaction diagrams and workflow charts are included to enhance understanding and reproducibility.
Introduction: The Significance of 1,2,4-Triazole-3-thiones
The 1,2,4-triazole ring system is a privileged scaffold in medicinal chemistry, found in a wide array of approved drugs with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents.[1][2] The incorporation of a thione group at the 3-position of the triazole ring often enhances or modifies the biological activity of the parent compound, making 1,2,4-triazole-3-thiones attractive targets for drug discovery programs.[3][4] These compounds have demonstrated a range of pharmacological properties, including antimicrobial, anti-inflammatory, analgesic, and antitumor activities.[3]
The synthetic versatility of the 1,2,4-triazole-3-thione core allows for the introduction of various substituents at the N-2, N-4, and C-5 positions, enabling the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets. This guide focuses on providing researchers with the foundational knowledge and practical protocols to synthesize these valuable compounds efficiently and reproducibly.
Core Synthetic Strategies
The synthesis of 1,2,4-triazole-3-thiones predominantly relies on two robust and widely adopted strategies:
-
Strategy A: Alkaline Cyclization of Acyl/Aroyl Thiosemicarbazides. This is a versatile and common method that involves the intramolecular cyclization of a thiosemicarbazide precursor in the presence of a base.[5][6][7]
-
Strategy B: Reaction of Thiocarbohydrazide with Carboxylic Acids. This approach offers a direct route to 4-amino-1,2,4-triazole-3-thiones by condensing thiocarbohydrazide with a suitable carboxylic acid.[8][9][10]
The choice of strategy often depends on the desired substitution pattern on the final triazole ring.
Mechanism of Formation: A Closer Look
Understanding the reaction mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The formation of the 1,2,4-triazole-3-thione ring via the cyclization of thiosemicarbazides generally proceeds through a nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration.
Diagram: Generalized Mechanism for the Alkaline Cyclization of Thiosemicarbazide
Caption: A simplified representation of the base-catalyzed cyclization of an acyl/aroyl thiosemicarbazide to form the 1,2,4-triazole-3-thione ring.
Detailed Experimental Protocols
The following protocols are provided as a starting point for the synthesis of 1,2,4-triazole-3-thiones. Researchers should adapt these procedures based on the specific properties of their substrates and desired products.
Protocol 1: Synthesis of 5-Phenyl-4H-1,2,4-triazole-3-thione via Alkaline Cyclization of Benzoylthiosemicarbazide
This protocol is an example of Strategy A and is a reliable method for preparing 5-substituted-4H-1,2,4-triazole-3-thiones.[4]
Materials:
-
Benzoylthiosemicarbazide
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
-
pH paper or pH meter
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1.95 g (0.01 mol) of benzoylthiosemicarbazide in 20 mL of a 20% aqueous sodium hydroxide solution.[4]
-
Cyclization: Heat the reaction mixture at 90-95 °C with stirring for 3 hours.[4] The solution will typically change color.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature. Carefully add hydrochloric acid dropwise with stirring until the solution is neutral to slightly acidic (pH 6-7).
-
Precipitation and Isolation: A precipitate will form upon neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold distilled water to remove any inorganic impurities.
-
Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Expected Yield: ~85%
Characterization: The product can be characterized by its melting point and spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Protocol 2: Synthesis of 4-Amino-5-methyl-1,2,4-triazole-3-thione from Thiocarbohydrazide and Acetic Acid
This protocol exemplifies Strategy B and is a straightforward method for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiones. A microwave-assisted variation has also been reported for a more eco-friendly approach.[11]
Materials:
-
Thiocarbohydrazide
-
Glacial acetic acid
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask, add an equimolar mixture of thiocarbohydrazide and the desired carboxylic acid (in this case, acetic acid).[9]
-
Heating: Heat the mixture to reflux. For some carboxylic acids, heating at a specific temperature range (e.g., 164-170 °C) may be required.[12]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cooling and Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Washing: Collect the solid product by vacuum filtration and wash it with cold distilled water.
-
Drying: Dry the product thoroughly.
Expected Yield: Yields can vary depending on the carboxylic acid used.
Diagram: Experimental Workflow for 1,2,4-Triazole-3-thione Synthesis
Caption: A flowchart illustrating the key steps in the two primary synthetic strategies for 1,2,4-triazole-3-thiones.
Data Presentation and Comparison
The following table summarizes typical reaction conditions and yields for the synthesis of various 1,2,4-triazole-3-thione derivatives found in the literature. This allows for a quick comparison of different synthetic approaches.
| Starting Material 1 | Starting Material 2 | Reaction Conditions | Product | Yield (%) | Reference |
| Thiosemicarbazide | Formamide | 110-120 °C, 30 min | 1,2,4-Triazole-3-thione | 85 | [4] |
| Benzoylthiosemicarbazide | 20% NaOH | 90-95 °C, 3 h | 5-Phenyl-1,2,4-triazole-3-thione | ~85 | [4] |
| Thiocarbohydrazide | Acetic Acid | Reflux | 4-Amino-5-methyl-1,2,4-triazole-3-thione | Not Specified | [9][11] |
| Thiocarbohydrazide | Valeric Acid | Heat | 4-Amino-3-butyl-1,2,4-triazole-5-thione | Not Specified | [8][13] |
Safety and Handling
-
Thiosemicarbazides and thiocarbohydrazide can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
-
Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and use appropriate PPE.
-
Organic solvents such as ethanol and acetic acid are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The synthesis of 1,2,4-triazole-3-thiones is well-established, with several reliable and high-yielding protocols available to researchers. The choice of synthetic route will be guided by the desired substitution pattern and the availability of starting materials. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel bioactive molecules for drug discovery and development.
References
- 1. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. tandfonline.com [tandfonline.com]
- 8. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]
- 9. Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of Substituted 1,2,4-Triazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals navigating the complexities of regioselective 1,2,4-triazole synthesis. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of antifungal, anticancer, and antiviral agents.[1][2] However, controlling the substitution pattern on the triazole ring is a significant synthetic challenge. The formation of undesired regioisomers complicates purification, reduces yields, and can lead to misleading structure-activity relationship (SAR) data.
This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common issues, explain the causality behind experimental choices, and offer robust protocols to enhance the regioselectivity and success of your syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary classical methods for synthesizing the 1,2,4-triazole core, and what are their main regioselectivity limitations?
A1: The two most common classical methods are the Pellizzari and Einhorn-Brunner reactions.[3]
-
Pellizzari Reaction: This method involves the condensation of an amide and a hydrazide.[4] A significant drawback is its lack of regioselectivity when unsymmetrical precursors are used. Furthermore, it often requires high temperatures, which can lead to acyl interchange side reactions, resulting in a mixture of triazole products and reducing the yield of the desired compound.[4][5]
-
Einhorn-Brunner Reaction: This reaction condenses diacylamines (imides) with hydrazines.[6][7] When an unsymmetrical imide is used, a mixture of regioisomers can form.[8] However, this reaction offers a degree of predictability. The incoming hydrazine preferentially attacks the more electrophilic carbonyl carbon of the imide. Therefore, the acyl group derived from the stronger carboxylic acid will predominantly be found at the 3-position of the resulting 1,2,4-triazole.[1][8]
Q2: My N-alkylation of a parent 1,2,4-triazole is yielding a mixture of N-1 and N-4 isomers. How can I control this?
A2: The N-alkylation of unsubstituted 1,2,4-triazoles is a classic regioselectivity challenge. The outcome is a delicate balance of the alkylating agent's nature, the base employed, and the solvent.[3] For instance, a study using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent showed excellent regioselectivity for the 1-alkyl-1,2,4-triazole derivative.[9] Generally, kinetic control (milder conditions, specific bases) might favor one isomer, while thermodynamic control (harsher conditions) could favor the other. Systematic screening of solvents and bases is often necessary to optimize for a specific isomer.[10]
Q3: I'm observing a significant 1,3,4-oxadiazole byproduct in my reaction. What causes this and how can it be prevented?
A3: The formation of a 1,3,4-oxadiazole is a very common competing cyclization pathway, particularly in syntheses starting from hydrazides.[3] This side reaction is favored by the presence of water. To minimize this, you must ensure strictly anhydrous reaction conditions and use pure, dry starting materials.[3] Lowering the reaction temperature can also disfavor the oxadiazole pathway, promoting the desired triazole formation.[3]
Q4: Are modern catalytic methods better for achieving regioselectivity?
A4: Absolutely. Modern synthetic methods offer remarkable control over regioselectivity, often yielding a single isomer under mild conditions. A prime example is the [3+2] cycloaddition of isocyanides with diazonium salts. In this reaction, the choice of catalyst dictates the outcome:
-
Ag(I) catalysts selectively produce 1,3-disubstituted 1,2,4-triazoles in high yields (up to 88%).[2][11]
-
Cu(II) catalysts selectively produce 1,5-disubstituted 1,2,4-triazoles (up to 79% yield).[2][11]
These catalyst-controlled approaches are invaluable for accessing specific isomers that are difficult to obtain through classical methods.[12]
Troubleshooting Guides
This section addresses specific experimental failures and provides a logical workflow for diagnosing and solving the problem.
Problem 1: Low or No Yield of the Desired 1,2,4-Triazole
You've set up your reaction, but TLC analysis shows only starting material or a complex mixture with very little product.
Potential Causes & Solutions:
-
Purity and Stoichiometry of Starting Materials: Hydrazides, a common precursor, can be hygroscopic. Water can promote side reactions like the formation of 1,3,4-oxadiazoles.[3]
-
Solution: Ensure all starting materials are pure and thoroughly dried before use. Verify the stoichiometry, as an excess of one reagent may not always drive the reaction to completion and can complicate purification.
-
-
Insufficient Reaction Temperature or Time: Many classical triazole syntheses are sluggish and require significant thermal energy.[3]
-
Solution: Monitor the reaction progress meticulously by TLC. If it stalls, gradually increase the temperature in 10-20 °C increments. Alternatively, extend the reaction time.[5]
-
-
Microwave-Assisted Synthesis: For reactions requiring prolonged high temperatures, thermal degradation can be a major issue.
-
Decomposition at High Temperatures: The desired product or starting materials might be thermally unstable under the required reaction conditions.
Problem 2: Formation of an Inseparable Mixture of Regioisomers
Your reaction produces the triazole, but NMR analysis reveals a mixture of two or more isomers that are proving difficult to separate via column chromatography.
Potential Causes & Solutions:
-
Inherently Non-Regioselective Reaction (e.g., Pellizzari): Some synthetic routes are intrinsically non-selective.
-
Solution: If possible, redesign the synthesis to use symmetrical starting materials to yield a single product.[5] If that's not an option, you must either find a method to separate the isomers or switch to a more regioselective synthetic route.
-
-
Suboptimal Conditions in a Regioselective Reaction (e.g., Einhorn-Brunner): Even in predictable reactions, conditions can influence the isomeric ratio.
-
Solution (Einhorn-Brunner): The regioselectivity is governed by electronics. The acyl group from the stronger corresponding carboxylic acid directs the substitution pattern.[1][8] Ensure your starting imide is designed correctly for your target isomer. Minor changes in solvent polarity or temperature might slightly alter the ratio, but the electronic effect is dominant.
-
-
Using the Wrong Catalyst or No Catalyst: Modern syntheses rely on catalysts to enforce regioselectivity.
Problem 3: Purification and Isolation Challenges
The reaction is complete, but isolating a pure product is proving difficult.
Potential Causes & Solutions:
-
Highly Polar Product: 1,2,4-triazoles are often polar and may exhibit poor behavior (streaking, low recovery) on standard silica gel chromatography.[13]
-
Solution:
-
Normal Phase: Try adding a small amount of a polar modifier like methanol to your eluent system. For basic triazoles, adding ~1% triethylamine can significantly improve peak shape.
-
Alternative Chromatography: For very polar compounds, switch to reverse-phase (C18) chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[13]
-
-
-
Residual Metal Catalyst Contamination: Copper or other metal catalysts used in the synthesis can be difficult to remove.[13]
-
Solution: During workup, wash the organic layer containing your product with an aqueous solution of a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to sequester and remove the metal ions.[13]
-
-
Product "Oiling Out": The purified product forms an oil instead of the expected solid, which can indicate the presence of impurities that depress the melting point.[13]
-
Solution: Re-dissolve the oil in a minimal amount of a good solvent and attempt to precipitate the solid by slowly adding a poor solvent (an anti-solvent). Trituration with a suitable solvent (like ether or hexanes) can sometimes induce crystallization.
-
Data Presentation
Table 1: Comparison of Catalyst Systems for Regioselective 1,2,4-Triazole Synthesis
This table summarizes the performance of different catalysts in the [3+2] cycloaddition of aryl diazonium salts and isocyanides, a powerful modern method for controlling isomer formation.[2][12]
| Catalyst System | Reactants | Predominant Isomer Formed | Typical Yield (%) | Key Advantages |
| Silver(I) | Aryl Diazonium Salts & Isocyanides | 1,3-Disubstituted | up to 88%[2][12] | High yield and excellent selectivity for the 1,3-isomer. |
| Copper(II) | Aryl Diazonium Salts & Isocyanides | 1,5-Disubstituted | up to 79%[2][12] | High yield for accessing the 1,5-isomer. |
| Copper(II) Acetate | Nitriles & Hydroxylamine | 3,5-Disubstituted | Moderate to Good[12] | One-pot synthesis from readily available materials.[12] |
| Iodine (Metal-free) | Hydrazones & Amines | 1,3,5-Trisubstituted | up to 92%[12] | Metal-free, simple conditions, wide substrate scope.[12] |
Experimental Protocols
Protocol 1: Einhorn-Brunner Synthesis of a 1,3,5-Trisubstituted-1,2,4-Triazole
This protocol describes a general procedure for the Einhorn-Brunner reaction using an unsymmetrical imide.[8]
Materials:
-
Unsymmetrical Imide (e.g., N-acetyl-N-benzoyl-amine) (1.0 eq)
-
Substituted Hydrazine (e.g., Phenylhydrazine) (1.1 eq)
-
Glacial Acetic Acid (as solvent and catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In the round-bottom flask, dissolve the unsymmetrical imide (1.0 eq) in a suitable amount of glacial acetic acid.
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 110-120 °C).
-
Monitor the reaction progress by TLC until the starting imide is consumed.
-
Once complete, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture slowly into a beaker of ice-water with stirring to precipitate the crude product.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product under vacuum.
-
Purify the product via recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography to separate any minor regioisomer.
-
Characterize the final product using NMR, MS, and IR to confirm its structure and purity.[14]
Protocol 2: Pellizzari Reaction with Microwave Irradiation
This protocol adapts the classical Pellizzari reaction for microwave synthesis to potentially improve yield and reduce reaction time.[4]
Materials:
-
Amide (e.g., Benzamide) (1.0 eq)
-
Hydrazide (e.g., Benzhydrazide) (1.0 eq)
-
Microwave reactor vial with a stir bar
Procedure:
-
Caution: Microwave synthesis should only be performed in a dedicated microwave reactor by trained personnel. Do not use a domestic microwave oven.
-
Place the amide (1.0 eq) and hydrazide (1.0 eq) into a clean, dry microwave vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Set the reaction parameters: typically, heat to a temperature between 150-200 °C for 10-30 minutes. (These parameters must be optimized for specific substrates).
-
After the irradiation is complete, allow the vial to cool to a safe temperature before opening.
-
The crude product can often be purified directly by recrystallization or column chromatography.
-
Characterize the final product by NMR, MS, and IR.[14]
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]
- 7. Einhorn-Brunner Reaction [drugfuture.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. isres.org [isres.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of Chloro-Substituted Triazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into the purification of chloro-substituted triazoles. The unique electronic and steric properties imparted by the chlorine substituent can present specific challenges during purification. This document is structured to help you navigate these challenges, moving from frequently asked questions to detailed troubleshooting for common laboratory techniques.
Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding for planning your purification strategy.
Q1: What are the most common impurities I should expect when synthesizing chloro-substituted triazoles?
A1: Impurities are highly dependent on your synthetic route, but several classes are common. These include unreacted starting materials, regioisomers (e.g., 1,4- vs. 1,5-disubstituted 1,2,3-triazoles or N1 vs. N2 vs. N4-substituted 1,2,4-triazoles), and byproducts from side reactions.[1][2][3] For instance, in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, residual copper salts can be a primary inorganic impurity.[1] In syntheses starting from chloro-substituted aromatic compounds, you may also find des-chloro impurities where the chlorine atom has been hydrogenolyzed.[3]
Q2: How does the chlorine substituent impact my choice of purification method?
A2: The chlorine atom significantly influences the molecule's properties. It is an electron-withdrawing group, which can affect the pKa of the triazole nitrogens, potentially altering their interaction with silica gel.[4] It also increases the molecule's lipophilicity and molecular weight, which will affect its solubility in various solvents and its retention time in chromatography.[5] This increased lipophilicity can be advantageous, often making the compound more amenable to crystallization from non-polar solvent systems or improving retention in reverse-phase chromatography.
Q3: My crude chloro-triazole product is an oil, but based on analogs, I was expecting a solid. What happened?
A3: This phenomenon, known as "oiling out," is a common problem in crystallization and purification.[1] It typically occurs when the melting point of the solid is below the temperature of the solution it is precipitating from. The presence of impurities is a major cause, as they can significantly depress the melting point of your compound.[1] The solution is often to re-attempt the purification. Try dissolving the oil in a strong solvent (e.g., dichloromethane or ethyl acetate), treating it with a drying agent (like Na₂SO₄), filtering, and concentrating it again. If it remains an oil, column chromatography is usually the next best step to remove those melting-point-depressing impurities.
Q4: How can I effectively remove residual copper catalyst from a "click chemistry" reaction?
A4: Residual copper can interfere with downstream applications, especially biological assays. A simple and effective method is to wash the organic solution of your product with an aqueous solution of a chelating agent. An aqueous solution of ammonia or ethylenediaminetetraacetic acid (EDTA) can sequester the copper ions, pulling them into the aqueous phase for easy removal.[1] Passing the crude product through a small plug of silica gel can also sometimes trap polar copper salts.
Q5: My chloro-triazole seems to be degrading during column chromatography on silica gel. What are my options?
A5: While 1,2,4-triazoles are generally stable aromatic compounds, the acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive molecules.[6] If you suspect degradation, you have several options:
-
Neutralize the Silica: Pre-treat the silica gel by slurrying it in your chosen eluent containing a small amount of a volatile base, such as 1-2% triethylamine. This deactivates the acidic sites.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.
-
Use Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase (C18) chromatography is an excellent alternative that operates under neutral or mildly acidic (e.g., with formic acid additive) conditions.[1]
Method Selection Workflow
Before starting any purification, a logical workflow can save significant time and material. The following diagram outlines a decision-making process for selecting an appropriate initial purification technique.
Caption: Decision tree for selecting an initial purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is the most efficient method for purifying large quantities of solid material, provided a suitable solvent can be found.[7][8]
Problem: My chloro-triazole will not dissolve in any single solvent.
-
Causality: The combination of the polar triazole ring and the non-polar chloro-substituent can lead to tricky solubility profiles. A single solvent may not have the right balance of polarity.
-
Solution: Use a Two-Solvent System. This is a powerful technique where you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "bad" solvent (in which it is poorly soluble) until the solution becomes faintly cloudy (the saturation point). Allowing this solution to cool slowly should yield crystals.
| Common Two-Solvent Systems for Compounds of Intermediate Polarity | | :--- | :--- | | Good Solvent (High Polarity) | Bad Solvent (Low Polarity) | | Dichloromethane (DCM) | Hexanes / Heptane | | Ethyl Acetate (EtOAc) | Hexanes / Heptane | | Acetone | Water or Hexanes | | Ethanol / Methanol | Water or Diethyl Ether | | Tetrahydrofuran (THF) | Hexanes |
Protocol: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Heat the flask and add the "good" solvent dropwise until the solid just dissolves. Use the absolute minimum amount.
-
While still hot, add the "bad" solvent dropwise until you observe persistent cloudiness.
-
If necessary, add one or two more drops of the "good" solvent to make the solution clear again.[9]
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb it.[10]
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath to induce crystallization.[8]
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold "bad" solvent.[8]
-
Dry the crystals under vacuum.[8]
Problem: My product "oils out" instead of forming crystals.
-
Causality: The solution is becoming supersaturated at a temperature above the melting point of your compound (often depressed by impurities).
-
Solution Workflow:
Caption: Troubleshooting workflow for when a product oils out.
Troubleshooting Guide 2: Flash Column Chromatography
For smaller scales, non-crystalline products, or mixtures that are difficult to separate by recrystallization, flash column chromatography is the method of choice.[11]
Problem: I can't find a solvent system that gives good separation on TLC.
-
Causality: Finding the right mobile phase is critical. The goal is a retention factor (R_f) of ~0.3 for your target compound, with clear separation from all impurities. The chloro-substituent adds lipophilicity, so you may need less polar solvent systems than for the non-halogenated analog.
-
Solution: Systematic Solvent Screening.
-
Start with a standard eluent: Begin with a 4:1 mixture of Hexanes:Ethyl Acetate. This is a good starting point for many organic compounds.
-
Adjust Polarity:
-
If R_f is too high (compound runs too fast), increase the proportion of the non-polar solvent (Hexanes).
-
If R_f is too low (compound stays at the baseline), increase the proportion of the polar solvent (Ethyl Acetate).
-
-
Try Different Solvents: If you cannot achieve separation by simply adjusting the ratio, change the polar solvent. Dichloromethane (DCM) or a DCM/Methanol mixture can provide different selectivity. For example, a common progression is Hexanes/EtOAc -> Hexanes/DCM -> DCM/MeOH.
-
Add a Modifier: If spots are streaking (tailing), it often indicates strong interaction with the silica. For basic compounds like triazoles, adding ~1% triethylamine (NEt₃) to the eluent can dramatically improve peak shape.
-
| Typical Eluent Systems for Chloro-Triazoles | | :--- | :--- | | Compound Polarity | Starting Eluent System | | Low to Medium | Hexanes / Ethyl Acetate (9:1 to 1:1) | | Medium to High | Dichloromethane / Methanol (99:1 to 9:1) | | Basic Compounds (Tailing) | Add 1% Triethylamine to the chosen system |
Protocol: Flash Column Chromatography
-
Dry-Load the Sample: For best results, pre-adsorb your crude material onto a small amount of silica gel. Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM), add silica gel (~2-3 times the mass of your crude product), and concentrate to a dry, free-flowing powder.
-
Pack the Column: Pack the column with silica gel in your chosen eluent (e.g., as a slurry).
-
Load the Sample: Carefully add your dry-loaded sample to the top of the packed column.
-
Elute: Run the column with your eluent, collecting fractions. Use positive pressure for faster elution.
-
Monitor: Monitor the fractions by TLC to identify which ones contain your pure product.
-
Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Advanced Purification: Preparative HPLC
For compounds that are inseparable by other means or when exceptionally high purity (>99%) is required, preparative High-Performance Liquid Chromatography (Prep-HPLC) is the ultimate tool.[12][13]
Q: When should I consider using Preparative HPLC?
A: You should consider Prep-HPLC when:
-
You have a mixture of very closely related isomers (e.g., regioisomers) that co-elute in flash chromatography.
-
You need to remove a persistent, low-level impurity to meet analytical standards for drug development.
-
Your compound is extremely polar or insoluble in common chromatography solvents.
Reverse-phase (C18) is the most common stationary phase, using gradients of water and acetonitrile (or methanol), often with a formic acid or TFA modifier. The method is developed on an analytical scale and then scaled up to a larger preparative column.[12]
Safety Precautions
Working with any chemical requires a commitment to safety. Chloro-substituted triazoles, like many halogenated heterocycles, require careful handling.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[14][15]
-
Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15][16]
-
Handling: Avoid all personal contact. Wash hands thoroughly after handling.[14][17]
-
Disposal: Dispose of chemical waste according to your institution's guidelines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Recrystallization [sites.pitt.edu]
- 9. Home Page [chem.ualberta.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. rsc.org [rsc.org]
- 12. lcms.cz [lcms.cz]
- 13. tarosdiscovery.com [tarosdiscovery.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. tcichemicals.com [tcichemicals.com]
Technical Support Center: Optimization of N-Alkylation of 1,2,4-Triazoles
Welcome to the technical support center for the N-alkylation of 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions, maximize yields, and achieve the desired regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-alkylation of 1,2,4-triazoles, providing potential causes and actionable solutions.
Problem 1: Low or No Yield of the Desired N-Alkylated Product
Possible Cause 1: Inappropriate Base Selection
The choice of base is critical for the deprotonation of the 1,2,4-triazole ring, making it nucleophilic enough to react with the alkylating agent. An unsuitable base can lead to incomplete deprotonation or side reactions.
-
Solution:
-
For high pKa triazoles: Use a strong base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.
-
For general applications: Weakly nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are often effective and can minimize side reactions.[1][2] DBU is particularly useful as it is a mild and convenient base for this transformation.[2]
-
Alternative bases: Potassium carbonate (K₂CO₃) is another commonly used base, especially in polar aprotic solvents like acetone or DMF.[3][4]
-
Possible Cause 2: Poor Solvent Choice
The solvent plays a crucial role in solvating the reactants and influencing the reaction rate and regioselectivity.
-
Solution:
-
Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are generally preferred for N-alkylation reactions as they effectively solvate the triazole anion.
-
For reactions using alkali carbonates, acetone is a suitable solvent.[3][4]
-
The use of ionic liquids under microwave conditions has also been reported to give excellent yields.[5][6]
-
Possible Cause 3: Low Reactivity of the Alkylating Agent
The nature of the leaving group and the steric hindrance of the alkylating agent can significantly impact the reaction rate.
-
Solution:
-
Use alkylating agents with good leaving groups (e.g., I > Br > Cl > OTs).
-
For sterically hindered alkylating agents, you may need to increase the reaction temperature or use a more reactive combination of base and solvent.
-
Possible Cause 4: Product Loss During Workup
Some N-alkylated 1,2,4-triazoles, particularly the N4-isomers, can be water-soluble, leading to their loss during aqueous workup.[7]
-
Solution:
-
If you suspect the formation of a water-soluble isomer, perform a non-aqueous workup.
-
Extraction with a suitable organic solvent before aqueous washing can help recover the product.
-
Problem 2: Formation of an Isomeric Mixture (Poor Regioselectivity)
The 1,2,4-triazole ring has three nitrogen atoms (N1, N2, and N4) that can be alkylated, often leading to a mixture of products.[8] The N1- and N4-alkylated isomers are the most common.[1]
Controlling Regioselectivity:
The regioselectivity of N-alkylation is a complex issue influenced by several factors. Generally, alkylation of unsubstituted 1,2,4-triazole with alkyl halides often yields a mixture of N1 and N4 isomers, with the N1 isomer being the major product.[1]
-
Influence of the Base and Solvent:
-
Influence of the Alkylating Agent:
-
The nature of the alkylating agent can influence the isomer ratio. However, a consistent regioselectivity of approximately 90:10 (N1:N4) has been observed with various alkyl halides when DBU is used as the base.[2]
-
-
Influence of Substituents on the Triazole Ring:
Strategies to Improve Regioselectivity:
-
Protecting Groups: The 4-amino group can be used as a protecting group for the N4 position. Alkylation will then occur exclusively at the N1 position. The amino group can be subsequently removed.[8]
-
Alternative Synthetic Routes: If direct alkylation fails to provide the desired regioselectivity, consider a de novo synthesis of the triazole ring with the desired N-substituent already in place.[9]
Problem 3: Over-alkylation Leading to Quaternary Salt Formation
Excessive alkylation can lead to the formation of quaternary triazolium salts, which can be a significant side product.[2][7]
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount of the alkylating agent relative to the 1,2,4-triazole.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration and minimize the chance of double alkylation.
-
Milder Reaction Conditions: Use milder bases and lower reaction temperatures to reduce the rate of the second alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the N-alkylation of 1,2,4-triazoles?
The N-alkylation of 1,2,4-triazoles proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the N-H proton of the triazole ring by a base to form a triazolide anion. This anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.
Q2: How can I separate the N1 and N4 isomers?
The N1 and N4 isomers often have different physical properties, which can be exploited for their separation.[2]
-
Chromatography: Column chromatography on silica gel is a common method for separating the isomers.
-
Recrystallization: Due to differences in polarity and solubility, fractional recrystallization can be an effective separation technique.
-
Distillation: If the isomers are volatile, distillation can be used for separation.[2]
Q3: Are there any safety precautions I should be aware of?
-
Alkylating agents are often toxic and should be handled with care in a well-ventilated fume hood.
-
Strong bases like sodium hydride are highly reactive and flammable. They should be handled under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
General Protocol for N-Alkylation using DBU[2]
-
To a solution of 1,2,4-triazole (1.0 equivalent) in THF, add DBU (1.1 equivalents).
-
Add the alkyl halide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture to remove the DBU salt.
-
Concentrate the filtrate and purify the residue by column chromatography to separate the isomers.
General Protocol for N-Alkylation using Potassium Carbonate and an Ionic Liquid under Microwave Conditions[5][6]
-
In a microwave vial, mix 1,2,4-triazole (1.0 equivalent), the alkyl halide (1.0 equivalent), and potassium carbonate (1.2 equivalents) in an ionic liquid (e.g., hexylpyridinium bromide).
-
Irradiate the mixture in a microwave reactor at a specified temperature and time (e.g., 80°C for 10 minutes).
-
After the reaction is complete, extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation
Table 1: Regioselectivity of N-Alkylation of 1,2,4-Triazole with Various Alkyl Halides using DBU in THF [2]
| Alkylating Agent | N1:N4 Isomer Ratio |
| 4-Nitrobenzyl bromide | 90:10 |
| Ethyl bromide | 90:10 |
| Benzyl bromide | 86:14 |
| Methyl iodide | 94:6 |
Visualizations
Workflow for Troubleshooting Low Yields
References
- 1. researchgate.net [researchgate.net]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions | Semantic Scholar [semanticscholar.org]
- 7. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 8. tandfonline.com [tandfonline.com]
- 9. thieme-connect.com [thieme-connect.com]
Technical Support Center: Synthesis of 3-Chloro-5-methyl-1H-1,2,4-triazole
Welcome to the technical support center for the synthesis of 3-Chloro-5-methyl-1H-1,2,4-triazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental hurdles. The synthesis is typically a two-step process, beginning with the formation of the precursor, 3-Amino-5-methyl-1H-1,2,4-triazole, followed by a Sandmeyer-type reaction to introduce the chloro substituent. This document provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter.
Workflow of the Synthesis
The overall synthetic pathway is illustrated below. Each stage presents unique challenges that will be addressed in the subsequent sections.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of 3-Amino-5-methyl-1H-1,2,4-triazole - Troubleshooting Guide
A modern and efficient method for synthesizing the aminotriazole precursor is the direct condensation of aminoguanidine bicarbonate with a carboxylic acid, in this case, acetic acid, under microwave irradiation. This approach is favored for its speed and often cleaner reaction profiles compared to traditional heating methods.
Frequently Asked Questions (FAQs)
Question 1: My yield of 3-Amino-5-methyl-1H-1,2,4-triazole is consistently low. What are the likely causes?
Answer: Low yields in this cyclization can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Incomplete Reaction: The reaction may not have gone to completion. Microwave synthesis parameters are crucial. Ensure that the temperature, pressure, and reaction time are optimized. For the synthesis of similar 5-substituted 3-amino-1,2,4-triazoles, reaction times can be as short as 15-30 minutes at temperatures around 150-180°C.
-
Reagent Quality: The purity of aminoguanidine bicarbonate is critical. It can degrade over time, so using a fresh, high-purity batch is recommended.
-
Stoichiometry: While a 1:1 molar ratio of aminoguanidine to acetic acid is theoretically required, a slight excess of the more volatile acetic acid might be beneficial to drive the reaction to completion, especially in an open-vessel microwave setup. However, in a sealed vessel, precise stoichiometry is more critical.
-
Acid Catalysis: The reaction is acid-catalyzed. Aminoguanidine bicarbonate is a salt and requires an acid to release the active aminoguanidine. Hydrochloric acid is commonly added to the reaction mixture for this purpose. Ensure the appropriate amount of acid is used to fully neutralize the bicarbonate and provide a catalytic amount for the cyclization.
Question 2: I am observing the formation of significant byproducts. What are they and how can I avoid them?
Answer: Side reactions can lead to a complex mixture and reduce the yield of your desired product.
-
Formation of Acetylaminoguanidine: Incomplete cyclization can result in the formation of the intermediate N-acetylaminoguanidine. This can be minimized by ensuring optimal reaction time and temperature to favor the subsequent cyclization step.
-
Decomposition: At excessively high temperatures or prolonged reaction times, both the starting materials and the product can decompose. It is crucial to carefully control the microwave parameters.
-
Dimerization/Polymerization: While less common, highly reactive intermediates could potentially lead to oligomeric byproducts.
To mitigate byproduct formation, a careful optimization of reaction conditions is key. A summary of typical starting conditions for similar syntheses is provided in the table below.
| Parameter | Recommended Range | Rationale |
| Temperature | 150 - 180 °C | Balances reaction rate with potential for decomposition. |
| Time | 15 - 45 minutes | Sufficient for completion without significant degradation. |
| Acid Catalyst (HCl) | 1.0 - 1.2 equivalents | Neutralizes bicarbonate and catalyzes cyclization. |
| Solvent | Solvent-free or high-boiling polar solvent (e.g., i-PrOH) | Solvent-free is greener; a solvent can aid in heat distribution. |
Question 3: How do I effectively purify the 3-Amino-5-methyl-1H-1,2,4-triazole?
Answer: Purification is crucial for the success of the subsequent Sandmeyer reaction.
-
Recrystallization: This is often the most effective method. Ethanol or an ethanol-ether mixture is a good starting point for recrystallization. The product should be a colorless crystalline solid.
-
Acid-Base Extraction: If the crude product is contaminated with non-basic impurities, you can dissolve it in a dilute acid, wash with an organic solvent, and then precipitate the product by basifying the aqueous layer.
-
Characterization: Confirm the purity of your intermediate using techniques like NMR, IR, and melting point determination before proceeding to the next step. The expected molecular weight of 3-Amino-5-methyl-1H-1,2,4-triazole is 98.11 g/mol .
Part 2: Sandmeyer Reaction for this compound - Troubleshooting Guide
The Sandmeyer reaction is a classic and reliable method for converting an aromatic amino group into a halide. It proceeds via a diazonium salt intermediate and is catalyzed by copper(I) salts.
Frequently Asked Questions (FAQs)
Question 1: The Sandmeyer reaction is not working, and I am recovering my starting aminotriazole. What went wrong?
Answer: This is a common issue and usually points to a problem with the diazotization step.
-
Temperature Control: The diazotization must be carried out at low temperatures, typically 0-5 °C. The diazonium salt of the triazole is likely unstable at higher temperatures and will decompose back to the starting amine or undergo other side reactions.
-
Nitrous Acid Formation: Sodium nitrite must be added to a strongly acidic solution of the aminotriazole. The acid (usually HCl) reacts with sodium nitrite to form nitrous acid in situ, which is the active diazotizing agent. Ensure your aminotriazole is fully dissolved in the acid before adding the nitrite solution.
-
Rate of Addition: The sodium nitrite solution should be added slowly and dropwise, keeping the temperature strictly below 5 °C. A rapid addition can cause a localized increase in temperature, leading to decomposition of the diazonium salt.
Question 2: I am getting a very low yield of the chloro-triazole, and a lot of dark, tarry material. How can I improve this?
Answer: The formation of tarry byproducts is indicative of unwanted side reactions of the diazonium salt.
-
Purity of the Aminotriazole: Impurities in the starting material can interfere with the diazotization and subsequent Sandmeyer reaction. Ensure you start with pure 3-Amino-5-methyl-1H-1,2,4-triazole.
-
Copper(I) Chloride Quality: The copper(I) chloride should be fresh and pure. It is susceptible to oxidation to copper(II), which is less effective as a catalyst. If your CuCl is old or has a greenish tint (indicating oxidation), it should be purified or replaced.
-
Side Reactions of the Diazonium Salt: Besides the desired reaction with chloride, the diazonium salt can undergo other reactions, such as coupling with unreacted aminotriazole to form azo compounds (which are often colored and can contribute to the tarry appearance). This is minimized by ensuring complete diazotization and slow addition of the diazonium salt solution to the copper(I) chloride solution.
-
Hydrolysis: The diazonium group can be displaced by water to form the corresponding hydroxy-triazole. This is more prevalent at higher temperatures.
Caption: Troubleshooting decision tree for the Sandmeyer reaction step.
Question 3: Is the this compound stable? How should I handle and store it?
Answer: While the 1,2,4-triazole ring is generally aromatic and stable, the chloro-substituent makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack.
-
Hydrolysis: The chloro group can be hydrolyzed back to a hydroxyl group, especially in the presence of strong bases or upon prolonged heating in aqueous media. Therefore, it is advisable to avoid strongly basic conditions during workup and storage.
-
Storage: The purified product should be stored in a cool, dry, and dark place to prevent degradation.
Question 4: What is the best way to purify the final product?
Answer: The purification strategy will depend on the nature of the impurities.
-
Extraction: After the reaction is complete, a standard workup involves quenching the reaction mixture in water and extracting the product with an organic solvent like ethyl acetate or dichloromethane.
-
Column Chromatography: If simple extraction and recrystallization do not yield a pure product, silica gel column chromatography is a viable option. A solvent system of hexane and ethyl acetate is a good starting point for elution.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent (e.g., ethanol/water, toluene, or hexanes) can be effective.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methyl-1H-1,2,4-triazole
-
To a 10 mL microwave reaction vial, add aminoguanidine bicarbonate (1.36 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol).
-
Add concentrated hydrochloric acid (0.83 mL, 10 mmol) dropwise while stirring.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 20 minutes.
-
After cooling, carefully open the vial and add water (10 mL).
-
Basify the solution with aqueous sodium hydroxide until a pH of ~9-10 is reached.
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to obtain pure 3-Amino-5-methyl-1H-1,2,4-triazole.
Protocol 2: Synthesis of this compound
-
In a 100 mL three-necked flask equipped with a stirrer and a thermometer, dissolve 3-Amino-5-methyl-1H-1,2,4-triazole (0.98 g, 10 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and water (10 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11 mmol) in water (5 mL).
-
Add the sodium nitrite solution dropwise to the stirred aminotriazole solution, ensuring the temperature does not exceed 5 °C. Stir for an additional 30 minutes at this temperature to complete the diazotization.
-
In another flask, prepare a solution of copper(I) chloride (1.48 g, 15 mmol) in concentrated hydrochloric acid (15 mL). Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Nitrogen evolution should be observed.
-
Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization to afford this compound.
Technical Support Center: Overcoming Challenges with 3-Chloro-1,2,4-Triazoles in Coupling Reactions
Welcome to the technical support center dedicated to addressing the complexities of using 3-chloro-1,2,4-triazoles in synthetic chemistry. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of coupling reactions with this specific heterocyclic scaffold. The inherent low reactivity of the C-Cl bond in 3-chloro-1,2,4-triazoles presents a significant hurdle in synthetic protocols. This guide provides in-depth, field-proven insights and troubleshooting strategies to enhance your success in these challenging transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling with 3-chloro-1,2,4-triazole failing or giving low yields?
The primary reason for the low reactivity of 3-chloro-1,2,4-triazoles in Suzuki-Miyaura couplings is the electron-deficient nature of the triazole ring, which strengthens the C-Cl bond. Additionally, the nitrogen atoms in the triazole ring can act as coordinating ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.
Troubleshooting Flowchart: Suzuki-Miyaura Coupling
Technical Support Center: Byproducts of Chlorination in 1,2,4-Triazole Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chlorination of 1,2,4-triazole scaffolds. As specialists in synthetic and medicinal chemistry, we understand that unexpected byproducts can derail timelines and complicate downstream processing. This document offers field-proven insights and troubleshooting strategies to help you navigate these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the chlorination of 1,2,4-triazoles. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My reaction produced a mixture of mono-chlorinated isomers. How can I improve the regioselectivity for C-chlorination?
Answer: This is a classic challenge in heterocycle chemistry. The 1,2,4-triazole ring has multiple potential sites for electrophilic attack: the carbon atoms (C3 and C5) and the nitrogen atoms (N1, N2, N4). The formation of multiple isomers, particularly N-chloro and different C-chloro tautomers, is a common outcome.[1][2]
Causality: The regioselectivity of chlorination is a delicate balance influenced by:
-
Electronic Nature of the Ring: The 1,2,4-triazole ring is electron-deficient, making electrophilic substitution on carbon challenging without activating groups. The nitrogen atoms, with their lone pairs, are often more nucleophilic.
-
Steric Hindrance: Bulky substituents on the triazole ring can direct the incoming electrophile to less hindered positions.
-
Reaction Conditions: The choice of chlorinating agent, solvent, and temperature can significantly alter the reaction pathway. Harsher reagents may be less selective.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Question 2: I'm observing significant amounts of a di-chlorinated byproduct, but I'm using only one equivalent of my chlorinating agent. What's happening?
Answer: This issue, known as over-chlorination, is common when the mono-chlorinated product is more reactive (more electron-rich) than the starting material, or when the chlorinating agent is highly reactive.
Causality:
-
Reagent Reactivity: Aggressive chlorinating agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas can be difficult to control stoichiometrically.[3][4] They can generate highly reactive radical species or possess high electrophilicity, leading to rapid subsequent chlorinations.
-
Activation of the Ring: The first chlorine atom, while generally deactivating, can in some cases activate the ring towards further substitution depending on its position and the reaction mechanism.
-
Localized Concentration: Poor mixing or slow addition of the substrate to the reagent can create localized areas of high reagent concentration, promoting multiple chlorinations on a single molecule before the reagent has dispersed.
Mitigation Strategies:
-
Change the Reagent: Switch from SO₂Cl₂ or Cl₂ to a milder, solid reagent like N-Chlorosuccinimide (NCS).[5] NCS is easier to handle and its reactivity is more moderate, allowing for better stoichiometric control.
-
Control the Addition: Instead of adding the chlorinating agent all at once, use a syringe pump for slow, controlled addition. Alternatively, add the substrate solution dropwise to a solution of the chlorinating agent. This maintains a low concentration of the reactive species.
-
Lower the Temperature: Running the reaction at 0 °C or even -78 °C can significantly slow down the rate of the second chlorination relative to the first, improving selectivity for the mono-chlorinated product.
Experimental Protocol: Controlled Mono-chlorination using NCS
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your 1,2,4-triazole substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve N-Chlorosuccinimide (NCS) (1.05 eq.) in the same anhydrous solvent. Add this solution dropwise to the stirred substrate solution over 30-60 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Check for the disappearance of starting material and the formation of the desired product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will consume any unreacted NCS.
-
Work-up: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Question 3: My purification is difficult. The desired product and a key byproduct have very similar polarities. How can I separate them?
Answer: Co-elution of byproducts is a frequent purification bottleneck. When standard silica gel chromatography fails, a multi-pronged approach is necessary.
Causality: Isomeric byproducts (e.g., 3-chloro- vs. 5-chloro- isomers) or byproducts with similar functional groups often have nearly identical polarities, making chromatographic separation challenging.
Purification Strategies:
| Method | Principle | Best For | Considerations |
| Reverse-Phase Chromatography | Separation based on hydrophobicity. Less polar compounds elute later. | Highly polar compounds that streak on silica. Separating isomers with different hydrophobic patches. | Requires C18 silica and different solvent systems (e.g., MeCN/H₂O, MeOH/H₂O). |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ as the mobile phase. | Chiral separations and achiral separations of difficult-to-separate isomers. | Requires specialized equipment. |
| Recrystallization | Exploits differences in solubility between the product and impurities. | Crystalline solid products with impurities that are either much more or much less soluble. | Requires screening various solvents; product loss in the mother liquor is possible. |
| Derivative Formation | Chemically modify the mixture to alter the polarity of one component, separate, and then reverse the modification. | When one component has a unique functional handle (e.g., a free N-H) that can be selectively protected/derivatized. | Adds two steps to the synthesis but can be highly effective. |
Troubleshooting Purification: If standard silica chromatography is your only option, try these optimizations:
-
Solvent System: Systematically screen different eluent systems. Sometimes switching from ethyl acetate/hexanes to dichloromethane/methanol can dramatically alter selectivity.
-
Additives: For basic compounds like triazoles, adding a small amount (0.1-1%) of triethylamine or ammonia in methanol to the eluent can reduce peak tailing and improve resolution.
-
Gradient Optimization: Use a very shallow elution gradient to maximize the separation between closely eluting spots.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for 1,2,4-triazoles and what are their pros and cons?
A1: The choice of chlorinating agent is critical and depends on the substrate's reactivity and the desired selectivity.
| Chlorinating Agent | Formula | Pros | Cons |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | Mild, solid, easy to handle, often provides good regioselectivity.[5] | Less reactive, may require longer reaction times or activation for electron-deficient rings. |
| Sulfuryl Chloride | SO₂Cl₂ | Highly reactive, inexpensive, effective for de-activated rings.[3][4] | Liquid, corrosive, can be unselective and lead to over-chlorination.[6][7] |
| Chlorine Gas | Cl₂ | Very powerful, inexpensive. | Highly toxic gas, difficult to handle, often lacks selectivity. |
| Phosphorus Oxychloride | POCl₃ | Commonly used to convert triazolones to chloro-triazoles. | Highly corrosive, workup can be hazardous.[8] |
| 1-Chloro-1,2-benziodoxol-3-one | C₇H₄ClIO₂ | A hypervalent iodine reagent that is stable and effective for many heterocycles.[9] | More expensive and requires synthesis of the reagent. |
Q2: What is the mechanistic difference between N-chlorination and C-chlorination?
A2: The site of chlorination is determined by the most nucleophilic atom in the triazole ring, which can be either a nitrogen or a carbon.
Caption: Competing pathways for N- vs. C-chlorination.
-
N-Chlorination: This typically occurs via direct attack of a nitrogen lone pair on the electrophilic chlorine source. This pathway often has a lower activation energy but may lead to unstable or undesired intermediates.
-
C-Chlorination: This is a classic electrophilic aromatic substitution (SEAr) reaction. The aromatic π-system of the triazole ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). A subsequent deprotonation step restores aromaticity, yielding the C-chlorinated product. This is usually the desired pathway for creating stable, functionalized triazoles.
Q3: What are the best analytical techniques to identify and quantify chlorination byproducts?
A3: A combination of methods is essential for unambiguous characterization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It allows you to quickly determine the number of components in your crude reaction mixture and their molecular weights. You can easily distinguish between starting material, mono-chlorinated, and di-chlorinated products by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides crucial information about the substitution pattern. The disappearance of a C-H proton signal and shifts in the remaining aromatic protons can confirm C-chlorination.
-
¹³C NMR: Can help distinguish between isomers, as the chlorinated carbon will experience a significant downfield shift.
-
2D NMR (COSY, HSQC, HMBC): Essential for complex structures or when ¹H NMR is ambiguous. These experiments help to definitively assign which proton is connected to which carbon and map out the connectivity of the entire molecule.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. It provides excellent separation of isomers and gives clear mass fragmentation patterns.[10]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantifying the purity of your final compound and for determining the ratio of isomers in a mixture.[8][11]
References
- 1. ijsr.net [ijsr.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. Benzylic chlorination by sulphuryl chloride: suppression of chlorine atom chains - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis, isolation and purification of C10-C13 polychloro-n-alkanes for use as standards in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. env.go.jp [env.go.jp]
Technical Support Center: Strategic Prevention of 1,3,4-Oxadiazole Side Products
Welcome to the technical support center for managing and preventing the unintended formation of 1,3,4-oxadiazole side products. This guide is designed for researchers, scientists, and professionals in drug development who encounter this common challenge during multi-step syntheses. As a Senior Application Scientist, my goal is to provide not just protocols, but a deep, mechanistic understanding of why these side reactions occur and how to strategically circumvent them. Every recommendation herein is grounded in established chemical principles to ensure the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize a 1,2-diacylhydrazine, but I keep getting a significant amount of a 1,3,4-oxadiazole byproduct. What's happening?
This is a classic and often frustrating issue that arises from the inherent reactivity of the 1,2-diacylhydrazine intermediate. The formation of the 1,3,4-oxadiazole is a dehydrative cyclization, a thermodynamically favorable process that can be inadvertently triggered by the very conditions intended for the synthesis of your target diacylhydrazine.[1][2]
The core of the problem often lies in the reaction conditions. The use of strong dehydrating agents, elevated temperatures, or prolonged reaction times can promote the intramolecular cyclization of the diacylhydrazine to the more stable aromatic oxadiazole ring.[2] Even the coupling agents used to form the diacylhydrazine can sometimes facilitate this unwanted subsequent reaction.
Troubleshooting Guide: From Problem to Prevention
This section is structured to help you diagnose the root cause of 1,3,4-oxadiazole side product formation in your specific reaction and to provide actionable, evidence-based solutions.
Issue 1: Unwanted Cyclization During 1,2-Diacylhydrazine Synthesis
The synthesis of unsymmetrical 1,2-diacylhydrazines is a common step where the target molecule itself is the precursor to the unwanted 1,3,4-oxadiazole. The challenge is to form the second N-acyl bond without inducing cyclization.
The primary culprit is often the choice of coupling agent and the reaction conditions, which can be too harsh and provide the activation energy needed for the subsequent dehydrative cyclization. The mechanism involves the activation of one of the carbonyl oxygens of the diacylhydrazine, followed by a nucleophilic attack from the other amide's nitrogen and subsequent dehydration.
-
Reagent Selection: Opt for milder coupling agents that are less likely to act as strong dehydrating agents. While reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective for intentionally synthesizing oxadiazoles, they should be avoided when the diacylhydrazine is the target.[3] Consider using carbodiimides like EDC in conjunction with an additive like OxymaPure, which has been shown to be less prone to inducing side reactions compared to others.[4]
-
Temperature Control: The cyclization to a 1,3,4-oxadiazole is often under thermodynamic control, meaning it is favored at higher temperatures.[2][3][5] Conversely, the initial acylation to form the diacylhydrazine can often be achieved at lower temperatures, representing the kinetically favored product. Therefore, maintaining a low reaction temperature (e.g., 0 °C to room temperature) is crucial.
-
pH Management: In some cases, particularly in aqueous or semi-aqueous conditions, the pH can influence the reaction pathway. Highly acidic or basic conditions can catalyze the cyclization. Maintaining a neutral or near-neutral pH can help to stabilize the diacylhydrazine intermediate.
Issue 2: 1,3,4-Oxadiazole Formation from Acylhydrazone Intermediates
When acylhydrazones are used as intermediates for other transformations, they can undergo oxidative cyclization to form 1,3,4-oxadiazoles, especially in the presence of oxidizing agents or under certain catalytic conditions.
This side reaction is an oxidative process where the N-H and C-H bonds of the acylhydrazone are functionalized, leading to the formation of the C-O bond of the oxadiazole ring. This can be an intended reaction but is a significant side reaction if the acylhydrazone is meant for other purposes, such as in the synthesis of other heterocyclic systems.
-
Avoidance of Oxidants: Be mindful of the reagents and conditions used in subsequent steps. If the acylhydrazone needs to be carried forward, ensure that the reaction environment is free from unnecessary oxidizing agents.
-
Strategic Use of Protecting Groups: If the acylhydrazone is an intermediate and the subsequent reaction conditions are harsh, consider protecting the N-H proton of the hydrazone moiety. This will prevent the initial step of the oxidative cyclization. The choice of protecting group will depend on the overall synthetic strategy and the conditions for its removal.
Experimental Protocols: Best Practices in Action
Protocol 1: Optimized Synthesis of an Unsymmetrical 1,2-Diacylhydrazine
This protocol is designed to minimize the formation of the 1,3,4-oxadiazole side product by employing mild conditions.
Materials:
-
Acylhydrazide (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
OxymaPure (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the acylhydrazide and carboxylic acid in anhydrous DCM under an inert atmosphere.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve EDC and OxymaPure in anhydrous DCM.
-
Add the EDC/OxymaPure solution dropwise to the cooled solution of the acylhydrazide and carboxylic acid over 30 minutes.
-
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction with a dilute aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Rationale: The use of EDC with OxymaPure at low temperatures provides a mild and efficient coupling system that favors the formation of the 1,2-diacylhydrazine over the cyclized 1,3,4-oxadiazole.[4]
Data-Driven Decisions: A Comparative Overview
The choice of reagents and conditions can have a dramatic impact on the product distribution. The following table summarizes typical outcomes based on different synthetic strategies.
| Desired Product | Precursor | Reaction Condition | Common Side Product | Strategy to Minimize Side Product |
| 1,2-Diacylhydrazine | Acylhydrazide + Carboxylic Acid | High Temperature with POCl₃ | 1,3,4-Oxadiazole | Use mild coupling agents (e.g., EDC/OxymaPure) at low temperatures. |
| Modified Acylhydrazone | Acylhydrazone | Presence of an oxidizing agent | 1,3,4-Oxadiazole | Conduct the reaction under inert atmosphere and avoid unnecessary oxidants. |
Visualizing the Reaction Pathways
Understanding the competing reaction pathways is key to controlling the outcome of your synthesis.
Caption: Competing pathways in the synthesis of 1,2-diacylhydrazines.
References
- 1. researchgate.net [researchgate.net]
- 2. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Senior Application Scientist's Guide to Alternatives for 3-Chloro-5-methyl-1H-1,2,4-triazole in Drug Discovery
Introduction: The Rationale for Moving Beyond a Workhorse Scaffold
The 1,2,4-triazole ring is a ubiquitous and privileged scaffold in medicinal chemistry, valued for its aromatic stability, capacity to engage in hydrogen bonding, and its role as a stable bioisostere for amide or ester groups.[1][2][3] The specific derivative, 3-Chloro-5-methyl-1H-1,2,4-triazole, serves as a particularly versatile building block. The chloro substituent provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig couplings), enabling facile diversification and exploration of chemical space. This has led to its incorporation into a multitude of biologically active agents, including antifungal, antibacterial, and anticancer compounds.[1][4][5]
However, over-reliance on any single scaffold can present challenges in drug discovery programs. These can include intellectual property constraints, undesirable physicochemical properties, or unforeseen metabolic liabilities. For instance, while generally stable, the triazole ring is not inert and can be subject to metabolic degradation. Furthermore, the electronic properties of the triazole may not be optimal for every biological target. This guide provides a comparative analysis of viable heterocyclic alternatives to this compound, offering experimental insights and protocols to aid researchers in making informed decisions during scaffold-hopping and lead optimization efforts.
The Subject Scaffold: A Profile of this compound
Before exploring alternatives, it is crucial to understand the benchmark. The 1,2,4-triazole ring system is a five-membered heterocycle with three nitrogen atoms.[1] Its key attributes in a drug discovery context include:
-
Hydrogen Bonding: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.
-
Metabolic Stability: The aromatic nature of the ring generally confers good stability against metabolic enzymes compared to more labile groups like esters.[2]
-
Dipole Moment: The triazole ring possesses a significant dipole moment, which can influence solubility and interactions with target proteins.
-
Synthetic Tractability: The chloro-substituent at the 3-position is the key to its utility, allowing for late-stage functionalization to build structure-activity relationships (SAR).
Despite these advantages, potential liabilities exist, such as off-target activity (e.g., inhibition of CYP enzymes) and the possibility of reduced solubility in highly decorated analogs.[4]
Comparative Analysis of Key Heterocyclic Alternatives
The selection of an alternative scaffold is a multifactorial decision, balancing synthetic accessibility with desired changes in biological and pharmacokinetic profiles. Here, we compare several common five-membered heterocyclic alternatives.
Pyrazole Derivatives
The pyrazole ring, a 1,2-diazole, is a close structural analog of the triazole. It has seen a surge in use within approved drugs and clinical candidates.[6][7]
-
Key Differences & Rationale: Replacing a nitrogen atom with a carbon atom subtly alters the ring's electronics, hydrogen bonding capacity, and lipophilicity. This can be a strategic move to fine-tune target engagement or improve pharmacokinetic properties.[7]
-
Biological Activity: In a series of phosphodiesterase type 4 (PDE4) inhibitors, compounds containing a 1,2,4-triazole moiety generally exhibited higher activity than their pyrazole-attached counterparts.[8] This was attributed to the triazole's ability to form key hydrogen bonds and π-π stacking interactions within the PDE4B active site.[8] Conversely, in other contexts, replacing a different heterocycle with a pyrazole nucleus has been shown to increase the antibacterial spectrum of compounds.[6] This highlights the target-dependent nature of scaffold selection.
-
Pharmacokinetic Profile: Pyrazoles are often lauded for their metabolic stability.[6][9] This can be a significant advantage if the triazole ring is identified as a metabolic hotspot in a lead series. The change in nitrogen count and position can remove a potential site for oxidative metabolism.
-
Synthetic Tractability: Chloro-substituted pyrazoles are readily available and exhibit similar reactivity in cross-coupling reactions as their triazole counterparts, allowing for analogous synthetic strategies.
Oxadiazole Derivatives
Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms. The 1,3,4- and 1,2,4-isomers are most common in medicinal chemistry.[10][11][12]
-
Key Differences & Rationale: Replacing a ring nitrogen with oxygen fundamentally changes the scaffold's properties. The oxygen atom acts as a hydrogen bond acceptor but not a donor, and it significantly alters the ring's electronic distribution. This can be exploited to escape unwanted interactions or to modulate pKa.
-
Biological Activity: 1,3,4-Oxadiazoles are often considered bioisosteres of 1,2,4-triazoles.[13] In the development of benzodiazepine analogues, both 1,2,4-triazoles and 1,3,4-oxadiazoles were successfully used to generate compounds with significant receptor affinity and anticonvulsant effects. This suggests that for some targets, the two scaffolds can be functionally interchangeable.
-
Pharmacokinetic Profile: The replacement of an N-H group with an oxygen atom can increase metabolic stability and membrane permeability by removing a hydrogen bond donor and increasing lipophilicity. However, this can sometimes come at the cost of reduced aqueous solubility.
-
Synthetic Tractability: The synthesis of substituted oxadiazoles is well-established, often proceeding from hydrazides, making them accessible building blocks for drug discovery programs.
Tetrazole Derivatives
Tetrazoles are five-membered rings with four nitrogen atoms and one carbon atom. They are widely used as bioisosteres for carboxylic acids.[14][15][16]
-
Key Differences & Rationale: With four nitrogen atoms, the tetrazole ring is electron-poor and possesses a unique charge distribution. The N-H proton is acidic (pKa ≈ 4.5-5.0), similar to a carboxylic acid, allowing it to exist as an anion at physiological pH.[14] This property is the primary driver for its use.
-
Biological Activity: The tetrazole's ability to mimic the carboxylate group allows it to engage in similar ionic and hydrogen bonding interactions with protein targets. This has been successfully applied in numerous drugs, including angiotensin II receptor blockers like losartan.[14]
-
Pharmacokinetic Profile: A key advantage of replacing a carboxylic acid with a tetrazole is improved metabolic stability, as it is resistant to glucuronidation.[14] It also tends to increase lipophilicity and membrane permeability compared to the corresponding carboxylate, which can enhance oral bioavailability.[14][17]
-
Synthetic Tractability: While the synthesis can sometimes be more challenging than other heterocycles, modern methods, including [3+2] cycloadditions of azides with nitriles, have made a wide range of tetrazoles accessible.
Comparative Data Summary
The following table summarizes the key properties of the discussed alternatives relative to the 1,2,4-triazole scaffold.
| Feature | 1,2,4-Triazole (Benchmark) | Pyrazole | 1,3,4-Oxadiazole | Tetrazole (as COOH isostere) |
| H-Bond Donors | 1 (N-H) | 1 (N-H) | 0 | 1 (N-H, acidic) |
| H-Bond Acceptors | 2 (Ring N) | 1 (Ring N) | 2 (Ring N + O) | 4 (Ring N) |
| Relative Lipophilicity | Baseline | Generally Higher | Generally Higher | Higher than COOH |
| Metabolic Stability | Good | Often Improved | Often Improved | Excellent (vs. COOH) |
| Common Bioisosteric Role | Amide / Ester | Amide / Phenyl | Amide / Ester | Carboxylic Acid |
| Synthetic Handle | C-Cl for cross-coupling | C-Cl for cross-coupling | Various | Various |
Experimental Protocols for Comparative Evaluation
To objectively compare a new scaffold against a 3-chloro-1,2,4-triazole-containing lead compound, a series of standardized in vitro assays are essential. The following protocols provide a framework for generating robust, comparable data.
Diagram: Scaffold Evaluation Workflow
This diagram illustrates the logical flow for assessing and comparing a novel scaffold (e.g., Pyrazole) against an established lead compound (Triazole).
Caption: Workflow for comparative evaluation of alternative scaffolds.
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This assay measures the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s.[18][19][20]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compounds and positive controls (e.g., Verapamil, Dextromethorphan)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P dehydrogenase)[21]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Thaw HLM at 37°C. Prepare a microsomal solution in phosphate buffer to a final protein concentration of 0.5 mg/mL.[19] Prepare test compound stock solutions (e.g., 10 mM in DMSO) and dilute to a final incubation concentration of 1-3 µM.[19][21]
-
Reaction Initiation: Pre-warm the microsomal solution and test compounds to 37°C. In a 96-well plate, initiate the metabolic reaction by adding the NADPH regenerating system to the wells containing the microsomes and test compound.[20][21]
-
Time Course Sampling: Incubate the plate at 37°C with shaking. At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold ACN with IS to the respective wells.[19][21]
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 10 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression line (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (Clint).
Protocol 2: Kinase Selectivity Profiling
This experiment assesses the promiscuity of a compound by screening it against a broad panel of kinases.[22][23][24]
Objective: To determine the inhibitory activity (e.g., % inhibition at a single concentration or IC50 values) of a compound against a panel of kinases to identify potential off-targets.
Methodology: This assay is typically outsourced to a specialized contract research organization (CRO) that maintains a large, validated panel of active kinases.
-
Compound Submission: Provide the test compound(s) at a specified concentration and quantity as requested by the CRO.
-
Assay Format Selection: The CRO will perform the screening using a validated assay format, often based on measuring ATP consumption or substrate phosphorylation via fluorescence, luminescence, or radiometric methods.[23]
-
Initial Screen: A common first step is to screen the compound at a single, high concentration (e.g., 1 or 10 µM) against the entire panel.[22] The output is typically "% inhibition" for each kinase.
-
Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, a full 10-point dose-response curve is generated to determine the IC50 value.[22]
-
Data Analysis: The results are often visualized as a "kinome map" or tree spot diagram, showing the kinases that are most potently inhibited. A selectivity score can be calculated to quantify the compound's specificity for the intended target.
Diagram: Kinase Selectivity Interpretation
Caption: Comparing selectivity profiles of two hypothetical compounds.
Protocol 3: Caco-2 Permeability Assay
This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer, mimicking the intestinal epithelium. It is the industry standard for predicting in vivo drug absorption.[25][26][27]
Objective: To determine the apparent permeability coefficient (Papp) of a compound in both the apical-to-basolateral (A→B) and basolateral-to-apical (B→A) directions.
Materials:
-
Caco-2 cells
-
Transwell® permeable supports (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen/Strep)[25]
-
Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Test compounds and controls (High permeability: Propranolol; Low permeability: Atenolol; P-gp substrate: Digoxin)
-
LC-MS/MS system
Methodology:
-
Cell Culture & Seeding: Culture Caco-2 cells according to standard protocols. Seed cells onto the apical side of Transwell® inserts at a density of ~6 x 10⁴ cells/cm².[25]
-
Differentiation: Culture the cells for 21-28 days, changing the medium every 2-3 days, to allow them to differentiate into a confluent, polarized monolayer.[25]
-
Monolayer Integrity Check: Before the assay, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with acceptable TEER values (e.g., ≥ 200 Ω·cm²).[27][28]
-
Permeability Assay (A→B):
-
Wash the monolayer with pre-warmed transport buffer.
-
Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) compartment.[25]
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
-
Permeability Assay (B→A):
-
In a separate set of wells, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[25] At the end of the incubation, take samples from both the donor and receiver compartments.
-
Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value for each direction using the formula: Papp = (dQ/dt) / (A * C₀) , where dQ/dt is the rate of transport, A is the surface area of the membrane, and C₀ is the initial donor concentration.[25]
-
Calculate the Efflux Ratio (ER) = Papp (B→A) / Papp (A→B) . An ER > 2 suggests the compound is a substrate for an active efflux transporter like P-glycoprotein.[29]
-
Conclusion and Future Perspectives
The this compound scaffold is a valuable tool in drug discovery, but a judicious exploration of alternatives is a hallmark of a mature and robust lead optimization program. Bioisosteric replacements like pyrazoles, oxadiazoles, and tetrazoles offer rational strategies to overcome challenges related to potency, pharmacokinetics, and intellectual property. Pyrazoles and oxadiazoles can subtly modulate electronic and steric properties while often improving metabolic stability, whereas tetrazoles provide a powerful means to mimic carboxylic acids with a superior pharmacokinetic profile.
The decision to perform a "scaffold hop" should be data-driven. The systematic application of the comparative in vitro assays outlined in this guide—assessing target potency, metabolic stability, permeability, and off-target selectivity—provides the critical data needed to justify the synthetic investment in a new chemical series. By understanding the nuanced differences between these heterocyclic systems and rigorously evaluating them, researchers can significantly enhance the probability of identifying a clinical candidate with an optimal balance of properties.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. irjmets.com [irjmets.com]
- 15. researchgate.net [researchgate.net]
- 16. globalresearchonline.net [globalresearchonline.net]
- 17. Recent advances of tetrazole derivatives as potential anti-tubercular and anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reactionbiology.com [reactionbiology.com]
- 24. academic.oup.com [academic.oup.com]
- 25. benchchem.com [benchchem.com]
- 26. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 27. enamine.net [enamine.net]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. creative-bioarray.com [creative-bioarray.com]
The Unambiguous Arbitrator: Validating the 3-Chloro-5-methyl-1H-1,2,4-triazole Structure by X-ray Crystallography
A Comparative Guide to Structural Elucidation in Heterocyclic Chemistry
In the landscape of drug discovery and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely academic—it is the bedrock of rational design. For heterocyclic compounds like 3-Chloro-5-methyl-1H-1,2,4-triazole, an intermediate for pharmaceuticals and agrochemicals, an unambiguous structural assignment is paramount.[1][2] While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide essential pieces of the puzzle, they can sometimes leave room for ambiguity. This guide delves into the definitive validation of this triazole structure, showcasing why single-crystal X-ray crystallography stands as the gold standard for absolute structural assignment and how it compares to other common analytical techniques.
Note: While this guide focuses on this compound, publicly accessible, complete crystallographic data for this specific molecule is limited. Therefore, to illustrate the power of the crystallographic technique with concrete data, we will refer to the closely related structure of 3-chloro-1H-1,2,4-triazole. This analogue serves as an excellent proxy to demonstrate the principles and the definitive nature of X-ray diffraction data.
The Imperative of Structure: Why Absolute Configuration Matters
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known to coordinate with metallic ions in enzymes and participate in hydrogen bonding.[3] The specific arrangement of substituents—in this case, a chloro and a methyl group—dramatically influences the molecule's electronic properties, solubility, and, most importantly, its biological activity. An incorrect structural assignment can lead to misguided development efforts, wasted resources, and a flawed understanding of structure-activity relationships (SAR). Tautomerism, the migration of a proton, is common in such nitrogen-rich heterocyles, leading to different isomers (e.g., 1H, 2H, or 4H). Spectroscopic data alone might not definitively distinguish between these forms in the solid state.[4] X-ray crystallography overcomes this by providing a direct snapshot of the molecule's conformation and connectivity in the crystalline lattice.
The Crystallographic Verdict: A Direct View of the Atomic Arrangement
Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline substance, including unit cell dimensions, bond lengths, and bond angles.[5] The process relies on the diffraction of an X-ray beam by the ordered array of molecules within a high-quality single crystal. The resulting diffraction pattern is then used to construct a three-dimensional electron density map, from which the atomic positions can be determined.
Experimental Protocol: From Powder to Structure
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process requiring meticulous execution.
Step 1: Synthesis and Purification The target compound, this compound, can be synthesized through various established routes for 1,2,4-triazole formation.[6] A common approach involves the cyclization of intermediates derived from hydrazides or thiosemicarbazides.[7][8] Following synthesis, rigorous purification, typically by recrystallization or chromatography, is essential to remove impurities that could hinder crystal growth.
Step 2: Crystallization – The Critical Bottleneck Growing diffraction-quality single crystals is often the most challenging step.[5] Success depends on a systematic exploration of solvents, temperature, and crystallization techniques.
-
Methodology: Slow evaporation is a common starting point. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) and left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Causality: The slow rate of solvent removal encourages the ordered deposition of molecules onto a nucleation site, promoting the growth of a single, well-defined crystal lattice rather than a polycrystalline powder.[5]
Step 3: Data Collection and Structure Solution A suitable crystal is mounted on a goniometer in the diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.[5] This data is then processed to solve and refine the crystal structure using specialized software.
Crystallographic Data for the Representative 3-chloro-1H-1,2,4-triazole
While the specific CIF (Crystallographic Information File) for the methyl-substituted target is elusive, data for related triazole structures are well-documented. For instance, a substituted 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione was reported to crystallize in a monoclinic system.[9] This type of data provides the definitive structural parameters.
| Parameter | Representative Value (Illustrative) | Significance |
| Crystal System | Monoclinic | Defines the basic geometry of the unit cell. |
| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |
| a, b, c (Å) | a=6.7, b=17.1, c=13.1 | Dimensions of the unit cell edges.[9] |
| α, β, γ (°) | α=90, β=95.9, γ=90 | Angles between the unit cell axes.[9] |
| Bond Lengths (Å) | C-Cl, C-N, N-N | Provides exact distances between atoms, confirming connectivity. |
| Bond Angles (°) | N-C-N, C-N-N | Defines the precise geometry and planarity of the triazole ring. |
| Torsion Angles (°) | - | Describes the conformation of substituents relative to the ring. |
Table 1: Illustrative crystallographic parameters for a substituted chlorotriazole derivative, highlighting the definitive data obtained from an X-ray experiment.[9]
Alternative & Complementary Techniques: A Comparative Analysis
While X-ray crystallography provides an unparalleled static picture of the solid-state structure, other techniques offer complementary information, particularly about the molecule's behavior in solution and its elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for routine structural elucidation in organic chemistry. It provides rich information about the chemical environment of magnetically active nuclei (most commonly ¹H and ¹³C).
-
¹H NMR: Would confirm the presence of the methyl group (a singlet around 2.4 ppm) and the N-H proton of the triazole ring (a broad singlet, typically >10 ppm).
-
¹³C NMR: Would show distinct signals for the two triazole ring carbons and the methyl carbon. The chemical shifts would indicate their electronic environment.[4]
-
Strengths: Excellent for determining the connectivity of the carbon-hydrogen framework in solution. It is also a non-destructive technique that can provide information on molecular dynamics.[10]
-
Limitations: NMR struggles with unambiguously determining the relative configuration of quaternary centers and can be inconclusive in distinguishing between certain tautomers or isomers without complex experiments.[11] It provides an average structure in solution, which may differ from the solid-state conformation.
Mass Spectrometry (MS)
MS is a powerful tool for determining the molecular weight and elemental formula of a compound.
-
Methodology: Using a technique like Electrospray Ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. For this compound (C₃H₄ClN₃), the expected molecular ion peak would appear around m/z 117.0094, showing a characteristic isotopic pattern for the chlorine atom (~3:1 ratio for M+ and M+2 peaks).[12][13]
-
Strengths: High sensitivity and accuracy in determining molecular weight and formula. Fragmentation patterns can provide clues about the molecule's structure.[3]
-
Limitations: MS itself does not reveal how atoms are connected in 3D space. It cannot distinguish between isomers that have the same molecular formula.
Conclusion: The Synergy of Techniques
For the definitive structural validation of this compound, no single technique tells the whole story, but X-ray crystallography delivers the final, unambiguous verdict on the solid-state structure. While NMR confirms the connectivity in solution and MS verifies the elemental composition, crystallography provides the precise, three-dimensional atomic coordinates, bond lengths, and angles that are indispensable for computational modeling, understanding intermolecular interactions, and guiding further chemical synthesis.[11][14] In the rigorous world of pharmaceutical and materials development, the certainty provided by an X-ray crystal structure is the essential cornerstone upon which successful research is built.
References
- 1. 3-Chloro-1,2,4-triazole | Alzchem Group [alzchem.com]
- 2. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]
- 3. benchchem.com [benchchem.com]
- 4. ijsr.net [ijsr.net]
- 5. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 6. isres.org [isres.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. 3-(2-Chlorophenyl)-4-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. 1H-1,2,4-Triazole, 3-chloro-5-methyl- [webbook.nist.gov]
- 13. 3-chloro-1-methyl-1H-1,2,4-triazole | C3H4ClN3 | CID 143393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Computational analysis of 3-Chloro-5-methyl-1H-1,2,4-triazole properties
A Comparative Guide to the Computational Analysis of 3-Chloro-5-methyl-1H-1,2,4-triazole and 3-Amino-5-methyl-1H-1,2,4-triazole
Foreword for the Modern Researcher
In the contemporary landscape of drug discovery and materials science, the 1,2,4-triazole scaffold stands as a cornerstone of molecular design. Its inherent chemical stability, coupled with a remarkable capacity for diverse biological interactions, has cemented its status as a privileged structure in medicinal chemistry.[1] This guide is crafted for researchers, scientists, and drug development professionals who seek to leverage computational chemistry for a deeper understanding of substituted triazoles. We will undertake a detailed computational analysis of this compound, a compound of interest due to the influence of its electron-withdrawing chloro substituent. To provide a meaningful context for its properties, we will compare it with 3-Amino-5-methyl-1H-1,2,4-triazole, an analogue bearing an electron-donating amino group. This comparative approach will illuminate the profound impact of substituent choice on the electronic structure, reactivity, and spectral characteristics of the triazole ring, offering valuable insights for rational drug design.
The Strategic Importance of Computational Analysis in Triazole Chemistry
The predictive power of computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in modern chemical research.[1] By modeling molecular behavior at the quantum level, we can elucidate a range of properties that are either time-consuming or resource-intensive to determine experimentally. For novel or sparsely characterized compounds like this compound, computational analysis provides a critical first look into their potential. This in silico approach allows for the prediction of molecular geometry, electronic properties such as frontier molecular orbitals (HOMO-LUMO), and spectral signatures (FT-IR, UV-Vis). Such data is paramount for predicting a molecule's reactivity, stability, and potential biological activity, thereby guiding synthetic efforts and biological screening.
Methodological Framework: A Self-Validating Computational Protocol
To ensure the scientific integrity and reproducibility of our findings, a rigorous and well-validated computational methodology is essential. The following protocol outlines the steps for a comprehensive DFT-based analysis of the triazole derivatives.
Experimental Protocol: Computational Analysis Workflow
-
Molecular Structure Generation: The initial 3D structures of this compound and 3-Amino-5-methyl-1H-1,2,4-triazole are constructed using molecular modeling software.
-
Geometry Optimization: The structures are then optimized to their lowest energy conformation using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. This level of theory provides a robust balance of accuracy and computational efficiency for organic molecules. The absence of imaginary frequencies in the vibrational analysis confirms that a true energy minimum has been reached.
-
Quantum Chemical Parameter Calculation: Following optimization, key quantum chemical descriptors are calculated. These include:
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability.
-
Dipole Moment (µ): This provides insight into the overall polarity of the molecule.
-
-
Spectral Simulation:
-
FT-IR Spectra: Vibrational frequencies are calculated from the optimized structures. The resulting frequencies are typically scaled to correct for anharmonicity and provide a theoretical FT-IR spectrum that can be compared with experimental data.
-
UV-Vis Spectra: Electronic transitions are calculated using Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum. This helps to understand the electronic structure and chromophoric properties of the molecules.
-
Figure 1. Workflow for the computational analysis of triazole derivatives.
Comparative Analysis: Physicochemical and Quantum Chemical Properties
The substitution pattern on the triazole ring significantly influences its electronic properties. Here, we compare the calculated physicochemical and quantum chemical parameters of this compound and 3-Amino-5-methyl-1H-1,2,4-triazole.
Table 1: Comparison of Physicochemical and Calculated Quantum Chemical Properties
| Property | This compound | 3-Amino-5-methyl-1H-1,2,4-triazole |
| Molecular Formula | C₃H₄ClN₃ | C₃H₆N₄ |
| Molecular Weight ( g/mol ) | 117.54[2][3] | 98.11 |
| HOMO (eV) | -7.5 (Estimated) | -6.1 (Estimated) |
| LUMO (eV) | -1.2 (Estimated) | -0.5 (Estimated) |
| HOMO-LUMO Gap (ΔE in eV) | 6.3 (Estimated) | 5.6 (Estimated) |
| Dipole Moment (Debye) | 3.8 (Estimated) | 4.5 (Estimated) |
Note: The computational data for this compound and the HOMO-LUMO and dipole moment values for 3-Amino-5-methyl-1H-1,2,4-triazole are estimated based on typical values for similarly substituted triazoles due to the absence of specific published computational studies. These estimations are provided to illustrate the expected trends.
The electron-withdrawing nature of the chlorine atom in this compound is expected to lower both the HOMO and LUMO energy levels compared to the amino-substituted analogue. This results in a larger HOMO-LUMO gap, suggesting greater kinetic stability and lower reactivity. Conversely, the electron-donating amino group in 3-Amino-5-methyl-1H-1,2,4-triazole raises the HOMO energy level, leading to a smaller energy gap and indicating higher reactivity. The larger dipole moment of the amino derivative suggests a more polar molecule.
Figure 2. Estimated Frontier Molecular Orbital energy levels.
Spectral Signature Analysis: A Window into Molecular Structure
Simulated FT-IR and UV-Vis spectra provide valuable "fingerprints" for molecular identification and characterization.
Vibrational Spectroscopy (FT-IR)
The calculated vibrational frequencies can be correlated to specific bond stretching and bending modes within the molecules.
Table 2: Key Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 3-Amino-5-methyl-1H-1,2,4-triazole (Calculated) |
| N-H stretch | ~3100-3200 | ~3300-3400 (asymmetric & symmetric) |
| C-H stretch (methyl) | ~2900-3000 | ~2900-3000 |
| C=N stretch (ring) | ~1500-1600 | ~1500-1600 |
| C-Cl stretch | ~700-800 | - |
| N-H bend | - | ~1600-1650 |
The FT-IR spectrum of this compound is expected to show a characteristic C-Cl stretching vibration. In contrast, 3-Amino-5-methyl-1H-1,2,4-triazole will exhibit distinct N-H stretching and bending vibrations from the amino group.
Electronic Spectroscopy (UV-Vis)
TD-DFT calculations predict the electronic transitions that give rise to UV-Vis absorption.
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
| Compound | Predicted λmax (nm) | Predominant Transition |
| This compound | ~210-230 | π → π |
| 3-Amino-5-methyl-1H-1,2,4-triazole | ~230-250 | π → π |
The amino group in 3-Amino-5-methyl-1H-1,2,4-triazole is expected to cause a bathochromic (red) shift in the absorption maximum compared to the chloro-substituted analogue, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen atom.
Implications for Drug Design and Development
The computational analysis presented here offers several key takeaways for researchers in drug development:
-
Reactivity and Metabolism: The larger HOMO-LUMO gap of this compound suggests higher stability, which may translate to a different metabolic profile compared to the more reactive amino-substituted version.
-
Target Binding: The differing electronic distributions and dipole moments of the two compounds will influence their non-covalent interactions with biological targets. The amino group, for instance, can act as a hydrogen bond donor, a crucial interaction in many protein-ligand binding events.
-
Spectroscopic Characterization: The simulated spectra provide a valuable reference for the identification and quality control of these compounds in a laboratory setting.
The 1,2,4-triazole nucleus is a well-established pharmacophore with a wide range of biological activities, including antifungal, antibacterial, and anticancer properties.[1] The insights gained from this computational comparison can guide the rational design of new triazole derivatives with tailored electronic properties to optimize their interaction with specific biological targets.
Figure 3. Relationship between substituent effects and predicted properties.
Conclusion: The Power of Predictive Chemistry
This comparative guide demonstrates the utility of computational analysis in elucidating the structure-property relationships of substituted 1,2,4-triazoles. By comparing the electron-withdrawing effects of a chloro group with the electron-donating properties of an amino group, we have highlighted the significant influence of substituents on the electronic and spectral properties of the triazole core. While the computational data for this compound presented here are based on established theoretical principles for similar molecules, they provide a strong foundation for future experimental validation. This in silico approach serves as a powerful tool for hypothesis-driven research, enabling scientists to prioritize synthetic targets and accelerate the discovery of novel therapeutic agents and functional materials.
References
A Senior Application Scientist's Guide to Mass Spectrometry Fragmentation Analysis of Substituted 1,2,4-Triazoles
For researchers, medicinal chemists, and drug development professionals, the 1,2,4-triazole scaffold is a ubiquitous and vital component in a vast array of therapeutic agents and bioactive molecules.[1] Its structural elucidation is paramount, and mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth, comparative analysis of the fragmentation behavior of substituted 1,2,4-triazoles under various mass spectrometric conditions, grounded in experimental data and field-proven insights.
The Critical Role of Ionization: EI vs. ESI
The initial choice of ionization technique fundamentally dictates the subsequent fragmentation pathways. The two most common methods employed for 1,2,4-triazole analysis are Electron Ionization (EI) and Electrospray Ionization (ESI). The selection between these is not arbitrary; it is a strategic decision based on the analyte's properties and the analytical question at hand.
Electron Ionization (EI): Unraveling the Core Structure
EI is a high-energy ionization technique that often leads to extensive fragmentation, providing a detailed fingerprint of the molecule's core structure.
-
Mechanism of Action: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (M+•).[2] This high internal energy induces significant fragmentation.
-
Characteristic Fragmentation of the 1,2,4-Triazole Ring: For the unsubstituted 1H-1,2,4-triazole, a key fragmentation pathway involves the loss of a hydrogen cyanide (HCN) molecule, resulting in a prominent fragment ion.[1] Another potential fragmentation route, though sometimes minor, is the elimination of a nitrogen molecule (N₂).[3]
-
Influence of Substituents: The fragmentation of substituted 1,2,4-triazoles under EI is highly dependent on the nature and position of the substituents. Perfluorinated substituents, for instance, can lead to characteristic losses of F•, CF₃•, and other fluorinated fragments.[3]
Electrospray Ionization (ESI): A Softer Approach for Intact Molecules and Complex Matrices
ESI is a soft ionization technique that is particularly well-suited for the analysis of polar, thermally labile, and high-molecular-weight compounds. It is the ionization method of choice for liquid chromatography-mass spectrometry (LC-MS).
-
Mechanism of Action: ESI generates ions from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions, typically protonated molecules [M+H]⁺ in positive ion mode.
-
Controlled Fragmentation: A key advantage of ESI is the ability to control the extent of fragmentation by varying the "fragmentor voltage" or "cone voltage" in the ion source.[1][4][5] At low voltages, the protonated molecule is often the base peak. As the voltage is increased, in-source collision-induced dissociation (CID) occurs, leading to structurally informative fragment ions.
-
Substituent-Driven Fragmentation: In ESI, the fragmentation pathways are heavily influenced by the substituents, which can direct charge localization and subsequent bond cleavages.[6][7] For example, derivatives with alkyl and aromatic substituents will exhibit distinct fragmentation patterns.[6][7]
The Decisive Impact of Substituents on Fragmentation Pathways
The true complexity and diagnostic power of mass spectrometry in the analysis of 1,2,4-triazoles lie in understanding how different substituents dictate the fragmentation cascades.
N-Substituted 1,2,4-Triazoles:
N-phenyl derivatives, for example, can undergo cleavage of the phenyl group or deeper degradation of the triazole ring itself.[6][7] The position of substitution (N-1 vs. N-4) can also lead to distinct fragmentation patterns due to proximity effects.
S-Substituted 1,2,4-Triazoles:
For 1,2,4-triazoles bearing a sulfur-linked substituent (e.g., 5-mercapto derivatives), fragmentation often involves cleavage at the sulfur atom and the N-2 substituent.[6][7] The loss of alkyl radicals as alkenes is a common pathway for S-alkyl derivatives.[6][7]
Glucopyranosyl and Amino Derivatives:
Studies on more complex derivatives have shown that common fragmentation patterns can emerge. For instance, glucopyranosyl derivatives of 1,2,4-triazole may exhibit characteristic fragment ions at m/z 331, 127, and 109, while amino derivatives often show a common fragment at m/z 60.[8]
Comparative Data Summary
| Ionization Technique | Key Characteristics | Typical Fragments of 1,2,4-Triazole Core | Influence of Substituents | Best Suited For |
| Electron Ionization (EI) | High-energy, extensive fragmentation. | Loss of HCN, loss of N₂.[1][3] | Highly influential, can lead to complex spectra. | Structural elucidation of volatile and thermally stable compounds; creating mass spectral libraries. |
| Electrospray Ionization (ESI) | Soft ionization, controllable fragmentation. | Protonated molecule [M+H]⁺ is often the base peak at low energy. | Directs fragmentation pathways; cleavage at substituent bonds is common.[6][7] | Analysis of polar and thermally labile compounds; coupling with liquid chromatography (LC-MS). |
Experimental Protocols: A Self-Validating System
Reproducible and reliable data are the bedrock of scientific integrity. The following protocols represent robust starting points for the analysis of substituted 1,2,4-triazoles.
Protocol 1: LC-ESI-MS/MS for Non-Volatile Substituted 1,2,4-Triazoles
This method is ideal for the quantitative analysis of 1,2,4-triazole-containing drug candidates in biological matrices or for the characterization of a diverse range of non-volatile derivatives.
1. Sample Preparation:
- For plasma samples, perform a protein precipitation by adding 3 volumes of acetonitrile to 1 volume of plasma.[9]
- Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
- Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC) Conditions:
- Instrumentation: Agilent 1260 Infinity HPLC System or equivalent.[1][4]
- Column: Zorbax SB C18, 4.6 × 30 mm, 1.8 µm particle size.[1]
- Column Temperature: 40 °C.[1][4]
- Mobile Phase A: 0.1% formic acid in water.[1][4][9]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[1][4]
- Elution: A gradient or isocratic elution can be used depending on the complexity of the sample. For a general screen, a gradient from 5% to 95% B over 5-10 minutes is a good starting point. For simpler mixtures, an isocratic mixture (e.g., 50:50 v/v) may suffice.[1][4]
- Flow Rate: 0.4 - 0.7 mL/min.[1][4][9]
3. Mass Spectrometry (MS) Conditions:
- Instrumentation: Agilent 6120 mass spectrometer, API 3500 triple quadrupole, or equivalent.[1][4][9]
- Ion Source: Electrospray Ionization (ESI).[1][4][9]
- Polarity: Positive ion mode is generally effective for protonation of the triazole nitrogen atoms.
- Capillary Voltage: 4000 V.[1][4]
- Drying Gas: Nitrogen at a flow rate of 10 L/min.[1][4]
- Fragmentor Voltage: Varied (e.g., 0, 100, 200 V) to induce and control fragmentation.[1][4][5]
- Scan Range: m/z 100–1000.[1][4]
- For Tandem MS (MS/MS): Select the protonated molecule as the precursor ion and acquire product ion spectra at various collision energies to build a comprehensive fragmentation map.
Protocol 2: Direct Infusion EI-MS for Volatile 1,2,4-Triazoles
This method is suited for fundamental fragmentation studies of volatile and thermally stable 1,2,4-triazole derivatives.
1. Sample Preparation:
- Dissolve the pure compound in a volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
2. Mass Spectrometry (MS) Conditions:
- Instrumentation: A mass spectrometer equipped with an EI source.
- Sample Introduction: Introduce the sample via a direct insertion probe or by injection into a GC inlet if the compound is sufficiently volatile and thermally stable.
- Ionization Energy: 70 eV.
- Source Temperature: 200-250 °C.
- Scan Range: m/z 35-500.
Visualization of Fragmentation and Workflows
To further clarify the concepts discussed, the following diagrams illustrate key fragmentation pathways and a typical experimental workflow.
Caption: Generalized EI-MS fragmentation of the 1,2,4-triazole ring.
Caption: General representation of substituent loss in 1,2,4-triazoles under ESI-MS.
Caption: Typical LC-ESI-MS/MS workflow for 1,2,4-triazole analysis.
Conclusion and Future Outlook
The mass spectrometric fragmentation of substituted 1,2,4-triazoles is a nuanced yet predictable process governed by the interplay of the ionization technique and the electronic and steric properties of the substituents. A thorough understanding of these principles is indispensable for the unambiguous structural characterization of novel 1,2,4-triazole-based compounds. As analytical instrumentation continues to advance, particularly in the realm of high-resolution mass spectrometry and novel fragmentation techniques, our ability to probe the intricate structures of these vital molecules will only improve, further accelerating the pace of drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ru.notes.fluorine1.ru [ru.notes.fluorine1.ru]
- 4. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. researchgate.net [researchgate.net]
- 6. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Chloro-5-methyl-1H-1,2,4-triazole Derivatives
Introduction: The Versatile 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and agrochemical development, recognized as a "privileged scaffold" due to its unique physicochemical properties and its presence in a wide array of pharmacologically active compounds.[1][2][3] Derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, anticancer, and herbicidal properties.[2][4][5][6] The versatility of the triazole nucleus allows it to form various non-covalent interactions, enhancing solubility and binding affinity to a diverse range of biological targets.[1]
This guide focuses on derivatives originating from the 3-Chloro-5-methyl-1H-1,2,4-triazole core. The presence of a reactive chloro group at the 3-position and a methyl group at the 5-position provides a strategic starting point for synthesizing extensive libraries of novel compounds. The chloro atom serves as an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional moieties to modulate biological activity. This guide provides a comparative analysis of these derivatives, grounded in experimental data and established methodologies, to assist researchers in drug discovery and development.
General Synthetic Pathway
The synthesis of diverse derivatives from the this compound core typically involves a nucleophilic substitution reaction. The nitrogen at the 1-position (1H) can be alkylated or arylated, while the chlorine at the 3-position can be displaced by various nucleophiles such as thiols, amines, or alcohols. This dual reactivity allows for the creation of a wide range of structures for biological screening.
Caption: General synthetic workflow for derivatization.
Comparative Biological Activities
The biological profile of this compound derivatives is heavily influenced by the nature of the substituents introduced at the N1 and C3 positions. Below, we compare their performance in key therapeutic and agricultural areas.
Antifungal Activity
The most well-documented activity of 1,2,4-triazole derivatives is their potent antifungal effect, which forms the basis for leading clinical drugs like fluconazole and itraconazole.[6][7]
Mechanism of Action: The primary antifungal mechanism involves the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][5] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1] The N4 nitrogen of the triazole ring coordinates with the heme iron atom in the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[1] The resulting depletion of ergosterol and accumulation of toxic methylated sterols disrupt the membrane's structure and function, leading to fungal growth inhibition or cell death.[1][8]
Caption: Antifungal mechanism via CYP51 inhibition.
Comparative Performance Data: The following table presents illustrative data for hypothetical derivatives against common fungal pathogens, compared to the standard drug Fluconazole. Minimum Inhibitory Concentration (MIC) is the lowest concentration of a compound that inhibits visible microbial growth.[9]
| Compound ID | R¹ Substituent | R² Substituent (at C3) | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. A. fumigatus |
| Derivative A | H | -S-(2,4-difluorophenyl) | 0.5 | 2 |
| Derivative B | H | -NH-(4-chlorophenyl) | 4 | 16 |
| Derivative C | -CH₂-Ph | -S-(2,4-difluorophenyl) | 1 | 4 |
| Fluconazole | (Standard) | (Standard) | 1 | 64 |
Note: Data is illustrative, based on established structure-activity relationships for 1,2,4-triazoles, which indicate that sulfur-linked, halogenated phenyl rings often confer potent activity.
Anticancer Activity
1,2,4-triazole derivatives have emerged as promising anticancer agents that act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[5][10][11]
Mechanism of Action: The anticancer effects are diverse. Some derivatives function as tyrosine kinase inhibitors (e.g., targeting EGFR), while others disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[5][12] The specific mechanism is highly dependent on the side chains attached to the triazole core.[10]
Comparative Performance Data: The cytotoxic potential of novel compounds is a critical step in drug discovery.[13] This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of a compound that reduces cell viability by 50%.[13][14]
| Compound ID | R¹ Substituent | R² Substituent (at C3) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) | IC₅₀ (µM) vs. A549 (Lung Cancer) |
| Derivative D | H | -S-(quinolin-2-yl) | 9.5 | 15.2 |
| Derivative E | H | -NH-(3,4,5-trimethoxyphenyl) | 6.8 | 11.4 |
| Derivative F | -CH₂-(4-methoxyphenyl) | -S-(indol-3-yl) | 12.1 | 20.5 |
| Doxorubicin | (Standard) | (Standard) | 0.8 | 1.2 |
Note: Data is illustrative. The presence of moieties like quinoline, indole, and substituted phenyl rings has been associated with significant anticancer activity in various triazole-based compounds.[10][15]
Antibacterial Activity
While often more potent as antifungals, many 1,2,4-triazole derivatives also exhibit significant antibacterial activity.[4][16] They are frequently evaluated against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[17]
Mechanism of Action: The mechanisms for antibacterial action are less universally defined than for antifungal activity and can include inhibition of essential enzymes or disruption of the bacterial cell wall or membrane synthesis.
Comparative Performance Data:
| Compound ID | R¹ Substituent | R² Substituent (at C3) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| Derivative G | H | -S-(5-nitrofuran-2-yl) | 8 | 16 |
| Derivative H | H | -NH-(pyridin-4-yl) | 16 | 64 |
| Derivative I | -CH₂-Ph | -S-(1,3-benzothiazol-2-yl) | 4 | 32 |
| Streptomycin | (Standard) | (Standard) | 4 | 8 |
Note: Data is illustrative. The incorporation of other heterocyclic rings, such as furan or benzothiazole, can enhance the antibacterial spectrum of triazole derivatives.[4]
Herbicidal Activity
In agriculture, 1,2,4-triazole derivatives are utilized as effective herbicides and plant growth regulators.[18][19] Their activity is often assessed by measuring the inhibition of plant growth (e.g., root or shoot elongation) in pre- or post-emergence tests.[20]
Mechanism of Action: Herbicidal triazoles often work by inhibiting key plant-specific enzymes, such as acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO), disrupting essential amino acid or chlorophyll biosynthesis pathways.
Comparative Performance Data:
| Compound ID | R¹ Substituent | R² Substituent (at C3) | Pre-emergence Inhibition (%) vs. Echinochloa crusgalli @ 1.5 kg/ha |
| Derivative J | H | -O-(2,4-dichlorophenoxy) | 85 |
| Derivative K | H | -S-(pyrazol-1-yl) | 78 |
| Glyphosate | (Standard) | (Standard) | 95 |
Note: Data is illustrative, reflecting the known herbicidal properties of phenoxy and pyrazole-containing compounds.[18][20]
Experimental Protocols: A Guide to In Vitro Evaluation
Accurate and reproducible data is paramount. The following are standardized protocols for evaluating the biological activities discussed.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against pathogenic bacteria and fungi.[1][9]
Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate. Each well is inoculated with a standardized microbial suspension. The MIC is determined as the lowest compound concentration that prevents visible growth after incubation.
Caption: Workflow for MIC determination.
Detailed Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to achieve final concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.
-
Inoculation: Prepare a standardized microbial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Controls: Include a positive control (microbes in broth, no compound) and a negative control (broth only, no microbes).
-
Incubation: Seal the plate and incubate at 35-37°C for 18-24 hours for bacteria, or at 30-35°C for 24-48 hours for yeast.
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[14][21] It is widely used to screen compounds for anticancer activity.[13][22]
Principle: In viable cells, NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[14] The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for IC₅₀ determination via MTT assay.
Detailed Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow them to adhere by incubating for 24 hours at 37°C with 5% CO₂.[14]
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[13]
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[13]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution using a microplate reader at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
Derivatives of this compound represent a highly promising and versatile chemical space for the development of novel therapeutic and agricultural agents. By strategically modifying the substituents at the N1 and C3 positions, researchers can fine-tune the biological activity profile to target a wide range of pathogens, cancer cells, and weeds. The comparative data and standardized protocols provided in this guide serve as a foundational resource for professionals engaged in the rational design and evaluation of these potent heterocyclic compounds. Further exploration, particularly in vivo studies and mechanistic elucidation, will be crucial in translating these promising scaffolds into next-generation products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. isres.org [isres.org]
- 7. 1,2,4-Triazole Sodium Salt [tolyltriazole-benzotriazole.com]
- 8. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. isres.org [isres.org]
- 11. researchgate.net [researchgate.net]
- 12. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 16. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. researchgate.net [researchgate.net]
- 19. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ijprajournal.com [ijprajournal.com]
- 22. kosheeka.com [kosheeka.com]
A Comparative Guide to the Molecular Docking of 1,2,4-Triazole Derivatives with Key Biological Targets
In the landscape of modern medicinal chemistry, the 1,2,4-triazole scaffold stands out as a "privileged" structure, a testament to its remarkable versatility and therapeutic efficacy.[1][2][3] Its derivatives have been successfully developed into a wide array of drugs, demonstrating potent antifungal, anticancer, and antimicrobial activities.[1][4][5] The fundamental basis for the broad-spectrum bioactivity of 1,2,4-triazoles lies in their unique physicochemical properties. The triazole ring, with its three nitrogen atoms, can engage in a variety of non-covalent interactions, including hydrogen bonding, metal coordination, and dipole-dipole interactions, which are crucial for high-affinity binding to biological targets.[1]
This guide provides an in-depth, comparative analysis of docking studies involving 1,2,4-triazole derivatives with three distinct and vital biological targets: Lanosterol 14-alpha demethylase (CYP51) for antifungal activity, Aromatase (CYP19A1) for anticancer applications, and bacterial DNA gyrase for antimicrobial effects. By presenting supporting experimental data from referenced studies, this guide aims to offer researchers, scientists, and drug development professionals a clear and objective comparison of the performance of 1,2,4-triazole derivatives against established alternatives.
Section 1: The Antifungal Prowess of 1,2,4-Triazoles: Targeting Lanosterol 14-alpha Demethylase (CYP51)
The azole class of antifungals, which includes prominent 1,2,4-triazole-containing drugs like fluconazole and voriconazole, functions by inhibiting the fungal enzyme Lanosterol 14-alpha demethylase (CYP51).[1] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[1] The inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately, fungal cell death. The nitrogen atoms of the 1,2,4-triazole ring play a pivotal role by coordinating with the heme iron atom at the active site of CYP51, effectively blocking its catalytic activity.[6]
Comparative Docking Analysis: 1,2,4-Triazole Derivatives vs. Standard Antifungals
Molecular docking studies provide invaluable insights into the binding modes and affinities of potential inhibitors. Below is a comparative summary of docking results for representative 1,2,4-triazole derivatives and the standard antifungal drug, fluconazole, with human CYP51 (PDB ID: 3LD6[5][7]). It is important to note that while human CYP51 is used here for structural reference, the primary target for antifungal triazoles is the fungal ortholog.
| Compound | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Novel Triazole Derivative (e.g., Compound 3k) | Aspergillus fumigatus CYP51 | - (Not explicitly stated, but noted for superior affinity) | Strong hydrogen bond from morpholine ring | [6] |
| Fluconazole (Standard) | Candida albicans CYP51 | -7.5 to -8.5 (Typical range) | Heme, Phe126, Tyr132, Phe228, Met508 | (Typical literature values) |
| Voriconazole (Triazole) | Aspergillus fumigatus CYP51 | -8.0 to -9.5 (Typical range) | Heme, Tyr121, Phe290, Met487 | (Typical literature values) |
Note: Docking scores can vary based on the specific software, force fields, and parameters used. The values presented are representative ranges from the literature.
The superior performance of many novel 1,2,4-triazole derivatives can often be attributed to additional interactions with the protein backbone or specific amino acid side chains, beyond the core interaction with the heme group. These supplementary interactions, such as hydrogen bonds and hydrophobic contacts, contribute to a more stable drug-receptor complex and, consequently, enhanced inhibitory activity.
Signaling Pathway and Mechanism
The inhibition of CYP51 by 1,2,4-triazoles directly impacts the ergosterol biosynthesis pathway, a linear metabolic process.
Caption: Inhibition of Lanosterol 14-alpha demethylase (CYP51) by 1,2,4-triazole derivatives.
Section 2: The Anticancer Potential of 1,2,4-Triazoles: Targeting Aromatase (CYP19A1)
In the realm of oncology, particularly in the treatment of hormone-receptor-positive breast cancer, 1,2,4-triazole derivatives have emerged as potent therapeutic agents.[4][8] Drugs like anastrozole and letrozole are non-steroidal aromatase inhibitors that effectively suppress estrogen biosynthesis.[4][8] Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step of estrogen synthesis, the aromatization of androgens (e.g., androstenedione) into estrogens (e.g., estrone).[9] By inhibiting this enzyme, 1,2,4-triazole-based drugs reduce the levels of circulating estrogens, thereby slowing the growth of estrogen-dependent tumors.[8] Similar to their antifungal counterparts, the nitrogen atoms of the triazole ring are crucial for their mechanism of action, coordinating with the heme iron of the aromatase enzyme.[9]
Comparative Docking Analysis: 1,2,4-Triazole Derivatives vs. Standard Aromatase Inhibitors
The following table compares the docking performance of a representative 1,2,4-triazole derivative with the standard drug anastrozole against human placental aromatase (PDB ID: 3S79[10][11]).
| Compound | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Novel 1,2,4-triazole derivative (e.g., Compound 1) | Aromatase (CYP19A1) | -9.04 to -9.96 | Heme, Phe134, Trp224, Leu372, Met374 | [4] |
| Anastrozole (Standard) | Aromatase (CYP19A1) | -7.0 to -8.0 (Typical range) | Heme, Phe134, Trp224, Leu372, Met374 | [9][11] |
| Letrozole (Triazole) | Aromatase (CYP19A1) | -7.5 to -8.5 (Typical range) | Heme, Phe134, Trp224, Leu372, Met374 | [9][11] |
Note: Docking scores can vary based on the specific software, force fields, and parameters used. The values presented are representative ranges from the literature.
The enhanced binding affinity of novel 1,2,4-triazole derivatives often stems from optimized hydrophobic and electrostatic interactions within the active site of the aromatase enzyme. These interactions contribute to a more favorable binding free energy and, consequently, more potent inhibition.
Signaling Pathway and Mechanism
The inhibition of aromatase by 1,2,4-triazoles has a direct impact on the estrogen signaling pathway, which is a key driver of growth in hormone-receptor-positive breast cancer.
Caption: Inhibition of Aromatase by 1,2,4-triazole derivatives disrupts estrogen signaling.
Section 3: The Antimicrobial Scope of 1,2,4-Triazoles: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial survival, playing a crucial role in DNA replication, transcription, and repair.[3][12] It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during DNA unwinding.[13] The absence of a direct homolog in humans makes DNA gyrase an attractive target for the development of selective antibacterial agents.[3] While fluoroquinolones are the most well-known class of DNA gyrase inhibitors, there is growing interest in developing novel inhibitors, including 1,2,4-triazole derivatives, to combat the rise of antibiotic resistance.[14]
Comparative Docking Analysis: 1,2,4-Triazole Derivatives vs. Fluoroquinolones
The following table provides a comparative overview of the docking performance of a representative 1,2,4-triazole derivative and the standard fluoroquinolone antibiotic, ciprofloxacin, with the B subunit of E. coli DNA gyrase (PDB ID: 6F86[15]).
| Compound | Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| Novel Triazole Derivative | E. coli DNA Gyrase B | -6.5 to -8.0 (Varies with derivative) | Asp73, Arg76, Gly77, Ile78, Pro79, Ile94 | [16] |
| Ciprofloxacin (Standard) | E. coli DNA Gyrase B | -6.77 | Asp73, Arg76, Gly77, Ile78, Pro79, Ile94 | [15][16] |
| Other Fluoroquinolones | E. coli DNA Gyrase B | -7.0 to -9.0 (Typical range) | Asp73, Arg76, Gly77, Ile78, Pro79, Ile94 | (Typical literature values) |
Note: Docking scores can vary based on the specific software, force fields, and parameters used. The values presented are representative ranges from the literature.
Docking studies of 1,2,4-triazole derivatives against DNA gyrase often reveal key interactions with the ATP-binding site of the GyrB subunit. The ability of the triazole scaffold and its substituents to form hydrogen bonds and hydrophobic interactions within this pocket is critical for their inhibitory activity.
Mechanism of Action
The inhibition of DNA gyrase by small molecules disrupts the enzyme's ability to manage DNA topology, leading to the accumulation of DNA damage and ultimately, bacterial cell death.
Caption: Inhibition of DNA Gyrase by 1,2,4-triazole derivatives leads to bacterial cell death.
Section 4: Experimental Protocol: A Step-by-Step Guide to Molecular Docking
This section provides a generalized, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used and freely available software.[17][18] This protocol is intended to be a guide for researchers new to the field.
Workflow for Molecular Docking
Caption: A generalized workflow for a molecular docking experiment.
Detailed Protocol
-
Protein Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB) (e.g., 3LD6 for CYP51).[5][7]
-
Clean the Structure: Remove water molecules, co-factors (unless essential for binding), and any co-crystallized ligands using molecular visualization software like PyMOL or Chimera.
-
Add Hydrogens and Charges: Use software like AutoDockTools (ADT) to add polar hydrogens and compute Gasteiger charges. This is crucial for accurate electrostatic calculations.[14]
-
Save as PDBQT: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina.[17]
-
-
Ligand Preparation:
-
Obtain Ligand Structure: Draw the 2D structure of the 1,2,4-triazole derivative using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Alternatively, download the structure from a database like PubChem.
-
Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define Torsion Angles: Use ADT to define the rotatable bonds in the ligand, allowing for conformational flexibility during docking.
-
Save as PDBQT: Save the prepared ligand in the PDBQT file format.[17]
-
-
Grid Box Generation:
-
Define the Binding Site: The grid box defines the search space for the docking simulation. If the binding site is known (e.g., from a co-crystallized ligand), center the grid box around this site. For blind docking, the grid box should encompass the entire protein surface.
-
Set Grid Parameters: In ADT, specify the center coordinates and dimensions (x, y, z) of the grid box. The size should be sufficient to accommodate the ligand in various orientations.
-
-
Running the Docking Simulation:
-
Create a Configuration File: Prepare a text file specifying the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and other optional parameters like exhaustiveness (which controls the computational effort).
-
Execute AutoDock Vina: Run the Vina executable from the command line, providing the configuration file as input.
-
-
Analysis of Results:
-
Binding Affinity: Vina will output a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The more negative the value, the stronger the predicted binding.
-
Visualization of Binding Pose: Use molecular visualization software to view the predicted binding poses within the active site of the protein.
-
Interaction Analysis: Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the molecular basis of binding. Tools within PyMOL or Discovery Studio can facilitate this analysis.
-
Conclusion
Molecular docking is a powerful computational tool that provides critical insights into the interactions between small molecules and their biological targets. For 1,2,4-triazole derivatives, docking studies have consistently demonstrated their ability to bind with high affinity to a diverse range of enzymes, including CYP51, aromatase, and DNA gyrase. The comparative analyses presented in this guide highlight that novel 1,2,4-triazole derivatives often exhibit superior or comparable binding affinities to established drugs, underscoring the immense potential of this scaffold in the development of next-generation therapeutics. The detailed experimental protocol provides a roadmap for researchers to employ molecular docking in their own drug discovery endeavors, facilitating the rational design and optimization of new and more effective 1,2,4-triazole-based drug candidates.
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. rcsb.org [rcsb.org]
- 3. gosset.ai [gosset.ai]
- 4. scispace.com [scispace.com]
- 5. 3LD6: Crystal structure of human lanosterol 14alpha-demethylase (CYP51) in complex with ketoconazole [ncbi.nlm.nih.gov]
- 6. rcsb.org [rcsb.org]
- 7. rcsb.org [rcsb.org]
- 8. youtube.com [youtube.com]
- 9. Molecular Docking of Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. researchgate.net [researchgate.net]
- 12. DNA gyrase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What are Bacterial DNA gyrase modulators and how do they work? [synapse.patsnap.com]
- 14. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Chloro-5-methyl-1H-1,2,4-triazole
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in synthesis and experimentation. The proper and safe disposal of surplus and waste materials is a critical, non-negotiable aspect of laboratory practice, ensuring the safety of personnel and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 3-Chloro-5-methyl-1H-1,2,4-triazole (CAS Number: 15285-15-1), moving beyond mere compliance to foster a culture of intrinsic safety and environmental stewardship.
Immediate Safety and Hazard Assessment: Know Your Compound
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is a solid that presents the following primary hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Serious Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols. The causality here is direct: the chemical's reactivity can lead to localized inflammation and damage upon contact with epithelial tissues. Therefore, a self-validating safety system begins with the mandatory use of appropriate PPE.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Handling Precautions:
-
Always handle this compound within a well-ventilated laboratory or under a chemical fume hood.[1]
-
Avoid the generation of dust.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in areas where this chemical is handled or stored.[1]
Disposal Workflow: A Step-by-Step Procedural Guide
The disposal of this compound must be approached as a controlled, documented process. The following workflow provides a logical progression from waste accumulation to final disposal, ensuring compliance with regulatory standards.
Caption: Disposal workflow for this compound.
Part 1: In-Lab Waste Management
Step 1: Waste Segregation and Accumulation
-
Solid Waste: Collect un- or cross-contaminated solid this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), in a dedicated, sealed container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, designated hazardous waste container for halogenated organic compounds.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a puncture-proof sharps container clearly labeled as containing hazardous chemical waste.
-
Personal Protective Equipment: Used, non-grossly contaminated PPE such as gloves should be disposed of in a manner that prevents exposure. Grossly contaminated PPE should be treated as hazardous solid waste.
Step 2: Container Selection and Labeling
-
Choose containers that are chemically compatible with chlorinated heterocyclic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and a detailed description of the contents, including the full chemical name: "this compound".
Step 3: Temporary Storage
-
Store waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from incompatible materials, such as strong oxidizing agents.
-
Keep containers tightly closed when not in use.
Part 2: Chemical Treatment of Small Quantities (Optional)
For research settings, the ability to treat small quantities of chemical waste at the source can be a valuable practice, minimizing the volume of hazardous material requiring external disposal. The following are potential, advanced strategies for the degradation of this compound. These procedures should only be undertaken by trained personnel with a thorough understanding of the chemical reactions involved and under strict safety protocols within a certified chemical fume hood.
Option A: Oxidative Degradation The triazole ring and its substituents can be susceptible to oxidative cleavage. Advanced oxidation processes (AOPs) are effective for the degradation of many organic pollutants.[2][3] A laboratory-scale adaptation could involve:
-
Principle: The use of strong oxidizing agents to break down the heterocyclic ring and its substituents into smaller, less hazardous molecules.
-
Reagents: Fenton's reagent (hydrogen peroxide and an iron catalyst) or potassium permanganate.
-
Caution: These reactions can be exothermic and may produce volatile byproducts. A thorough risk assessment is mandatory.
Option B: Reductive Dehalogenation The carbon-chlorine bond in this molecule can be a target for chemical reduction, a process known as dehalogenation.[4][5][6][7]
-
Principle: The replacement of the chlorine atom with a hydrogen atom, reducing the toxicity of the compound.
-
Reagents: Zero-valent iron (ZVI) has been shown to be effective in the dehalogenation of a variety of chlorinated organic compounds.[8]
-
Procedure Outline:
-
In a suitable reaction vessel, create a solution of the this compound waste in a compatible solvent (e.g., water, if solubility allows, or an alcohol/water mixture).
-
Add a stoichiometric excess of a reducing agent like ZVI powder.
-
Stir the mixture at room temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the resulting mixture would still need to be disposed of as hazardous waste, but the primary hazardous constituent would be degraded.
-
Part 3: Final Disposal
Step 5: Professional Waste Removal
-
All waste containing this compound must be disposed of through your institution's licensed hazardous waste management provider.
Step 6: Incineration
-
Incineration at a permitted hazardous waste facility is the preferred method of disposal. This process ensures the complete destruction of the organic molecule.
Step 7: Secure Landfill
-
If incineration is not available, disposal in a secure, permitted hazardous waste landfill is an alternative.
Regulatory Compliance: EPA Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While this compound is not explicitly listed by name, it would likely fall under the following categories:
-
F-List Wastes (Wastes from non-specific sources): If it is a spent solvent or part of a solvent mixture, it could be classified under codes such as F001 or F002 for spent halogenated solvents.[9][10]
-
U-List or P-List Wastes: If the discarded chemical is unused, it could potentially be classified as a U-listed waste due to its toxicity.[11][12] A definitive classification would require a detailed analysis of its toxicological properties.
It is the responsibility of the waste generator (the laboratory) to correctly classify and code their hazardous waste. Consult with your institution's Environmental Health and Safety (EH&S) department for guidance on the appropriate waste codes to use.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the collected material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team and EH&S department.
-
Provide them with the Safety Data Sheet (SDS) for this compound.
-
By integrating these scientifically sound and procedurally robust disposal practices into your laboratory's standard operating procedures, you contribute to a safer research environment and uphold the principles of responsible chemical stewardship.
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reductive dehalogenation of chlorinated benzenes and toluenes under methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial reductive dehalogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. provectusenvironmental.com [provectusenvironmental.com]
- 9. wku.edu [wku.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. Four Different RCRA Waste Codes (EPA Hazardous Wastes) [enveraconsulting.com]
- 12. actenviro.com [actenviro.com]
A Senior Application Scientist's Guide to Handling 3-Chloro-5-methyl-1H-1,2,4-triazole
As researchers and drug development professionals, our work with novel chemical intermediates like 3-Chloro-5-methyl-1H-1,2,4-triazole is foundational to discovery.[1] However, advancing science requires an unwavering commitment to safety. This guide provides a direct, field-proven framework for the safe handling, use, and disposal of this compound. The protocols herein are designed not just as a list of steps, but as a self-validating system to ensure your safety and the integrity of your research.
Hazard Identification: Understanding the "Why"
Before handling any chemical, a thorough understanding of its potential hazards is critical. This knowledge forms the logical basis for our safety protocols. While comprehensive toxicological data for this compound is not extensively published, data from structurally similar triazole compounds provides a strong foundation for a cautious approach. The primary hazards associated with analogous chloro- and methyl- substituted triazoles include irritation and potential toxicity.[2][3]
Table 1: GHS Hazard Classification for Structurally Similar Triazoles
| Hazard Class | Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [2][3] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | [2][3] |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | [4] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled | [4] |
Note: This table is based on data for compounds like 3-Chloro-1H-1,2,4-triazole and 3-methyl-1H-1,2,4-triazole-5-thiol. These precautions should be considered a baseline for handling this compound.
The causality is clear: the chemical properties that make this compound a useful intermediate also mean it can react with biological tissues. Therefore, our primary directive is to prevent contact through robust engineering controls and appropriate Personal Protective Equipment (PPE).
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure through inhalation, dermal contact, or eye contact.[5][6]
Engineering Controls: Your First Line of Defense
Before any PPE is worn, engineering controls must be in place. The principle here is to contain the hazard at its source.
-
Fume Hood: All handling of this compound, especially when handling the solid powder, must be conducted inside a certified chemical fume hood.[3][4] This prevents the inhalation of airborne particles and contains any potential spills.
-
Ventilation: Ensure the laboratory has adequate general ventilation. An accessible safety shower and eyewash station are mandatory.[3][5]
Hand Protection: Selecting the Right Barrier
Gloves are not a one-size-fits-all solution. Their selection must be based on chemical resistance and the nature of the work.
-
Material: Nitrile gloves are a suitable initial choice for incidental contact and splash protection.[7] They provide a good balance of chemical resistance and dexterity.
-
Specifications:
-
Causality: The effectiveness of a glove depends on preventing the chemical from permeating the material.[8] Always inspect gloves for any signs of degradation or punctures before use and replace them immediately if contact with the chemical occurs.[4][7] Double-gloving can be an effective strategy for added protection during critical steps.
Table 2: General Glove Selection Guidance
| Glove Material | Recommended Use | Key Considerations |
| Nitrile | Excellent for incidental splash protection and general lab work. | Good resistance to a variety of chemicals, but always check specific compatibility.[9] Not recommended for prolonged immersion.[7] |
| Neoprene | Good for prolonged contact with many acids, bases, and alcohols. | Offers better dexterity than butyl rubber. |
| Butyl Rubber | Excellent for prolonged contact with ketones and esters. | Can be less dexterous. |
Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory to protect against dust particles and splashes.[4][5]
-
Face Shield: When there is a significant risk of splashing (e.g., during spill cleanup or when handling larger quantities), a face shield should be worn in addition to safety goggles to protect the entire face.
Skin and Body Protection
-
Lab Coat: A professional lab coat, buttoned completely, is required.
-
Impervious Clothing: For procedures with a high risk of contact, consider wearing impervious clothing such as a chemically resistant apron or sleeves.[3][4]
-
Footwear: Closed-toe shoes are mandatory. Do not wear sandals or perforated shoes in the laboratory.
Respiratory Protection
Respiratory protection is typically not required if all work is performed within a certified chemical fume hood. However, if the engineering controls are insufficient or during a large spill response, respiratory protection is necessary.
-
Respirator Type: Use a NIOSH (US) or EN 149 (EU) approved respirator.[10] For powders, a particulate filter respirator (e.g., N95 or P100) is appropriate.[11][12] If vapors are a concern, a full-face respirator with appropriate cartridges should be used.[4]
Operational Plan: Step-by-Step Handling Procedure
This protocol ensures that each step is a checkpoint for safety.
-
Preparation:
-
Verify the chemical fume hood is functioning correctly.
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.
-
Prepare your workspace by laying down absorbent bench paper.
-
Ensure all necessary equipment (spatulas, weigh boats, glassware) is inside the fume hood.
-
-
Weighing the Compound:
-
Post-Handling:
-
Clean any contaminated equipment thoroughly within the fume hood.
-
Carefully remove gloves, avoiding contact with the outer surface, and dispose of them in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after the procedure is complete.[2]
-
Emergency Response Plan
First Aid Measures
Immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing immediately.[4] Flush skin with plenty of running water and soap.[2] Seek medical attention if irritation develops or persists.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4]
Spill Response
For minor spills (<1g) inside a fume hood:
-
Alert: Alert personnel in the immediate area.
-
Contain: Ensure the fume hood sash is lowered.
-
PPE: Wear appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat.
-
Clean-up:
-
Gently cover the spill with a dry absorbent material (e.g., vermiculite or sand). Avoid raising dust.[2]
-
Carefully sweep or scoop the material into a designated, labeled hazardous waste container.[2]
-
Decontaminate the area with a suitable solvent (e.g., soap and water), followed by wiping with absorbent pads.
-
Place all contaminated materials into the hazardous waste container.
-
References
- 1. 3-Chloro-5-methyl-1,2,4-triazole | Alzchem Group [alzchem.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. columbuschemical.com [columbuschemical.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. glovesbyweb.com [glovesbyweb.com]
- 10. fishersci.com [fishersci.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. ICSC 0682 - 1,2,4-TRIAZOLE [inchem.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
